Namodenoson
説明
This compound is an orally bioavailable, synthetic, highly selective adenosine A3 receptor (A3AR) agonist with potential antineoplastic activity. This compound selectively binds to and activates the cell surface-expressed A3AR, deregulating Wnt and NF-kB signal transduction pathways downstream, which may result in apoptosis of A3AR-expressing tumor cells. A3AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of various solid tumor cell types, including hepatocellular carcinoma (HCC) cells, and plays an important role in cellular proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
structure given in first source
Structure
3D Structure
特性
IUPAC Name |
(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSYPUKKXMNCNQ-PFHKOEEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167504 | |
| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163042-96-4 | |
| Record name | Namodenoson [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163042964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Namodenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro-IB-MECA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAMODENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z07JR07J6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Namodenoson: A Technical Guide to a Selective A3 Adenosine Receptor Agonist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Namodenoson (CF102) is a small, orally bioavailable, highly selective A3 adenosine (B11128) receptor (A3AR) agonist under investigation for hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2] The A3AR is a G protein-coupled receptor that is significantly overexpressed in inflammatory and cancerous tissues compared to normal cells, making it a promising therapeutic target.[3][4][5] this compound exhibits a dual mechanism of action: in pathological cells, it induces apoptosis by deregulating the Wnt/β-catenin and NF-κB signaling pathways; conversely, in normal cells, it exerts protective effects.[1][6][7] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, mechanism of action, preclinical and clinical data, and key experimental methodologies.
Core Properties and Receptor Selectivity
This compound, also known as Cl-IB-MECA, is a synthetic ribose-based purine (B94841) nucleoside (2-chloro-N6-(3-iodobenzyl)-adenosine-5'- N-methyl-uronamide).[6] Its molecular formula is C₁₈H₁₈ClN₆O₄, with a molecular weight of 544.73 Da.[3][8] It is a water-insoluble, orally bioavailable small molecule.[4][9] this compound demonstrates high affinity and remarkable selectivity for the human A3AR.
| Parameter | Value | Selectivity vs. A1AR | Selectivity vs. A2AAR | Reference |
| Ki (A3AR) | 0.33 - 0.661 nM | ~2500 - 4750-fold | ~1400 - 1770-fold | [3][10][11] |
Mechanism of Action
This compound's activity is dictated by the expression level of A3AR on the cell surface.[1][3] In diseased cells with high A3AR expression, it triggers pro-apoptotic signaling, while in normal cells with low A3AR expression, it can induce protective and regenerative responses.
Anti-Cancer and Anti-Inflammatory Effects in Pathological Cells
Upon binding to the overexpressed A3AR on cancer or inflammatory cells, this compound initiates a Gαi-protein-coupled signaling cascade that results in the deregulation of key survival pathways.[4][5][12]
-
PI3K/Akt and NF-κB Pathway Inhibition: A3AR activation leads to the inhibition of phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt.[5][12][13] This, in turn, suppresses the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.[6][14][15]
-
Wnt/β-catenin Pathway Deregulation: The inhibition of the PI3K/Akt axis results in the upregulation and activation of Glycogen Synthase Kinase-3β (GSK-3β).[13][14][15] Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[1][14] This prevents β-catenin's translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes like cyclin D1 that promote proliferation.[13][15]
-
Induction of Apoptosis: The combined inhibition of these pro-survival pathways leads to the upregulation of pro-apoptotic proteins such as Bad and Bax, ultimately resulting in programmed cell death.[8][16][17]
Protective Effects in Normal Tissues
In contrast to its effect on pathological cells, this compound demonstrates protective and regenerative properties by modulating cytokine production from normal cells.[1][3][6]
-
Stimulation of G-CSF: In normal hematopoietic and bone marrow cells, this compound binding to A3AR leads to the upregulation of IKK and NF-κB, resulting in the production and release of granulocyte-colony stimulating factor (G-CSF).[1][3][8]
-
Upregulation of Adiponectin: Binding to A3AR on adipocytes stimulates the production of adiponectin, an adipokine with known anti-inflammatory, anti-fibrotic, and metabolism-regulating properties.[1][3][18]
Preclinical Efficacy Data
This compound's anti-tumor and anti-inflammatory effects have been validated in multiple preclinical models.
In Vitro Anti-proliferative Activity
Studies on pancreatic carcinoma cell lines demonstrate a potent, dose-dependent inhibition of cell growth.
| Cell Line | Assay | Concentration | Growth Inhibition (%) | Reference |
| BxPC-3 | ³[H]-thymidine | 0.01 nM | 27.9% ± 2.3% | [14] |
| BxPC-3 | ³[H]-thymidine | 0.1 nM | 53.7% ± 6.3% | [14] |
| BxPC-3 | ³[H]-thymidine | 1 nM | 67.4% ± 1.7% | [14] |
| BxPC-3 | Presto Blue | 5 nM | 49.7% ± 8.2% | [15] |
| BxPC-3 | Presto Blue | 10 nM | 66.3% ± 10.5% | [15] |
| BxPC-3 | Presto Blue | 20 nM | 82.7% ± 7.1% | [15] |
| BxPC-3 | MTT | 0.1 nM (alone) | 48.6% ± 1.4% | [14] |
| BxPC-3 | MTT | 0.1 nM (+ Gemcitabine) | 65.4% ± 1.4% | [14] |
In Vivo Anti-Tumor Efficacy
This compound effectively inhibits tumor growth in animal models of HCC and pancreatic cancer.
| Cancer Model | Animal Model | Dose & Schedule | Key Finding | Reference |
| Pancreatic Carcinoma | Nude mice (BxPC-3 xenograft) | 10 µg/kg, twice daily, 35 days | Significant inhibition of tumor growth | [16] |
| Hepatocellular Carcinoma | Rats (N1S1 orthotopic) | 1-1000 µg/kg, thrice daily | Bell-shaped dose response, maximal effect at 100 µg/kg | [8] |
Clinical Trial Data
This compound has been evaluated in Phase II and III clinical trials for HCC and MASH (formerly NASH), demonstrating a favorable safety profile and signals of efficacy, particularly in specific patient subpopulations.[1][6][19]
Efficacy in Hepatocellular Carcinoma (Phase II)
A randomized, placebo-controlled study (NCT02128958) evaluated this compound (25 mg BID) as a second-line therapy for advanced HCC patients with Child-Pugh B (CPB) cirrhosis.[8][20] While the primary endpoint of overall survival (OS) for the entire study population was not met, a pre-planned subgroup analysis of patients with less severe liver dysfunction (CPB7) showed promising results.[20]
| Endpoint (CPB7 Subgroup) | This compound (25 mg BID) | Placebo | HR (95% CI) / p-value | Reference |
| Median Overall Survival (OS) | 6.9 months | 4.3 months | 0.81 (0.45–1.43) | [8][20] |
| 12-month OS Rate | 44% | 18% | p = 0.028 | [20] |
| Median Progression-Free Survival (PFS) | 3.5 months | 1.9 months | 0.89 (0.51–1.55) | [8][20] |
| Partial Response Rate | 8.8% (3/34) | 0% (0/21) | - | [20] |
Based on these signals, a pivotal Phase III study (LIVERATION, NCT05201404) in the HCC CPB7 population is ongoing.[3][21]
Efficacy in NAFLD/MASH (Phase IIa)
A randomized, double-blind, placebo-controlled study evaluated two doses of this compound for 12 weeks in patients with NAFLD/NASH.[1][18] The trial demonstrated significant anti-inflammatory and metabolic benefits.
| Endpoint (at 12 or 16 weeks) | This compound (25 mg BID) | Placebo | p-value (vs. Placebo) | Reference |
| Change in ALT (12 wks) | -15.4 U/L | -1.7 U/L | p = 0.066 | [1][18] |
| ALT Normalization (16 wks) | 36.8% of patients | 10.0% of patients | p = 0.038 | [1][7] |
| Change in AST (12 wks) | -8.1 U/L | +0.3 U/L | p = 0.03 | [1][18] |
| Change in Adiponectin (12 wks, 12.5 mg dose) | +539 ng/mL | -78 ng/mL | p = 0.032 | [1][18] |
| Change in FIB-4 Score (12 wks) | Significant decrease | - | p = 0.01 | [18] |
Key Experimental Methodologies
The characterization of this compound involves a range of standard and specialized pharmacological assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the A3AR.
-
Membrane Preparation: HEK293 or CHO cells stably expressing the human A3AR are cultured and harvested. The cells are homogenized in an ice-cold buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors. A membrane fraction is isolated via differential centrifugation.[22]
-
Binding Reaction: A constant concentration of a suitable radioligand (e.g., [¹²⁵I]AB-MECA) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radioactive agonist. Specific binding is calculated, and the data are fitted to a one-site competition model to determine the IC50, from which the Ki value is calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (e.g., MTT or PrestoBlue)
This assay measures the effect of this compound on the viability and metabolic activity of cancer cell lines.
-
Cell Plating: Cancer cells (e.g., BxPC-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 nM to 20 nM) or vehicle control for a specified duration (e.g., 48-72 hours).[10][14]
-
Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue is added to each well. Viable, metabolically active cells reduce the reagent into a colored formazan (B1609692) product or a fluorescent compound, respectively.
-
Signal Quantification: After incubation, the signal is quantified using a microplate reader (absorbance for MTT, fluorescence for PrestoBlue).
-
Data Analysis: The signal is normalized to the vehicle control wells to calculate the percentage of cell growth inhibition for each concentration. An IC50 value can be determined by fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to confirm the mechanism of action by measuring changes in the expression or phosphorylation status of key signaling proteins.
-
Cell Lysis: Cells treated with this compound or vehicle are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., A3AR, p-Akt, total Akt, NF-κB, GSK-3β, β-catenin, Bax, β-actin).[5][14][15]
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin) to determine the relative change in protein expression.[15]
Conclusion
This compound is a highly selective A3AR agonist with a well-defined, dual mechanism of action that targets pathological cells for apoptosis while exerting protective effects on normal tissues.[1][7] Its oral bioavailability and favorable safety profile have been demonstrated in multiple clinical trials.[6][20] Preclinical data show potent anti-tumor activity, and clinical studies have provided signals of efficacy in difficult-to-treat patient populations, such as advanced HCC with Child-Pugh B7 cirrhosis and MASH.[3][20] Ongoing pivotal trials will further clarify the therapeutic potential of this compound as a novel targeted therapy for liver diseases and cancer.[21][23]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the A3 adenosine receptor to treat hepatocellular carcinoma: anti-cancer and hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. The A3 adenosine receptor agonist, this compound, ameliorates non‑alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. onclive.com [onclive.com]
- 18. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of this compound (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. mdpi.com [mdpi.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. benchchem.com [benchchem.com]
- 23. 8 Years Survival with Complete Cure for a Patient with Advanced Liver Cancer Being Treated with Can-Fite’s this compound Drug :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
A Technical Guide to Namodenoson: Molecular Structure, Properties, and Therapeutic Potential
Introduction
Namodenoson, also known by its developmental codes CF102 and Cl-IB-MECA, is an orally bioavailable, small-molecule drug candidate that functions as a highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2][3][4] The A3AR is a G protein-coupled receptor that is found to be highly expressed on the surface of inflammatory and cancerous cells, while its expression in normal, healthy cells is significantly lower.[5][6][7][8] This differential expression allows this compound to selectively target pathological cells, forming the basis of its therapeutic potential in various diseases.
Developed by Can-Fite BioPharma, this compound has been investigated primarily for its anti-cancer and anti-inflammatory properties.[2][9] It is currently in late-stage clinical development for the treatment of advanced hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH).[5][10][11] This guide provides a comprehensive technical overview of this compound's molecular structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings.
Molecular Structure and Physicochemical Properties
This compound is a synthetic ribose-based purine (B94841) nucleoside with specific substitutions that confer its high selectivity for the A3AR.[5][12] Its chemical and physical characteristics are fundamental to its pharmacological profile.
| Property | Value | References |
| IUPAC Name | (2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | [1][3] |
| Synonyms | CF102, Cl-IB-MECA, 2-chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | [1][2][5][10] |
| Molecular Formula | C₁₈H₁₈ClIN₆O₄ | [1][3][5][13] |
| Molecular Weight | 544.73 g/mol | [3][5][13] |
| CAS Number | 163042-96-4 | [1][3] |
| Appearance | Non-hygroscopic, stable, white-off-white powder | [5] |
| Solubility | Soluble in DMSO (≥ 25 mg/mL) | [4] |
Pharmacology and Mechanism of Action
This compound's therapeutic effects are mediated through its specific interaction with the A3 adenosine receptor, which triggers distinct downstream signaling cascades depending on the cellular context.
Primary Target: The A3 Adenosine Receptor (A3AR)
The A3AR is a G protein-coupled receptor that, upon activation, typically couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase.[12][14] A key feature of A3AR is its significant upregulation in tumor and inflammatory tissues compared to adjacent healthy tissues.[7][8][12] The density of A3AR on the cell surface is a critical determinant of the cellular response to this compound.[5][6]
Receptor Binding and Selectivity
This compound is characterized by its high affinity and selectivity for the human A3AR, which minimizes off-target effects.
| Parameter | Value | References |
| Ki at A3AR | 0.33 - 0.661 nM | [4][5][15] |
| Selectivity vs. A1AR | ~2500 to 4750-fold | [5][12][15] |
| Selectivity vs. A2AAR | ~1400 to 1770-fold | [5][12][15] |
Downstream Signaling Pathways
This compound's mechanism of action is multifaceted, leading to either apoptosis in cancer cells or protective, anti-inflammatory effects in other pathological conditions like MASH.[2][6]
In Cancer (Hepatocellular & Pancreatic Carcinoma): In cancer cells, which overexpress A3AR, this compound binding leads to the deregulation of key pro-survival signaling pathways.[1][7] This includes the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway and subsequent deregulation of the NF-κB and Wnt/β-catenin pathways.[5][9][16] This cascade results in the upregulation of apoptotic proteins (e.g., Bad, Bax) and ultimately induces programmed cell death (apoptosis) in the tumor cells.[7][12] In pancreatic cancer models, deregulation of the RAS signaling pathway has also been implicated.[7][11][12]
In MASH and Inflammation: In the context of liver inflammation and MASH, this compound demonstrates a protective effect.[2] The mechanism involves targeting A3AR on hepatocytes, adipocytes, and bone marrow cells.[5][6] This engagement leads to the stimulation of transcription factors that upregulate beneficial cytokines, such as adiponectin and Granulocyte-colony stimulating factor (G-CSF).[2][5][6] The resulting effects include the inhibition of inflammatory cytokines (TNF-α, IL-1, IL-6), leading to reduced liver inflammation, steatosis, and fibrosis.[5][6]
References
- 1. This compound | C18H18ClIN6O4 | CID 3035850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. abmole.com [abmole.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Can-Fite Secures $175M for Phase 3 Trials of this compound and Piclidenoson [synapse.patsnap.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The A3 adenosine receptor agonist, this compound, ameliorates non‑alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Namodenoson's Modulation of the Wnt/β-catenin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanism of Namodenoson, a selective A3 adenosine (B11128) receptor (A3AR) agonist, with a specific focus on its effects on the Wnt/β-catenin signaling pathway. This compound is an orally bioavailable small molecule that has demonstrated anti-cancer and anti-inflammatory properties, particularly in hepatocellular carcinoma (HCC) and pancreatic carcinoma.[1][2] Its mechanism of action is largely attributed to the deregulation of key signaling pathways, including the Wnt/β-catenin and NF-κB pathways, leading to apoptosis of tumor cells.[1][3][4]
Core Mechanism of Action
This compound's therapeutic effects are initiated by its high-affinity and selective binding to the A3 adenosine receptor (A3AR), which is often overexpressed on the surface of cancer and inflammatory cells compared to normal tissues.[5][6] This targeted binding triggers a cascade of intracellular events that disrupt the canonical Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer, promoting cell proliferation and survival.
The binding of this compound to A3AR leads to the inhibition of phosphoinositide 3-kinase (PI3K).[5][7] This inhibition, in turn, leads to the upregulation of glycogen (B147801) synthase kinase 3β (GSK-3β).[5][7] GSK-3β is a crucial component of the β-catenin destruction complex. In the canonical Wnt pathway, an active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By upregulating GSK-3β, this compound effectively promotes the destruction of β-catenin.[5] This prevents the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.
In the nucleus, β-catenin typically forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, leading to the expression of target genes that drive cell proliferation, such as cyclin D1.[7] By preventing nuclear translocation of β-catenin, this compound inhibits the transcription of these target genes, ultimately leading to the suppression of tumor cell growth and induction of apoptosis.[5][7]
Below is a diagram illustrating the modulatory effect of this compound on the Wnt/β-catenin signaling pathway.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from preclinical studies investigating the impact of this compound on key components of the Wnt/β-catenin pathway and on cancer cell proliferation.
Table 1: Effect of this compound on Pancreatic Cancer Cell Proliferation
| Cell Line | Treatment | Result | p-value |
| BxPC-3 | This compound (1 nM) | 67.4% ± 1.7% inhibition of cell growth | < 0.001 |
| BxPC-3 | This compound (0.1 nM) | 53.7% ± 6.3% inhibition of cell growth | < 0.05 |
| BxPC-3 | This compound (0.01 nM) | 27.9% ± 2.3% inhibition of cell growth | < 0.005 |
| BxPC-3 | This compound (0.1 nM) + Gemcitabine (B846) (0.2 µM) | 65.4% ± 1.4% additive inhibitory effect | < 0.001 |
Data from 3[H]-thymidine proliferation and MTT assays.[8]
Table 2: Modulation of Wnt/β-catenin Pathway Proteins by this compound in Pancreatic and Liver Cancer Models
| Protein | Cell Line/Model | Treatment | Effect |
| A3AR | BxPC-3 | This compound (20 nM) | Downregulation |
| PI3K | CCl4 model mice | This compound | Decrease in expression |
| PI3K | LX2 HSCs | This compound | Downregulation |
| p-Akt | BxPC-3 | This compound | Downregulation |
| NF-κB | BxPC-3 | This compound | Downregulation |
| NF-κB | CCl4 model mice | This compound | Decrease in expression |
| NF-κB | LX2 HSCs | This compound | Downregulation |
| GSK-3β | CCl4 model mice | This compound | Increase in expression |
| GSK-3β | LX2 HSCs | This compound | Upregulation |
| GSK-3β | BxPC-3 | This compound | Upregulation |
| β-catenin | CCl4 model mice | This compound | Decrease in expression |
| β-catenin | LX2 HSCs | This compound | Downregulation |
| β-catenin | BxPC-3 | This compound | Decrease in expression |
| Lef-1 | CCl4 model mice | This compound | Decrease in expression |
| Lef-1 | LX2 HSCs | This compound | Downregulation |
| Cyclin D1 | CCl4 model mice | This compound | Decrease in expression |
| Cyclin D1 | LX2 HSCs | This compound | Downregulation |
| Cyclin D1 | BxPC-3 | This compound | Decrease in expression |
Data derived from Western blot analyses.[7][8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the effects of this compound on the Wnt/β-catenin signaling pathway.
Cell Culture and Reagents
-
Cell Lines: BxPC-3 human pancreatic carcinoma cells and LX2 human hepatic stellate cells were utilized in the cited studies.[8][10]
-
This compound Preparation: this compound was dissolved in DMSO to create a stock solution, which was then diluted to the desired concentrations for experiments.[10]
Cell Proliferation Assays
-
³[H]-Thymidine Proliferation Assay:
-
MTT Assay:
-
Presto Blue Assay:
Western Blot Analysis
Western blotting was employed to determine the expression levels of key proteins in the Wnt/β-catenin pathway.[7][8][10]
-
Cell Lysis: Cells were treated with this compound for a specified duration and then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates was determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., A3AR, PI3K, GSK-3β, β-catenin, Cyclin D1).
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines the general workflow for a Western blot experiment.
In Vivo Studies
-
Animal Models: Studies have utilized the STAM model for non-alcoholic steatohepatitis (NASH) and the carbon tetrachloride (CCl4) model to induce liver injury in mice.[7][9] Nude mice inoculated with BxPC-3 cells were used for pancreatic cancer studies.[10]
-
Treatment: this compound was administered to the animals, and its effects on liver pathology and tumor growth were assessed.[7][10]
-
Analysis: Liver extracts from the CCl4 model mice were analyzed by Western blot to determine the expression of Wnt/β-catenin pathway proteins.[7][9]
Conclusion
This compound demonstrates a clear and potent modulatory effect on the Wnt/β-catenin signaling pathway. By targeting the A3AR, it initiates a signaling cascade that leads to the degradation of β-catenin, thereby inhibiting the transcription of pro-proliferative genes and inducing apoptosis in cancer cells. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a targeted therapy for cancers with dysregulated Wnt/β-catenin signaling. The consistent downregulation of key pathway components such as PI3K, NF-κB, β-catenin, and Cyclin D1, coupled with the upregulation of the tumor suppressor GSK-3β, underscores the therapeutic potential of this A3AR agonist.
References
- 1. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma [mdpi.com]
- 6. Can-Fite Received IRB Approval for the Treatment of Pancreatic Cancer with this compound in a Phase IIa Study :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 7. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. The A3 adenosine receptor agonist, this compound, ameliorates nonal...: Ingenta Connect [ingentaconnect.com]
- 10. canfite.com [canfite.com]
The Role of Namodenoson in the Deregulation of the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Namodenoson (CF102), a small molecule, orally bioavailable agonist for the A3 adenosine (B11128) receptor (A3AR), is emerging as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is a hallmark of numerous diseases, including cancer and inflammatory conditions.[4] this compound's mechanism of action is particularly noteworthy for its differential effects on pathological versus normal cells, which is attributed to the overexpression of A3AR in inflamed and tumor tissues.[3][5] In diseased cells, this compound triggers a cascade of events leading to the downregulation of the NF-κB pathway, thereby promoting apoptosis and attenuating inflammation. Conversely, in certain normal cells, such as those in the bone marrow, it can stimulate NF-κB, leading to the production of beneficial cytokines.[5][6] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound deregulates the NF-κB pathway, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key processes.
Molecular Mechanism of this compound-Mediated NF-κB Pathway Deregulation
This compound, generically known as Cl-IB-MECA, is a highly selective agonist for the A3AR.[3] The binding of this compound to A3AR, a G protein-coupled receptor, initiates a signaling cascade that ultimately impinges upon the NF-κB pathway. In cancer and inflammatory cells, where A3AR is highly expressed, this interaction leads to the inhibition of the canonical NF-κB signaling pathway.[1][2][5]
The key molecular events are as follows:
-
A3AR Activation and Downstream Signaling: Upon binding of this compound, the A3AR is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This activation also influences the phosphoinositide 3-kinase (PI3K)/Akt signaling axis.[5][7]
-
Inhibition of the IKK Complex: The signaling cascade initiated by this compound leads to the downregulation of the IκB kinase (IKK) complex. The IKK complex is a central regulator of the canonical NF-κB pathway, responsible for phosphorylating the inhibitor of NF-κB, IκBα.[5]
-
Stabilization of IκBα and Sequestration of NF-κB: By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This results in the stabilization of IκBα, which remains bound to the NF-κB (p50/p65) dimer in the cytoplasm, thereby preventing its nuclear translocation.[5][8]
-
Suppression of NF-κB Target Gene Expression: The sequestration of NF-κB in the cytoplasm prevents it from binding to the promoter regions of its target genes. This leads to the downregulation of a wide range of pro-inflammatory and pro-survival genes, including cytokines like TNF-α, IL-1, IL-6, and IL-8, as well as anti-apoptotic proteins.[5][9]
-
Induction of Apoptosis and Anti-Inflammatory Effects: The suppression of NF-κB-mediated gene expression ultimately leads to the induction of apoptosis in cancer cells and a reduction in the inflammatory response in diseased tissues.[1][2][5]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the dose-dependent effects of this compound on cell growth, and indirect markers of inflammation.
Table 1: Preclinical Efficacy of this compound in Pancreatic Cancer Cells [1]
| Concentration of this compound | Inhibition of BxPC-3 Cell Growth (%) | p-value |
| 5 nM | 49.7 ± 8.2 | < 0.001 |
| 10 nM | 66.3 ± 10.5 | < 0.001 |
| 20 nM | 82.7 ± 7.1 | < 0.001 |
Table 2: Clinical Efficacy of this compound in a Phase II Study in Patients with NAFLD/NASH [2][9][10]
| Treatment Group | Change from Baseline in ALT (U/L) at Week 12 | p-value (vs. Placebo) | Change from Baseline in AST (U/L) at Week 12 | p-value (vs. Placebo) | Change from Baseline in Adiponectin (ng/mL) at Week 12 | p-value (vs. Placebo) |
| Placebo | - | - | - | - | -78 | - |
| This compound 12.5 mg BID | - | NS | - | NS | 539 | 0.032 |
| This compound 25 mg BID | Trend towards significance | 0.066 | Significant decrease | 0.03 | - | NS |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BID: Twice daily; NS: Not significant.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's effect on the NF-κB pathway are provided below. These protocols are synthesized from the descriptions in the referenced literature and representative detailed protocols for similar assays.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is for the detection of key proteins in the NF-κB signaling pathway, such as p-p65, p65, and IκBα, in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-p65, rabbit anti-p65, rabbit anti-IκBα)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., BxPC-3 pancreatic cancer cells) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 nM) or vehicle control for the desired time period (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to this compound treatment.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control. Include a positive control (e.g., TNF-α) to induce NF-κB activation.[12]
-
Incubation: Incubate the cells for a suitable period (e.g., 6-24 hours) to allow for changes in NF-κB activity and luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Calculate the fold change in NF-κB activity relative to the vehicle control.
Cytokine ELISA
This protocol is for the quantification of inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants or patient serum samples.
Materials:
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
Assay diluent
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with assay diluent for at least 1 hour.
-
Sample and Standard Incubation: Add standards and samples (cell culture supernatants or serum) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20 minutes in the dark.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate for 20 minutes in the dark.
-
Reaction Stoppage and Reading: Add the stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibitory effect on the canonical NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of NF-κB pathway proteins.
Conclusion
This compound represents a promising therapeutic agent that exerts its anti-cancer and anti-inflammatory effects through the targeted deregulation of the NF-κB signaling pathway in diseased cells. Its ability to selectively act on cells overexpressing the A3 adenosine receptor provides a favorable safety profile. The quantitative data from both preclinical and clinical studies, although in some cases indirect, consistently support the proposed mechanism of action. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular interactions of this compound and its potential therapeutic applications. The continued exploration of this compound's role in modulating the NF-κB pathway will undoubtedly pave the way for novel treatment strategies for a range of debilitating diseases.
References
- 1. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can-Fite Reports Positive Top Line Results from its Phase II NASH Study with this compound :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 3. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 4. Activation of Adenosine A3 Receptor Alleviates TNF-α-Induced Inflammation through Inhibition of the NF-κB Signaling Pathway in Human Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the A3 adenosine receptor to treat hepatocellular carcinoma: anti-cancer and hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Randomised clinical trial: A phase 2 double-blind study of this compound in non-alcoholic fatty liver disease and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 12. benchchem.com [benchchem.com]
Namodenoson (CF102): A Technical Guide to its Discovery and Development
An In-depth Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Namodenoson, also known as CF102 or by its chemical name 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyl-uronamide (Cl-IB-MECA), is a small, orally bioavailable molecule that functions as a highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2] Developed by Can-Fite BioPharma, this drug candidate has demonstrated a dual mechanism of action, exhibiting both potent anti-inflammatory and anti-cancer properties.[3] The A3AR receptor is found to be highly expressed on the surface of cancer and inflammatory cells, while its expression in normal cells is low.[4][5] This differential expression provides a targeted approach, potentially accounting for the favorable safety profile observed in clinical studies to date.[4] this compound is currently in late-stage clinical development for treating advanced hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH), with ongoing research in pancreatic cancer.[6][7]
Discovery and Chemical Properties
This compound was identified as a synthetic ribose-based purine (B94841) nucleoside, specifically engineered with substitutions at the 2, N6, and 5′ positions to confer high affinity and selectivity for the A3 adenosine receptor.[8] Its development stemmed from the understanding that A3AR activation can modulate various pathological processes. The American Medical Association's USAN Council and the World Health Organization's INN group officially approved "this compound" as the generic name for the CF102 compound.[5]
Chemical Structure:
Mechanism of Action
This compound's therapeutic effects are mediated through its binding to the A3AR. This interaction initiates a cascade of intracellular events that differ depending on the cellular context (e.g., cancer cell vs. inflammatory cell).
Anti-Cancer Mechanism: In cancer cells, particularly hepatocellular carcinoma (HCC), A3AR is significantly overexpressed. The binding of this compound to A3AR leads to the inhibition of phosphoinositide 3-kinase (PI3K) and subsequent de-regulation of the Wnt/β-catenin and NF-κB signal transduction pathways.[1][9] This disruption of key survival pathways ultimately results in the apoptosis (programmed cell death) of the tumor cells.[1][10]
Anti-Inflammatory & Hepatoprotective Mechanism: In the context of liver inflammation, such as in MASH, this compound's activation of A3AR exerts a protective effect.[1] This is achieved through the induction of positive cytokines like adiponectin and Granulocyte-Colony Stimulating Factor (G-CSF), which mediate anti-inflammatory, anti-fibrotic, and anti-steatotic effects in the liver.[1][8] In MASH, this leads to a reduction in liver inflammation, fat accumulation (steatosis), and fibrosis.[8]
Preclinical Development
Prior to human trials, this compound was evaluated in multiple preclinical models, which established its therapeutic potential and safety.
-
Anti-Cancer Activity: Potent anti-cancer effects were demonstrated, particularly against hepatocellular and pancreatic carcinoma.[1]
-
Anti-Inflammatory Activity: The drug showed significant anti-inflammatory activity in various animal models of liver inflammation and MASH.[1]
-
Anti-Fibrotic Activity: In preclinical studies, this compound was found to inhibit the growth and proliferation of fibrogenic hepatic stellate cells in a dose-dependent manner, suggesting a direct anti-fibrotic effect.[11][12]
-
Obesity: Data from animal models showed that this compound reduced body weight in obesity induced by a high-fat diet. It was also found to reduce fat levels in fat cells by increasing adiponectin.[13]
Clinical Development
This compound has been investigated in numerous clinical trials for several indications, demonstrating a consistent safety profile across studies involving over 1,600 patients.[4][14]
Hepatocellular Carcinoma (HCC)
This compound has received Orphan Drug Designation in the U.S. and Europe, as well as Fast Track Designation from the FDA as a second-line treatment for HCC.[4][10]
| Study Phase | # of Patients | Patient Population | Dosage | Key Findings & Endpoints |
| Phase I/II | 18 | Advanced, unresectable HCC | 1, 5, and 25 mg BID | Successfully met primary and secondary endpoints. No dose-limiting toxicities. Showed initial signs of efficacy.[8] |
| Phase II | N/A | Advanced HCC with Child-Pugh B (CPB) cirrhosis | 25 mg BID | Demonstrated prolonged survival and good quality of life. One patient achieved a complete response lasting over 9 years.[2][6][15] |
| Phase III (LIVERATION) | 450 (planned) | Advanced HCC with Child-Pugh B7 (CPB7) cirrhosis, post 1st-line therapy | 25 mg BID | Primary Endpoint: Overall Survival. Currently enrolling patients in the U.S., Europe, and Israel.[7][15][16] |
MASH (formerly NASH) and NAFLD
| Study Phase | # of Patients | Patient Population | Dosage | Key Findings & Endpoints |
| Phase II | N/A | NAFLD and NASH | 12.5 mg and 25 mg BID | Met endpoints. Showed significant decrease in liver enzymes (ALT, AST), increased adiponectin, and reduced liver fat content.[1][10] |
| Phase IIb | 129 (planned) | MASH (biopsy-confirmed) | N/A | Currently enrolling patients to set the stage for a pivotal Phase III trial.[1][6] |
Pancreatic Cancer
This compound has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer.[17]
| Study Phase | # of Patients | Patient Population | Dosage | Key Findings & Endpoints |
| Phase IIa | >50% enrolled | Advanced pancreatic adenocarcinoma, post 1st-line therapy | 25 mg BID | Primary Endpoint: Safety. The trial is ongoing and has shown a favorable safety profile to date.[4][17] |
Experimental Protocols
Preclinical Protocol: Anti-Fibrosis Study
-
Objective: To evaluate the effect of this compound on fibrogenic hepatic stellate cells.
-
Methodology: The study was conducted under the supervision of Prof. Rifaat Safadi at Hadassah University Hospital.[11] Hepatic stellate cells were cultured and treated with varying concentrations of this compound. The primary endpoints were the inhibition of cell growth and proliferation, which were measured using standard cell viability assays. The results were analyzed for dose-dependency.[11][12]
Clinical Protocol: Phase III HCC (LIVERATION Study)
-
ClinicalTrials.gov ID: NCT05201404[16]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[16]
-
Patient Population: Patients with advanced HCC and Child-Pugh Class B7 (CPB7) cirrhosis whose disease has progressed after at least one prior line of therapy.[16]
-
Intervention: Patients are randomized in a 2:1 ratio to receive either this compound (25 mg oral capsules) or a matching placebo, administered twice daily (every 12 hours).[16][18] Treatment is given in continuous 28-day cycles until disease progression or unacceptable toxicity.[18]
-
Primary Outcome: Overall Survival (OS).[15]
-
Secondary Outcomes: Include progression-free survival (PFS), tumor response rates, and safety parameters.[15]
-
Monitoring: Patients are evaluated regularly for safety. An Independent Data Monitoring Committee performs interim analysis.[15][16]
Safety and Tolerability
Across all clinical studies conducted, this compound has consistently demonstrated a favorable safety profile.[1][4] This is attributed to its selective mechanism of action, targeting the A3AR that is highly expressed in diseased cells while having minimal presence in healthy cells.[3][4] No dose-limiting toxicities were reported in the Phase I/II HCC study, and the drug has been well-tolerated in subsequent trials.[8]
Future Outlook
This compound stands as a promising therapeutic candidate for multiple difficult-to-treat diseases. The ongoing pivotal Phase III trial in HCC is a critical step toward potential regulatory approval.[14] Success in the Phase IIb MASH study could position this compound as a key player in a field with a significant unmet medical need.[1] Furthermore, its potential application in pancreatic cancer and even obesity, as suggested by a recent patent, broadens its future therapeutic landscape.[13] The unique, targeted mechanism of action combined with a strong safety profile positions this compound as a significant asset in the oncology and hepatology drug development pipeline.[8]
References
- 1. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 2. A long‑term complete response to this compound in liver cancer with Child‑Pugh B cirrhosis: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Following FDA Compassionate Use Approval for Pancreatic Carcinoma with Can-Fite’s this compound, Leading U.S. Medical Centers Seek Authorization for their Patients :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 5. 1stoncology.com [1stoncology.com]
- 6. Can-Fite: 9-Year Survival with Complete Cure in an Advanced Liver Cancer Patient Treated with this compound :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of this compound (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
- 11. New Preclinical Data Show Can-Fite's this compound (CF102) Inhibits Liver Fibrosis -- Supports Potential Efficacy in Treatment of NASH :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 12. New Preclinical Data Show Can-Fite's this compound (CF102) Inhibits Liver Fibrosis -- Supports Potential Efficacy in Treatment of NASH [prnewswire.com]
- 13. US Patent Office Granted Can-Fite this compound Patent for Use as Anti-Obesity Drug [drug-dev.com]
- 14. Can-Fite Secures $175M for Phase 3 Trials of this compound and Piclidenoson [synapse.patsnap.com]
- 15. Can-Fite Provides Update on Phase 3 Liver Cancer Study [synapse.patsnap.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Pancreatic Cancer Phase 2a Study with Can-Fite’s this compound Achieved Over 50% Enrollment Milestone :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
Namodenoson: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Namodenoson (CF102), also known as Cl-IB-MECA, is an orally bioavailable, small molecule that functions as a highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2][3] Developed by Can-Fite BioPharma, it is under investigation for the treatment of advanced hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH).[4][5] Its therapeutic potential stems from the differential expression of A3AR, which is found to be highly expressed on the surface of cancerous and inflamed cells, but at low levels in normal tissues.[3][6] This targeted mechanism of action suggests a favorable safety profile and forms the basis of its anti-inflammatory and anti-cancer effects.[3][6] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, supported by data from key clinical trials.
Pharmacokinetics
This compound is characterized by its good oral bioavailability and a half-life of approximately 12 hours.[7][8] It is noted to be a very stable agent that is minimally metabolized by the liver.[5] A Phase I/II study in patients with HCC demonstrated that this compound exhibits linear pharmacokinetic behavior.[5]
Receptor Binding and Affinity
The primary molecular target of this compound is the A3 adenosine receptor. It binds with high affinity and selectivity, which is crucial for its targeted therapeutic effects.
| Parameter | Value | Selectivity |
| Binding Affinity (Ki) | 0.33 nM | 2500-fold over A1 receptor |
| 1400-fold over A2A receptor | ||
| Data sourced from MedchemExpress and Selleck Chemicals.[9][10] |
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its action on the A3AR, leading to the modulation of key signaling pathways involved in inflammation and oncogenesis.
Mechanism of Action
Upon binding to the A3AR, this compound triggers a cascade of intracellular events. In cancer cells, this activation leads to the deregulation of the Wnt/β-catenin and NF-κB signaling pathways.[2][8][11] This disruption inhibits cancer cell growth and induces apoptosis (programmed cell death).[2][8][11] In the context of liver inflammation and MASH, this compound's binding to A3AR on inflammatory cells, as well as adipocytes and bone marrow cells, results in the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) and the stimulation of protective cytokines like G-CSF and adiponectin.[4][5] This dual action helps to reduce liver inflammation, steatosis, and fibrosis.[4][5]
Clinical Efficacy in Hepatocellular Carcinoma (HCC)
Clinical trials have evaluated this compound primarily as a second-line treatment for advanced HCC, particularly in patients with Child-Pugh B cirrhosis, a population with a significant unmet medical need.[6][12]
Table 1: Key Efficacy Results from Phase II HCC Trial (NCT02128958)
| Endpoint | This compound (25 mg BID) | Placebo | Hazard Ratio (HR) / p-value |
| Overall Population (n=78) | |||
| Median Overall Survival (OS) | 4.1 months | 4.3 months | HR: 0.82; p=0.46 |
| Median Progression-Free Survival (PFS) | 2.5 months | 1.9 months | HR: 0.86; p=0.54 |
| Child-Pugh B7 Subgroup (n=56) | |||
| Median OS | 6.9 months | 4.3 months | HR: 0.81; p=0.46 |
| Median PFS | 3.5 months | 1.9 months | HR: 0.89; p=0.67 |
| 12-Month OS Rate | 44% | 18% | p=0.028 |
| Partial Response (PR) Rate | 8.8% (3/34 patients) | 0% | - |
| Data sourced from a randomized, double-blind, placebo-controlled Phase II study.[7][11][12] |
Clinical Efficacy in MASH (NASH)
This compound has also been investigated for its anti-inflammatory and anti-fibrotic effects in patients with NAFLD and NASH.
Table 2: Key Efficacy Results from Phase II NAFLD/NASH Trial (NCT02927314)
| Endpoint (at 12 weeks) | This compound (25 mg BID) | Placebo | p-value |
| Change in ALT from baseline | -15.4 U/L | -1.7 U/L | p=0.066 |
| Change in AST from baseline | -8.1 U/L | +0.3 U/L | p=0.03 |
| Change in Liver Fat Volume | Significant decrease | - | p=0.03 |
| Change in FIB-4 Score | Significant decrease | - | p=0.01 |
| ALT Normalization (at 16 weeks) | 36.8% of patients | 10.0% of patients | p=0.038 |
| Data sourced from a randomized, double-blind, placebo-controlled Phase II study.[8][13][14] |
Experimental Protocols
The clinical development of this compound has been supported by a series of well-defined clinical trials. Below are the methodologies for two key Phase II studies.
Protocol: Phase II Study in Advanced HCC (NCT02128958)
-
Study Design: A multicenter, randomized (2:1), double-blind, placebo-controlled clinical trial conducted at 15 sites globally.[6][11]
-
Patient Population: 78 patients with advanced HCC and Child-Pugh B cirrhosis who had progressed on at least one prior systemic therapy.[6][11][12]
-
Intervention: Patients received either this compound (25 mg) or a matching placebo, administered orally twice daily (BID) in 28-day cycles.[6][11] Treatment continued until disease progression or unacceptable toxicity.[11]
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response (OR), Disease Control Rate (DCR), and safety.[6]
-
Assessments: Tumor imaging was performed every 8 weeks. Safety was evaluated regularly throughout the study.[15]
Protocol: Phase II Study in NAFLD/NASH (NCT02927314)
-
Study Design: A multicenter, randomized (1:1:1), double-blind, placebo-controlled, dose-finding study conducted in Israel.[13][14]
-
Patient Population: 60 patients aged ≥18 years with a diagnosis of NAFLD, defined as hepatic steatosis ≥10% (via MRI-PDFF) and serum ALT levels ≥60 IU/L.[13]
-
Intervention: Patients were randomized to receive oral this compound 12.5 mg BID, 25 mg BID, or a matching placebo for 12 weeks, with a total follow-up period of 16 weeks.[13]
-
Primary Endpoint: Change in serum ALT levels after 12 weeks of treatment.[13]
-
Secondary Endpoints: Changes in AST, liver fat content, and fibrosis markers.[13]
Safety and Tolerability
Across multiple clinical studies, this compound has demonstrated a consistently favorable safety profile.[3][6] In the Phase II HCC trial, it was generally well-tolerated, with no treatment-related deaths and no patients withdrawing due to toxicity.[6][11] The most common adverse events reported (>10%) included anemia, abdominal pain, ascites, nausea, and fatigue.[6][16] Similarly, in the NAFLD/NASH study, both dose levels were well-tolerated with no drug-emergent severe adverse events or hepatotoxicity.[13][14]
Conclusion
This compound is a selective A3AR agonist with a well-defined mechanism of action that confers both anti-cancer and anti-inflammatory properties. Pharmacokinetic data indicate good oral bioavailability and a 12-hour half-life. Pharmacodynamic studies and clinical trials have provided evidence of its efficacy in reducing tumor burden in a specific subpopulation of advanced HCC patients and improving markers of liver health in individuals with MASH. Its favorable safety profile further supports its continued clinical development as a promising therapeutic agent for challenging liver diseases.[7][12]
References
- 1. Facebook [cancer.gov]
- 2. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 3. 8 Years Survival with Complete Cure for a Patient with Advanced Liver Cancer Being Treated with Can-Fite’s this compound Drug - BioSpace [biospace.com]
- 4. A Phase 1-2 Study of CF102 in Patients With Advanced Hepatocellular Carcinoma [clin.larvol.com]
- 5. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of this compound (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. canfite.com [canfite.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
Namodenoson: A Deep Dive into its Attenuation of Inflammatory Cytokine Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Namodenoson (CF102), a selective A3 adenosine (B11128) receptor (A3AR) agonist, has emerged as a promising therapeutic agent with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the core mechanisms by which this compound modulates inflammatory cytokine expression. By targeting the overexpressed A3AR on pathological cells, this compound initiates a signaling cascade that leads to the downregulation of key pro-inflammatory pathways, including NF-κB and Wnt/β-catenin. This results in a significant reduction in the expression of pivotal inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8), while concurrently stimulating the production of the anti-inflammatory cytokine, adiponectin. This guide synthesizes preclinical and clinical data, details experimental methodologies, and visualizes the intricate signaling pathways involved, offering a valuable resource for researchers and professionals in the field of drug development.
Introduction
Chronic inflammation is a hallmark of numerous diseases, including non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC). The dysregulation of inflammatory cytokines plays a central role in the pathogenesis and progression of these conditions. This compound, a small molecule, orally bioavailable A3AR agonist, has demonstrated a dual capacity to induce apoptosis in cancer cells and exert robust anti-inflammatory effects.[1][2] This document will explore the molecular underpinnings of this compound's impact on inflammatory cytokine expression, supported by quantitative data from key studies.
Mechanism of Action: A3AR-Mediated Inhibition of Pro-inflammatory Signaling
This compound's anti-inflammatory effects are primarily mediated through its high-affinity binding to the A3 adenosine receptor, which is often overexpressed on the surface of inflammatory and cancer cells.[3][4] This targeted engagement triggers a cascade of intracellular events that culminate in the suppression of inflammatory cytokine production.
Downregulation of the NF-κB and Wnt/β-catenin Pathways
Upon binding to A3AR, this compound leads to the deregulation of the NF-κB and Wnt/β-catenin signaling pathways, both of which are critical in orchestrating inflammatory responses.[5] The proposed mechanism involves the inhibition of key upstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and Akt.[6] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. Consequently, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[1][2]
Similarly, by modulating the Wnt/β-catenin pathway, this compound influences the expression of genes involved in inflammation and cell proliferation.[7]
Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Quantitative Data on Cytokine Modulation
While many studies qualitatively report the inhibition of pro-inflammatory cytokines by this compound, specific quantitative data is more readily available for the anti-inflammatory cytokine adiponectin and for indirect markers of liver inflammation.
Clinical Studies in NAFLD/NASH
A Phase II clinical trial investigating this compound in patients with non-alcoholic fatty liver disease (NAFLD) and NASH provided key quantitative insights into its anti-inflammatory effects.
| Parameter | Treatment Group | Change from Baseline | p-value (vs. Placebo) | Reference |
| Serum Adiponectin | This compound 12.5 mg BID | +539 ng/mL | 0.032 | [3] |
| This compound 25 mg BID | +220 ng/mL | NS | [3] | |
| Placebo | -78 ng/mL | - | [3] | |
| Serum ALT | This compound 25 mg BID | -15.4 U/L | 0.066 | [8] |
| Placebo | -1.7 U/L | - | [8] | |
| Serum AST | This compound 25 mg BID | -8.1 U/L | 0.03 | [8] |
| Placebo | +0.3 U/L | - | [8] |
BID: twice daily; NS: Not Significant; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Preclinical Studies
In preclinical models, this compound has demonstrated significant anti-inflammatory and hepatoprotective effects.
| Experimental Model | Key Finding | Quantitative Data | Reference |
| STAM™ Model of NASH | Reduction in NAFLD Activity Score (NAS) | Significant decrease in steatosis, inflammation, and ballooning (p<0.05) | [9] |
| Concanavalin A-induced Hepatitis | Suppression of liver inflammation | Data on specific cytokine reduction not yet quantified in available literature. | [10] |
| Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Improvement in liver inflammation and fibrosis | Significant reduction in inflammation and fibrosis | [1] |
Detailed Experimental Protocols
The following sections outline the methodologies employed in key preclinical and clinical studies to assess the impact of this compound on inflammatory markers.
In Vitro Studies: Pancreatic Carcinoma Cell Line
-
Cell Line: BxPC-3 human pancreatic carcinoma cells.[6]
-
Treatment: Cells were cultured with this compound at concentrations of 5, 10, and 20 nM for 24 hours at 37°C.[6]
-
Cytokine/Protein Analysis (Western Blot):
-
Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Protein concentration was determined using a standard assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against key proteins in the NF-κB and Wnt/β-catenin pathways (e.g., p-Akt, PI3K, NF-κB, GSK-3β, β-catenin). This was followed by incubation with HRP-conjugated secondary antibodies.[6]
-
Detection: Bands were visualized using a chemiluminescence detection kit.[6]
-
Figure 2: In Vitro Western Blot Experimental Workflow.
In Vivo Studies: STAM™ Model of NASH
-
Animal Model: Streptozotocin-injected mice fed a high-fat diet to induce NASH.[9]
-
Treatment: Oral administration of this compound (200 µg/kg) or vehicle (DMSO) three times daily during weeks 6-9.[9][11]
-
Endpoint Analysis:
Clinical Studies: Phase II NAFLD/NASH Trial (NCT02927314)
-
Study Design: A randomized, double-blind, placebo-controlled study in patients with NAFLD/NASH.[12]
-
Treatment Arms:
-
This compound 12.5 mg twice daily (BID)
-
This compound 25 mg BID
-
Placebo BID
-
-
Duration: 12 weeks of treatment with a 4-week follow-up.[12]
-
Cytokine Measurement (ELISA for Adiponectin):
-
Sample Collection: Serum samples were collected from patients at baseline and at specified time points during the study.
-
ELISA Protocol: While the specific commercial kit is not detailed in the provided search results, a standard sandwich ELISA protocol would be followed. This typically involves coating a microplate with a capture antibody for human adiponectin, adding patient serum samples, followed by a detection antibody, a substrate, and measurement of the resulting colorimetric change. The concentration is then determined by comparison to a standard curve.
-
Conclusion
This compound demonstrates a clear and potent ability to modulate inflammatory cytokine expression through its targeted action on the A3 adenosine receptor. By downregulating the NF-κB and Wnt/β-catenin signaling pathways, it effectively suppresses the production of key pro-inflammatory cytokines while promoting the release of the anti-inflammatory cytokine adiponectin. The quantitative data from clinical trials in NASH, although not yet fully comprehensive for all pro-inflammatory cytokines, provides strong evidence for its anti-inflammatory efficacy. The detailed experimental protocols outlined in this guide offer a foundation for further research into the nuanced mechanisms of this compound's action. As a well-tolerated, orally available small molecule, this compound holds significant promise as a therapeutic agent for a range of inflammatory conditions, and continued investigation into its impact on the broader cytokine network is warranted.
References
- 1. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can-Fite BioPharma - Cannabinoids [canfite.com]
- 3. 【Can-Fite BioPharma-Product CF102】 Can-Fite BioPharma Reports Positive Top Line Results from its Phase II NASH Study with this compound – CMS [web.cms.net.cn]
- 4. Can-Fite Announces Compelling Pre-Clinical Data on CF102 in the Treatment of Non-Alcoholic Steatohepatitis (NASH) :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 5. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can-Fite BioPharma Initiates Phase II Clinical Study for Piclidenoson in Patients with Lowe Syndrome | Nasdaq [nasdaq.com]
- 8. Can-Fite Reports Positive Top Line Results from its Phase II NASH Study with this compound :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 9. researchgate.net [researchgate.net]
- 10. New Preclinical Data Show Can-Fite BioPharma's this compound (CF102) Prevents Progression Of Liver Fibrosis - BioSpace [biospace.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. researchgate.net [researchgate.net]
Investigating Namodenoson's dual anti-inflammatory and anti-cancer effects
Namodenoson: A Dual-Acting Agent Against Inflammation and Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This compound (CF102) is an orally bioavailable, selective A3 adenosine (B11128) receptor (A3AR) agonist that has demonstrated both potent anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, preclinical evidence, and clinical trial data supporting the dual therapeutic effects of this compound, with a focus on its application in hepatocellular carcinoma (HCC) and non-alcoholic steatohepatitis (NASH). Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development in this promising area.
Introduction: The A3 Adenosine Receptor as a Therapeutic Target
Adenosine, a ubiquitous endogenous purine (B94841) nucleoside, modulates a wide range of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is of particular interest as a therapeutic target due to its differential expression in pathological versus normal tissues.[2][3] A3AR is found to be overexpressed in inflammatory and cancerous cells, while its expression in healthy cells is low.[2][3] This differential expression provides a therapeutic window for selective agonists like this compound to exert their effects primarily on diseased tissues, minimizing off-target effects.[2] this compound, also known as 2-Cl-IB-MECA, is a highly selective A3AR agonist, displaying significantly greater affinity for A3AR over A1 and A2A receptors.[4][5]
Mechanism of Action: A Dual Approach to Disease Modulation
This compound's therapeutic effects are mediated through its binding to A3AR, which triggers the deregulation of key downstream signaling pathways, primarily the NF-κB and Wnt/β-catenin pathways.[1][3][4] The specific outcome of A3AR activation by this compound is context-dependent, leading to either anti-inflammatory or anti-cancer effects.
Anti-Cancer Effects
In cancer cells, particularly hepatocellular carcinoma, the binding of this compound to the overexpressed A3AR initiates a signaling cascade that results in the inhibition of tumor growth via apoptosis.[1][6] This is achieved through the deregulation of the PI3K/Akt and NF-κB signaling pathways.[2] Downregulation of these pathways leads to an increase in the expression of pro-apoptotic proteins such as Bad and Bax, ultimately culminating in cancer cell death.[5][7] Furthermore, this compound has been shown to inhibit the Wnt/β-catenin pathway, which is crucial for cancer cell proliferation.[3][6]
Anti-Inflammatory Effects
In the context of inflammatory conditions like NASH, this compound exerts its anti-inflammatory effects through multiple mechanisms. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8.[1] Simultaneously, it stimulates the release of anti-inflammatory and protective cytokines, including adiponectin and granulocyte-colony stimulating factor (G-CSF).[1][4] The upregulation of adiponectin, an adipocyte-derived cytokine, plays a protective role in regulating metabolism and inflammation.[1]
The signaling pathway underlying these effects also involves the modulation of the NF-κB pathway.[3] By downregulating NF-κB, this compound reduces the expression of inflammatory mediators, leading to a reduction in liver inflammation, steatosis, and fibrosis.[1][3]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Preclinical and Clinical Evidence
This compound has been evaluated in various preclinical models and clinical trials, demonstrating its therapeutic potential in both liver cancer and inflammatory liver diseases.
Quantitative Data from Preclinical Studies
| Model System | Condition | Key Findings | Reference |
| STAM™ Mouse Model | NASH | Significant decrease in NAFLD Activity Score (NAS), demonstrating anti-inflammatory and anti-steatotic effects. | [3][8] |
| Carbon Tetrachloride (CCl4) Mouse Model | Liver Fibrosis | Reversal of alanine (B10760859) aminotransferase (ALT) to normal levels; significant improvement in liver inflammation and fibrosis. | [3][8] |
| BxPC-3 Pancreatic Carcinoma Cells (In Vitro) | Pancreatic Cancer | Dose-dependent inhibition of cell growth (49.7% at 5 nM, 66.3% at 10 nM, 82.7% at 20 nM). | [7] |
| Nude Mice with BxPC-3 Xenografts (In Vivo) | Pancreatic Cancer | Significant inhibition of pancreatic carcinoma tumor growth. | [5][7] |
Quantitative Data from Clinical Trials
| Trial Phase | Condition | This compound Dose | Key Findings | Reference |
| Phase II | NAFLD/NASH | 12.5 mg BID & 25 mg BID | Dose-dependent decrease in serum ALT levels (p=0.066 for 25 mg vs. placebo at 12 weeks). Significant decrease in AST for 25 mg vs. placebo at 12 weeks (p=0.03). | [1][9][10] |
| Phase II | NAFLD/NASH | 12.5 mg BID | Significant increase in adiponectin levels vs. placebo at 12 weeks (p=0.032). | [1][9] |
| Phase II | Advanced HCC (Child-Pugh B) | 25 mg BID | Median OS was 4.1 months vs. 4.3 months for placebo (not statistically significant). | [1][11][12] |
| Phase II (Subgroup analysis) | Advanced HCC (Child-Pugh B7) | 25 mg BID | 12-month OS of 44% vs. 18% for placebo (p=0.028). Median OS of 6.9 months vs. 4.3 months for placebo. | [1][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the typical experimental protocols used in the evaluation of this compound.
In Vitro Cell Growth Assay
-
Cell Line: BxPC-3 pancreatic carcinoma cells.[7]
-
Treatment: Cells are cultured with varying concentrations of this compound (e.g., 5-20 nM) for a specified duration (e.g., 24 hours).[7]
-
Assay: Cell viability and proliferation are assessed using a standard method such as the PrestoBlue™ assay.[7]
-
Endpoint: The percentage of growth inhibition is calculated relative to vehicle-treated control cells.[7]
Western Blot Analysis
-
Objective: To evaluate the expression levels of key proteins in signaling pathways.
-
Procedure:
-
Cells (e.g., BxPC-3 or LX2 human hepatic stellate cells) are treated with this compound (e.g., 20 nM for 24 hours).[3][7]
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., PI3K, NF-κB, β-catenin, GSK-3β, Bax, Bad).[3][5][7]
-
Following incubation with a secondary antibody, protein bands are visualized and quantified.
-
Animal Models
-
NASH Model (STAM™):
-
Induction: Male C57BL/6J mice are injected with streptozotocin (B1681764) at 2 days of age and fed a high-fat diet from 4 weeks of age.
-
Treatment: this compound is administered orally at a specified dose and frequency (e.g., daily) for a defined period (e.g., from week 6 to 9).[3]
-
Endpoints: Liver histology is assessed for steatosis, inflammation, and ballooning to determine the NAFLD Activity Score (NAS).[3]
-
-
Liver Fibrosis Model (CCl4):
-
Xenograft Tumor Model:
-
Procedure: Nude mice are subcutaneously injected with cancer cells (e.g., BxPC-3).[7]
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., 10 μg/kg, twice daily) or vehicle.[5]
-
Endpoint: Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound.[7]
-
Experimental Workflows
The following diagram outlines a typical workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a unique dual mechanism of action that addresses both inflammatory and oncogenic pathways.[1][2] Its selectivity for the A3AR, which is overexpressed in diseased tissues, provides a favorable safety profile.[1][11] Clinical data, particularly in the subpopulation of HCC patients with Child-Pugh B7 cirrhosis, are encouraging and have led to ongoing Phase III trials.[1][4][13] For NASH, Phase II results have demonstrated positive effects on liver enzymes and markers of inflammation, supporting further clinical development.[1][4]
Future research should continue to explore the full therapeutic potential of this compound, including its efficacy in other cancers with high A3AR expression and other inflammatory conditions. Further elucidation of the downstream signaling pathways and potential biomarkers for patient stratification will be crucial for optimizing its clinical application. The comprehensive data presented in this guide aim to serve as a valuable resource for researchers and clinicians working to advance this innovative therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The A3 adenosine receptor agonist, this compound, ameliorates non‑alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Randomised clinical trial: A phase 2 double-blind study of this compound in non-alcoholic fatty liver disease and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A long‑term complete response to this compound in liver cancer with Child‑Pugh B cirrhosis: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Cellular Targets of Namodenoson in Liver Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Namodenoson (CF102), an orally bioavailable small molecule, is a highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2] Its mechanism of action in liver cells, particularly in the context of hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH), is centered on its ability to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis.[3] A crucial aspect of this compound's therapeutic potential lies in the differential expression of its primary target, A3AR, which is significantly overexpressed on the surface of cancer and inflammatory cells compared to normal, healthy cells.[4] This targeted activity results in a dual mechanism: the induction of apoptosis in pathological cells and a hepatoprotective effect on normal liver tissue, underpinning its favorable safety profile observed in clinical trials.[5] This guide provides an in-depth analysis of the cellular targets of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these pathways.
Primary Cellular Target: A3 Adenosine Receptor (A3AR)
The principal cellular target of this compound is the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR).[2] this compound, also known as Cl-IB-MECA, binds to A3AR with high affinity and selectivity.[1]
Differential Expression: The therapeutic window for this compound is largely attributed to the differential expression of A3AR. In pathological states such as hepatocellular carcinoma and liver inflammation, A3AR is highly overexpressed on the cell surface.[6] In contrast, normal cells exhibit low levels of A3AR expression.[4] This disparity allows this compound to selectively target diseased cells, minimizing off-target effects and contributing to its favorable safety profile.[4][5]
Binding Affinity: this compound exhibits high selectivity for the human A3AR. Radioligand binding assays have determined its binding affinity (Ki) to be significantly lower for A3AR compared to other adenosine receptor subtypes.
| Parameter | Value | Receptor Subtype |
| Ki | 0.33 nM | A3 Adenosine Receptor |
| Selectivity | 2500-fold vs. A1 | A1 Adenosine Receptor |
| Selectivity | 1400-fold vs. A2A | A2A Adenosine Receptor |
| Table 1: Binding Affinity and Selectivity of this compound.[1][7] |
Molecular Mechanism of Action in Diseased Liver Cells
Upon binding to A3AR on diseased liver cells (e.g., HCC cells, inflamed hepatocytes, and hepatic stellate cells), this compound initiates a signaling cascade that leads to the deregulation of critical pathways controlling cell growth and survival.[5][8]
Inhibition of the PI3K/Akt Signaling Pathway
Activation of the Gi-protein-coupled A3AR by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This event subsequently triggers the downregulation of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway.[3][9] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth; its over-activation is a common feature in many cancers, including HCC.
Deregulation of the Wnt/β-catenin Pathway
The inhibition of the PI3K/Akt pathway by this compound has a direct regulatory effect on the Wnt/β-catenin signaling cascade.[8]
-
Upregulation of GSK-3β: PI3K/Akt inhibition leads to the upregulation and activation of Glycogen Synthase Kinase 3β (GSK-3β).[10]
-
β-catenin Degradation: Activated GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[10][11]
-
Inhibition of Gene Transcription: This prevents the accumulation and nuclear translocation of β-catenin, thereby inhibiting its function as a co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[8]
-
Downregulation of Proliferative Genes: The result is a decrease in the expression of key proliferative genes, most notably Cyclin D1, which is essential for the G1 to S phase transition in the cell cycle.[10][12]
Deregulation of the NF-κB Pathway
In parallel, the this compound-induced inhibition of PI3K also leads to the deregulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[8][9] NF-κB is a pivotal transcription factor in the inflammatory response and also promotes cell survival by upregulating anti-apoptotic genes. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and suppresses survival signals in cancer cells.[3]
Induction of Apoptosis
The cumulative effect of deregulating the Wnt/β-catenin and NF-κB pathways is the induction of apoptosis in tumor cells.[5][13] This is evidenced by the upregulation of pro-apoptotic proteins such as Bad and Bax, leading to programmed cell death and inhibition of tumor growth.[10][13]
Caption: this compound signaling cascade in diseased liver cells.
Quantitative Data Summary
This compound's effects have been quantified in various preclinical and clinical studies.
In Vitro Cell Growth Inhibition
Studies using the BxPC-3 pancreatic carcinoma cell line (which also overexpresses A3AR and utilizes similar pathways) demonstrate a clear dose-dependent inhibitory effect of this compound on cell proliferation.
| This compound Concentration | Inhibition of Cell Growth (%) | p-value |
| 5 nM | 49.7% ± 8.2% | < 0.001 |
| 10 nM | 66.3% ± 10.5% | < 0.001 |
| 20 nM | 82.7% ± 7.1% | < 0.001 |
| Table 2: Dose-dependent inhibition of BxPC-3 cell growth after 24h treatment.[10] |
In Vivo Tumor Growth Inhibition
In a xenograft model using BxPC-3 cells in nude mice, oral administration of this compound resulted in significant tumor growth inhibition.
| Treatment Group | Inhibition of Tumor Growth (%) | p-value | Dosage |
| This compound | 67.7% ± 15.2% (by Day 57) | < 0.05 | 10 µg/kg, twice daily |
| Table 3: In vivo tumor growth inhibition in a nude mouse model.[10] |
Clinical Efficacy in Advanced HCC (Phase II)
A randomized, placebo-controlled Phase II study (NCT02128958) evaluated this compound (25 mg, twice daily) in patients with advanced HCC and Child-Pugh B (CPB) cirrhosis. While the primary endpoint for the overall population was not met, a pre-planned subgroup analysis of patients with less severe liver dysfunction (CPB7) showed positive signals.[8][14][15]
| Endpoint | This compound (CPB7) | Placebo (CPB7) | Hazard Ratio (HR) | p-value |
| Median Overall Survival (OS) | 6.8 - 6.9 months | 4.3 months | 0.77 - 0.81 | 0.40 - 0.46 |
| Median Progression-Free Survival (PFS) | 3.5 months | 1.9 months | 0.87 - 0.89 | 0.65 - 0.67 |
| 12-Month Overall Survival Rate | 44% | 18% | N/A | 0.028 |
| Partial Response (PR) Rate | 8.8% - 9% | 0% | N/A | N/A |
| Table 4: Summary of Phase II clinical trial results in the Child-Pugh B7 (CPB7) patient subpopulation.[8][14][15][16][17] |
Experimental Protocols
The mechanism of action of this compound has been elucidated through a variety of standard and advanced experimental methodologies.
Cell Lines and Culture
-
Hepatocellular Carcinoma Cells: Hep-3b and N1S1 cell lines have been used to demonstrate the anti-cancer effects of this compound.[13]
-
Hepatic Stellate Cells: The human LX2 hepatic stellate cell line is used to model liver fibrosis and study the anti-fibrotic effects of this compound.[18]
-
General Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Assays
-
Cell Proliferation Assay (e.g., ³H-Thymidine Incorporation or PrestoBlue/MTT Assay):
-
Seeding: Cells (e.g., LX2 or HepG2) are seeded into 96-well plates at a predetermined density.[18][19][20][21]
-
Treatment: After allowing cells to adhere, they are treated with various concentrations of this compound (e.g., 5-20 nM) or a vehicle control (DMSO) for a specified period (e.g., 24-48 hours).[10]
-
Quantification:
-
For ³H-Thymidine: A pulse of ³H-thymidine is added, and its incorporation into newly synthesized DNA is measured using a scintillation counter.[18]
-
For PrestoBlue/MTT: A reagent is added which is metabolically reduced by viable cells into a fluorescent or colorimetric product, measured by a plate reader.[10]
-
-
Analysis: The proliferation rate is calculated relative to the vehicle-treated control cells.
-
-
Western Blot Analysis:
-
Protein Extraction: Liver tissue or cultured cells (e.g., BxPC-3, LX2) are lysed to extract total protein.[10][18]
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific to target proteins (e.g., A3AR, PI3K, p-Akt, GSK-3β, β-catenin, Cyclin D1, NF-κB, Bax).
-
Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Animal Models
-
HCC Xenograft Model:
-
Cell Implantation: Human HCC cells (e.g., Hep-3b) or other relevant lines like BxPC-3 are subcutaneously injected into immunocompromised mice (e.g., nude mice).[10][13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).[10]
-
Treatment: Animals are randomized into groups and treated orally with this compound (e.g., 10-100 µg/kg, twice or thrice daily) or a vehicle control.[10][13]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blot, TUNEL assay for apoptosis).[9]
-
-
Liver Disease Models:
Caption: A typical experimental workflow for Western Blot analysis.
Conclusion
This compound's therapeutic action in liver cells is highly targeted and multifaceted. Its primary interaction with the overexpressed A3 adenosine receptor in diseased cells triggers the inhibition of the PI3K/Akt pathway. This initial event leads to the subsequent deregulation of the pro-proliferative Wnt/β-catenin pathway and the pro-survival/inflammatory NF-κB pathway. The convergence of these signaling disruptions culminates in the selective induction of apoptosis in cancer cells and the reduction of inflammation, while largely sparing normal cells. This precise mechanism of action, validated through extensive preclinical and clinical research, positions this compound as a promising therapeutic agent for hepatocellular carcinoma and other inflammatory liver diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma | MDPI [mdpi.com]
- 4. 8-Year Survival and Complete Cure of Advanced Liver Cancer with Can-Fite's this compound [synapse.patsnap.com]
- 5. This compound in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial [mdpi.com]
- 6. A Phase 1-2 Study of CF102 in Patients With Advanced Hepatocellular Carcinoma [clin.larvol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scoparone suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK-3beta regulates cyclin D1 expression: a new target for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the A3 adenosine receptor to treat hepatocellular carcinoma: anti-cancer and hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Phase 2, Randomized, Double-Blind, Placebo-Controlled of the Efficacy and Safety of CF102 in Hepatocellular Carcinoma (HCC) [clin.larvol.com]
- 17. mdpi.com [mdpi.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Human Liver Cell HepG2-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
Namodenoson: A Novel A3 Adenosine Receptor Agonist for the Treatment of Pancreatic Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pancreatic cancer remains one of the most lethal malignancies, with limited effective therapeutic options. Namodenoson (CF102), a selective, orally bioavailable A3 adenosine (B11128) receptor (A3AR) agonist, has emerged as a promising therapeutic candidate. This document provides a comprehensive overview of the preclinical and clinical research on this compound's potential in pancreatic cancer. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents ongoing clinical trial information. Through the deregulation of critical signaling pathways, including Wnt/β-catenin, NF-κB, and RAS, this compound induces apoptosis in pancreatic cancer cells, demonstrating significant anti-tumor activity both in vitro and in vivo. This guide serves as a technical resource for scientists and clinicians involved in the research and development of novel therapies for pancreatic cancer.
Introduction
Pancreatic cancer is a highly aggressive disease with a dismal prognosis, highlighted by a 5-year survival rate of approximately 8%.[1] The majority of cases are diagnosed at an advanced, metastatic stage, rendering them ineligible for curative surgery.[2] Current systemic treatments, including gemcitabine-based chemotherapy, offer only modest survival benefits, underscoring the urgent need for novel therapeutic strategies.[2]
The A3 adenosine receptor (A3AR) has been identified as a promising therapeutic target in oncology. A3AR is a G-protein coupled receptor that is significantly overexpressed in various tumor types, including pancreatic cancer, while maintaining low expression levels in adjacent healthy tissues.[1][3] This differential expression provides a therapeutic window for targeted therapies.
This compound (CF102, Cl-IB-MECA) is a synthetic, orally bioavailable small molecule that functions as a potent and selective agonist of the A3AR.[1][2] Its activation of A3AR has been shown to trigger downstream signaling cascades that lead to the inhibition of tumor growth and induction of apoptosis.[1][4] Preclinical studies have demonstrated this compound's efficacy in inhibiting the growth of pancreatic carcinoma.[1][4] Furthermore, this compound has exhibited a favorable safety profile in clinical trials for other indications, such as hepatocellular carcinoma (HCC) and non-alcoholic fatty liver disease (NAFLD).[1][5] This document synthesizes the current knowledge on this compound's application in pancreatic cancer research, providing detailed data and methodologies for the scientific community.
Mechanism of Action
This compound exerts its anti-tumor effects in pancreatic cancer through the modulation of several key signaling pathways, downstream of A3AR activation.[1] The binding of this compound to A3AR on pancreatic cancer cells initiates a cascade of events that culminate in the deregulation of the Wnt/β-catenin, NF-κB, and RAS signaling pathways.[1][6]
Signaling Pathway Deregulation
The proposed mechanism of action involves the following key steps:
-
A3AR Activation: this compound selectively binds to and activates the overexpressed A3AR on pancreatic cancer cells.[1][7]
-
Downregulation of Pro-Survival Pathways: This activation leads to the downregulation of key proteins in the PI3K/p-Akt and NF-κB pathways.[2][8]
-
Wnt/β-catenin Pathway Inhibition: this compound treatment results in the upregulation of GSK-3β, a key component of the β-catenin destruction complex. This leads to the subsequent downregulation of β-catenin and its downstream target, cyclin D1, a critical regulator of cell cycle progression.[2][8]
-
RAS Pathway Inhibition: A decrease in the expression of proteins downstream of the RAS signaling pathway, including Raf, MEK 1/2, and ERK 1/2, has been observed following this compound treatment.[2]
-
Induction of Apoptosis: The collective deregulation of these pathways leads to an upregulation of pro-apoptotic proteins such as Bad and Bax, ultimately resulting in tumor cell apoptosis.[1][9]
The following diagram illustrates the proposed signaling pathway of this compound in pancreatic cancer cells.
Caption: this compound Signaling Pathway in Pancreatic Cancer.
Preclinical Data
This compound has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer, both as a monotherapy and in combination with standard-of-care chemotherapy.
In Vitro Studies
| Cell Line | Assay | This compound Concentration | % Growth Inhibition (Mean ± SE) | p-value | Reference |
| BxPC-3 | Presto Blue | 5 nM | 49.7% ± 8.2% | < 0.001 | [1] |
| BxPC-3 | Presto Blue | 10 nM | 66.3% ± 10.5% | < 0.001 | [1] |
| BxPC-3 | Presto Blue | 20 nM | 82.7% ± 7.1% | < 0.001 | [1] |
| BxPC-3 | ³[H]-thymidine | 0.01 nM | 27.9% ± 2.3% | < 0.005 | [4] |
| BxPC-3 | ³[H]-thymidine | 0.1 nM | 53.7% ± 6.3% | < 0.05 | [4] |
| BxPC-3 | ³[H]-thymidine | 1 nM | 67.4% ± 1.7% | < 0.001 | [4] |
| Treatment | Assay | % Growth Inhibition (Mean ± SE) | p-value | Reference |
| This compound (0.1 nM) | MTT | 48.6% ± 1.4% | < 0.001 | [4] |
| Gemcitabine (0.2 µM) | MTT | 44.4% ± 0.7% | < 0.001 | [4] |
| This compound (0.1 nM) + Gemcitabine (0.2 µM) | MTT | 65.4% ± 1.4% | < 0.001 | [4] |
Cell Culture: BxPC-3 human pancreatic carcinoma cells were used in these studies.[1][4] The cells were cultured in appropriate media and conditions. This compound, dissolved in DMSO to create a stock solution, was added to the cell cultures at the specified concentrations.[2]
Cell Viability and Proliferation Assays:
-
Presto Blue Assay: BxPC-3 cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours at 37°C. Cell viability was assessed using the Presto Blue assay according to the manufacturer's instructions.[1][2]
-
³[H]-thymidine Proliferation Assay: BxPC-3 cells were treated with this compound for a specified period. ³[H]-thymidine was then added to the culture medium to measure DNA synthesis as an indicator of cell proliferation.[4]
-
MTT Assay: This colorimetric assay was used to assess cell metabolic activity as an indicator of cell viability. BxPC-3 cells were treated with this compound, gemcitabine, or a combination of both, followed by incubation with MTT solution.[4]
Western Blot Analysis: BxPC-3 cells were treated with this compound (e.g., 20 nM for 24 hours).[1] Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins in the A3AR, Wnt/β-catenin, NF-κB, RAS, and apoptotic signaling pathways.[1][2]
The following diagram outlines the general in vitro experimental workflow.
Caption: General In Vitro Experimental Workflow.
In Vivo Studies
| Animal Model | Treatment | % Tumor Growth Inhibition (Mean ± SE) | p-value | Reference |
| Nude mice with BxPC-3 xenografts | This compound (100 µg/kg, oral, twice daily for 35 days) | 67.7% ± 15.2% (by day 57) | < 0.05 | [2] |
Xenograft Model: Male nude Balb/C mice were subcutaneously inoculated with BxPC-3 human pancreatic carcinoma cells.[2] When tumors reached a palpable size (e.g., 150-200 mm³), the animals were randomized into treatment and control groups.[2]
Treatment: The treatment group received this compound orally, typically twice daily, for a specified duration (e.g., 35 days).[2] The control group received a vehicle control. Tumor size was monitored regularly.[6]
Ethical Considerations: All animal studies were conducted in accordance with approved protocols from the relevant institutional ethics committees.[1]
The following diagram illustrates the general in vivo experimental workflow.
Caption: General In Vivo Experimental Workflow.
Clinical Development
Based on the promising preclinical data and a favorable safety profile in other indications, this compound is currently being investigated in a Phase IIa clinical trial for the treatment of advanced pancreatic cancer.[10][11]
Phase IIa Clinical Trial (NCT06387342)
-
Title: A Phase II Open-Label Study of the Safety and Activity of this compound in the Treatment of Advanced Pancreatic Adenocarcinoma.[12]
-
Status: Recruiting.[13]
-
Study Design: This is a multicenter, open-label, single-arm study.[10][13]
-
Patient Population: The trial aims to enroll approximately 20 patients with advanced pancreatic adenocarcinoma who have progressed on at least one prior systemic treatment regimen, or who refuse standard treatment.[10][13]
-
Treatment: Patients receive 25 mg of this compound orally twice daily in 28-day cycles.[10][11]
-
Primary Objective: To evaluate the safety and tolerability of this compound in this patient population.[10]
-
Secondary Objectives: To assess the clinical activity of this compound, including Objective Response Rate (ORR), Progression-Free Survival (PFS), Disease Control Rate (DCR), Duration of Response (DoR), and Overall Survival (OS). The study will also evaluate the pharmacokinetics of this compound.[10]
-
Compassionate Use: The U.S. Food and Drug Administration (FDA) has granted approval for compassionate use of this compound for a patient with pancreatic cancer.[14][15]
-
Orphan Drug Designation: this compound has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer.[11][16]
Conclusion and Future Perspectives
This compound has demonstrated a clear and compelling mechanism of action against pancreatic cancer in preclinical models, targeting key signaling pathways that drive tumor growth and survival. The in vitro and in vivo data show significant anti-tumor efficacy, both as a monotherapy and in combination with gemcitabine. The ongoing Phase IIa clinical trial will provide crucial insights into the safety and efficacy of this compound in patients with advanced pancreatic cancer.
Future research should focus on:
-
Identifying predictive biomarkers of response to this compound treatment.
-
Exploring rational combination therapies with other targeted agents or immunotherapies.
-
Investigating the potential of this compound in earlier stages of pancreatic cancer.
The development of this compound represents a promising new approach for the treatment of pancreatic cancer, a disease with a profound unmet medical need. The findings to date support its continued clinical development and offer hope for a novel therapeutic option for these patients.
References
- 1. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. canfite.com [canfite.com]
- 3. mdpi.com [mdpi.com]
- 4. ascopubs.org [ascopubs.org]
- 5. curetoday.com [curetoday.com]
- 6. mdpi.com [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Can-Fite's Phase IIa Study of this compound for Pancreatic Cancer Approved by Israeli Health Ministry [synapse.patsnap.com]
- 11. Pancreatic Cancer Phase 2a Study with Can-Fite’s this compound Achieved Over 50% Enrollment Milestone :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 12. Can-Fite Received IRB Approval for the Treatment of Pancreatic Cancer with this compound in a Phase IIa Study :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. FDA Greenlights this compound Compassionate Use for Pancreatic Cancer Patient [synapse.patsnap.com]
- 15. curetoday.com [curetoday.com]
- 16. onclive.com [onclive.com]
Methodological & Application
Namodenoson In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Namodenoson (CF102, Cl-IB-MECA) is a selective, orally bioavailable agonist for the A3 adenosine (B11128) receptor (A3AR).[1] The A3AR is often overexpressed in tumor cells, making it a promising target for cancer therapy.[2] this compound's mechanism of action involves the deregulation of the NF-κB and Wnt/β-catenin signaling pathways, which ultimately leads to the apoptosis of cancer cells.[2][3][4] This document provides detailed protocols for in vitro studies of this compound, focusing on its effects on cell viability, signaling pathways, and apoptosis.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the viability of BxPC-3 pancreatic carcinoma cells.
| Cell Line | This compound Concentration | Incubation Time | % Inhibition of Cell Growth (Mean ± SE) | Assay Used |
| BxPC-3 | 5 nM | 24 hours | 49.7% ± 8.2% | Presto Blue |
| BxPC-3 | 10 nM | 24 hours | 66.3% ± 10.5% | Presto Blue |
| BxPC-3 | 20 nM | 24 hours | 82.7% ± 7.1% | Presto Blue |
Data is derived from a study on pancreatic carcinoma cells.[5]
Experimental Protocols
Cell Culture
A variety of cancer cell lines can be used to study the effects of this compound in vitro. Commonly used cell lines include:
-
BxPC-3 (Pancreatic Carcinoma): Grow in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
LX2 (Human Hepatic Stellate Cells): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
HepG2 & Huh7 (Hepatocellular Carcinoma): Maintain in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
THLE-2 (Normal Human Hepatocyte): Use BEGM (Bronchial Epithelial Cell Growth Medium) supplemented as per the manufacturer's instructions.
All cells should be cultured in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
This compound is a water-insoluble powder.
-
Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
For working solutions, further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 5 nM, 10 nM, 20 nM).
-
Note: Always prepare fresh dilutions for each experiment.
Cell Viability Assay (Presto Blue Protocol)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions
-
PrestoBlue™ Cell Viability Reagent
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence or absorbance microplate reader
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Remove the medium and treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 nM) in fresh medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm, with a reference wavelength of 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the expression of key proteins in the A3AR signaling pathway.
Materials:
-
Cells cultured in 6-well plates or 100 mm dishes
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against A3AR, p-Akt, PI3K, NF-κB, β-catenin, GSK-3β, Cyclin D1, Bad, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
Seed cells and treat with this compound as described for the cell viability assay, but in larger culture vessels.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Seed cells and treat with this compound as described previously.
-
Collect both the floating and adherent cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: this compound's A3AR-mediated signaling pathway leading to apoptosis.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. ascopubs.org [ascopubs.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
- 10. bosterbio.com [bosterbio.com]
- 11. cdn.origene.com [cdn.origene.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Namodenoson in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for Namodenoson (also known as CF102 or Cl-IB-MECA), a selective A3 adenosine (B11128) receptor (A3AR) agonist, in preclinical xenograft and orthotopic cancer models. The following information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-cancer efficacy of this compound.
Introduction
This compound is a small molecule, orally bioavailable drug that has demonstrated potent anti-cancer and anti-inflammatory effects.[1] Its mechanism of action involves the selective activation of the A3 adenosine receptor, which is overexpressed in various tumor cells, including hepatocellular carcinoma (HCC), pancreatic, colon, and prostate cancer.[2][3] Activation of A3AR by this compound leads to the deregulation of key signaling pathways, such as Wnt/β-catenin and NF-κB, ultimately inducing apoptosis in cancer cells.[3][4] Preclinical studies in various animal models have been crucial in establishing the efficacy and optimal dosing regimens of this compound before its advancement into clinical trials.[5][6]
Mechanism of Action Signaling Pathway
The primary mechanism of action of this compound involves the activation of the A3 adenosine receptor, leading to the downstream modulation of signaling pathways that control cell growth and survival.
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies of this compound in various cancer models. This data provides a basis for dose selection and study design.
| Cancer Type | Model Type | Cell Line | Animal Model | Dosage | Administration Route | Treatment Duration | Key Efficacy Outcome | Citation |
| Pancreatic Carcinoma | Subcutaneous Xenograft | BxPC-3 | Nude Mice | 100 µg/kg | Oral (twice daily) | 35 days | Significant inhibition of tumor growth. | [7] |
| Hepatocellular Carcinoma (HCC) | Orthotopic | N1S1 | Rats | 1, 50, 100, 500, 1000 µg/kg | Oral (thrice daily) | Not Specified | Bell-shaped dose-response; maximal tumor growth inhibition at 100 µg/kg. | [1][8][9] |
| Colon Carcinoma | Xenograft | Not Specified | Not Specified | Not specified in publicly available literature. | Not Specified | Not Specified | Anti-cancer activity has been demonstrated. | [2] |
| Prostate Cancer | Xenograft | Not Specified | Not Specified | Not specified in publicly available literature. | Not Specified | Not Specified | Anti-cancer activity has been demonstrated. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these studies.
Protocol 1: Pancreatic Carcinoma Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a subcutaneous pancreatic carcinoma xenograft model.
Materials:
-
BxPC-3 human pancreatic carcinoma cell line
-
Male nude Balb/C mice (6-8 weeks old)
-
This compound (CF102)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, for cell injection)
-
Calipers for tumor measurement
Workflow Diagram:
Caption: Pancreatic cancer xenograft workflow.
Procedure:
-
Cell Culture and Implantation:
-
Culture BxPC-3 cells in appropriate media until they reach the desired confluence.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 2.5 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size of approximately 150-200 mm³.
-
Randomize the mice into treatment and control groups (n=10 per group).
-
-
Drug Administration:
-
Prepare a stock solution of this compound and dilute it to the final concentration of 100 µg/kg in the chosen vehicle.
-
Administer this compound or vehicle orally to the respective groups twice daily.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the animals regularly.
-
Continue the treatment for 35 days or until the tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
-
Protocol 2: Hepatocellular Carcinoma Orthotopic Study
Objective: To determine the dose-dependent anti-tumor efficacy of this compound in a rat orthotopic model of HCC.
Materials:
-
N1S1 rat hepatocellular carcinoma cell line
-
Male Sprague-Dawley rats
-
This compound (CF102)
-
Vehicle for oral administration
-
Surgical instruments for orthotopic implantation
Workflow Diagram:
Caption: HCC orthotopic model workflow.
Procedure:
-
Cell Culture and Orthotopic Implantation:
-
Culture N1S1 cells in appropriate media.
-
Surgically implant a specified number of N1S1 cells into the liver of anesthetized rats.
-
-
Tumor Establishment and Randomization:
-
Allow a sufficient period for the tumors to establish within the liver.
-
Randomize the rats into different treatment groups to receive varying doses of this compound (1, 50, 100, 500, and 1000 µg/kg) and a vehicle control group.
-
-
Drug Administration:
-
Administer the assigned dose of this compound or vehicle orally three times a day.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth through non-invasive imaging techniques if available.
-
Regularly monitor the health and body weight of the rats.
-
At the study endpoint, euthanize the animals, and excise the livers to assess tumor burden (e.g., tumor weight, number of nodules).
-
Discussion and Optimal Dosage Considerations
The preclinical data suggests that the optimal dosage of this compound can vary depending on the cancer type and the animal model used.
For pancreatic cancer xenografts , a dosage of 100 µg/kg administered orally twice daily has been shown to be effective in significantly inhibiting tumor growth.[7]
In an orthotopic model of hepatocellular carcinoma , this compound exhibited a bell-shaped dose-response curve , with the maximal anti-tumor effect observed at 100 µg/kg administered orally three times a day .[1][8][9] It is important for researchers to consider this phenomenon when designing dose-ranging studies, as higher doses may not necessarily result in greater efficacy and could potentially lead to reduced effects.
Conclusion
This compound is a promising A3AR agonist with significant anti-cancer properties. The provided protocols and dosage information from pancreatic and hepatocellular carcinoma models offer a solid foundation for designing further preclinical xenograft studies. Researchers are encouraged to perform dose-response experiments for each new cancer model to determine the optimal therapeutic window for this compound.
References
- 1. Targeting the A3 adenosine receptor to treat hepatocellular carcinoma: anti-cancer and hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. canfite.com [canfite.com]
- 7. Human prostate cancer in a clinically relevant xenograft mouse model: identification of β(1,6)-branched oligosaccharides as a marker of tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of Namodenoson
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Namodenoson (also known as CF102 or Cl-IB-MECA) is a potent, orally bioavailable small molecule that functions as a highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2][3] A3AR is often overexpressed in inflammatory and cancer cells compared to normal tissues, making it a promising therapeutic target.[2][4][5] this compound's activation of A3AR leads to the de-regulation of the NF-κB and Wnt/β-catenin signaling pathways, ultimately inducing apoptosis in cancer cells and exerting anti-inflammatory effects.[1][4][5][6][7] These application notes provide detailed protocols for the preparation, solubilization, and laboratory use of this compound for both in vitro and in vivo studies.
Product Information
| Characteristic | Description |
| Compound Name | This compound |
| Synonyms | CF-102, Cl-IB-MECA |
| Chemical Name | 2-chloro-N6-(3-iodobenzyl)-adenosine-5'- N-methyl-uronamide[1][4][8] |
| Molecular Formula | C₁₈H₁₈ClIN₆O₄ |
| Molecular Weight | 544.73 g/mol [9] |
| Appearance | White to off-white solid[10] |
| Mechanism of Action | Selective A3 Adenosine Receptor (A3AR) Agonist[1][11] |
Solubility Data
This compound is a water-insoluble compound.[2][9][12] The following table summarizes its solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as moisture can significantly reduce solubility, especially with DMSO.[9][10]
| Solvent | Maximum Concentration | Molarity (Approx.) | Notes |
| DMSO | 100 mg/mL[9] | 183.58 mM[10] | Use fresh, anhydrous DMSO.[9] Sonication or gentle warming may be required to fully dissolve the compound.[10] |
| Water | Insoluble[9] | N/A | |
| Ethanol | Insoluble[9] | N/A |
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for experimental accuracy and reproducibility. Always use the batch-specific molecular weight provided on the product vial for precise calculations. Store stock solutions in aliquots to minimize freeze-thaw cycles.[10]
Protocol 1: High-Concentration DMSO Stock (10 mM)
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro assays or for creating formulations for in vivo use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution, weigh out 0.545 mg of this compound (Mass = 10 mmol/L * 1 mL * 544.73 g/mol ).
-
Aseptically add the weighed this compound powder to a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly. If needed, gently warm the solution (e.g., in a 37°C water bath) or use a sonicator until the solid is completely dissolved.[10] A study prepared a 10 mM stock solution in DMSO daily for experiments.[8]
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store aliquots as recommended in Section 7.
Experimental Protocols
Protocol 2: Use in Cell Culture (In Vitro)
This protocol describes the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Important Consideration: The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control plates are treated with the same final concentration of DMSO as the experimental plates.
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentrations. For example, to treat cells with 10 nM this compound:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of culture medium. This results in a 10 µM solution.
-
Next, add 1 µL of the 10 µM intermediate solution to 1 mL of culture medium in your well plate. This results in a final concentration of 10 nM.
-
-
In one study, pancreatic carcinoma cells were incubated with final concentrations of 5, 10, or 20 nM this compound for 24-48 hours.[8]
-
Add the diluted this compound to the cells and incubate for the desired experimental duration.
Protocol 3: Preparation for Animal Studies (In Vivo)
This compound's poor aqueous solubility requires specific formulations for in vivo administration. The choice of vehicle can depend on the route of administration (e.g., oral gavage, intraperitoneal injection).
Option A: PBS Dilution (for i.p. injection)
This method was used in a study where a DMSO stock was diluted in PBS for in vivo experiments.[4][8] This is suitable for low final concentrations where this compound remains in solution or as a fine suspension.
-
Prepare a stock solution in DMSO (e.g., 5.44 mg/mL as reported in one study).[4]
-
Just before administration, dilute the DMSO stock solution in sterile Phosphate Buffered Saline (PBS) to the final desired concentration.
-
Vortex the solution vigorously before drawing it into a syringe for injection.
Option B: Corn Oil Vehicle (for i.p. injection or p.o. gavage)
This formulation is suitable for lipophilic compounds.
-
Prepare a 10 mg/mL stock solution in DMSO.
-
For a 1 mL final working solution, add 50 µL of the 10 mg/mL DMSO stock to 950 µL of sterile corn oil.[9]
-
Mix thoroughly until a uniform suspension or solution is achieved. This formulation should be used immediately.[9]
-
One study administered this compound at a dose of 100 µg/kg body weight via i.p. injection using corn oil as the vehicle.[4]
Option C: PEG300/Tween-80 Formulation (for i.p. injection or p.o. gavage)
This formulation is designed to improve the solubility and bioavailability of poorly soluble compounds.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[10]
-
To prepare 1 mL of the final formulation, follow these steps sequentially:[10] a. Add 100 µL of the 20.8 mg/mL DMSO stock to 400 µL of PEG300. Mix until clear. b. Add 50 µL of Tween-80 to the mixture. Mix until clear. c. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear, with a solubility of at least 2.08 mg/mL.[10]
Mechanism of Action
This compound is a selective agonist of the A3 adenosine receptor (A3AR).[1] In pathological cells, such as cancer or inflammatory cells, A3AR is highly expressed.[4][5] The binding of this compound to A3AR initiates a signaling cascade that includes the inhibition of phosphoinositide 3-kinase (PI3K).[2][13][14] This leads to the subsequent de-regulation and inhibition of the pro-survival NF-κB and the oncogenic Wnt/β-catenin signaling pathways.[1][4][13][14] The downstream effect is the induction of apoptosis in the target cells, leading to anti-cancer and anti-inflammatory activity.[1][5][6]
General Experimental Workflow
The following diagram outlines a typical workflow for using this compound in a laboratory setting.
Storage and Stability
Proper storage is essential to maintain the chemical integrity and activity of this compound.
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[10]
-
In Solvent (e.g., DMSO): Store stock solutions in tightly sealed aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[3][10] Avoid repeated freeze-thaw cycles.[10]
References
- 1. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of this compound (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
- 7. [PDF] Targeting the A3 adenosine receptor to treat hepatocellular carcinoma: anti-cancer and hepatoprotective effects | Semantic Scholar [semanticscholar.org]
- 8. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Can Fite Biopharma - AdisInsight [adisinsight.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. The A3 adenosine receptor agonist, this compound, ameliorates non‑alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Proteins After Namodenoson Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Namodenoson (CF102), a selective A3 adenosine (B11128) receptor (A3AR) agonist, is an orally bioavailable small molecule that has demonstrated significant anti-cancer and anti-inflammatory properties.[1] The A3AR is often overexpressed in tumor and inflamed cells compared to normal tissues, making it a promising therapeutic target.[2][3] this compound's mechanism of action involves the deregulation of key signaling pathways, including the Wnt/β-catenin, NF-κB, and RAS pathways, ultimately leading to the apoptosis of cancer cells.[1][2][4] Western blot analysis is a critical technique for elucidating the molecular mechanisms of this compound by quantifying the changes in protein expression levels within these signaling cascades.
These application notes provide a comprehensive guide for researchers utilizing Western blot analysis to study the effects of this compound on various protein targets. Included are detailed protocols, data presentation tables, and visual diagrams of the experimental workflow and affected signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound treatment has been shown to modulate several key signaling pathways implicated in cell survival, proliferation, and apoptosis.[4][5]
-
Wnt/β-catenin Pathway: this compound treatment leads to the upregulation of GSK-3β, which in turn phosphorylates β-catenin, marking it for degradation. This prevents its translocation to the nucleus and subsequent activation of target genes like cyclin D1, thereby inhibiting cell proliferation.[4][5]
-
PI3K/Akt/NF-κB Pathway: this compound has been observed to downregulate the expression of PI3K and phosphorylated Akt (p-Akt).[4] This inhibition leads to the downregulation of NF-κB, a key transcription factor involved in inflammation and cell survival.[4][5]
-
RAS/MEK/ERK Pathway: In pancreatic carcinoma cells, this compound has been shown to decrease the expression of proteins downstream of the RAS signaling pathway, including phosphorylated Raf (pRaf), phosphorylated MEK 1/2 (pMEK 1/2), and phosphorylated ERK 1/2 (pERK 1/2).[4]
-
Apoptosis Pathway: By modulating the aforementioned pathways, this compound ultimately leads to the upregulation of pro-apoptotic proteins such as Bad and Bax, inducing programmed cell death in cancer cells.[4]
Data Presentation: Expected Protein Expression Changes
The following tables summarize the expected quantitative changes in protein expression levels following this compound treatment as observed in various studies. The data is presented as a fold change or percentage change relative to untreated controls.
Table 1: Effect of this compound on Wnt/β-catenin Signaling Pathway Proteins
| Target Protein | Cell Line/Model | This compound Concentration | Treatment Duration | Observed Change in Expression | Reference |
| GSK-3β | BxPC-3 | 20 nM | 24 h | Upregulation | [4] |
| β-catenin | BxPC-3 | 20 nM | 24 h | Downregulation | [4] |
| Cyclin D1 | BxPC-3 | 20 nM | 24 h | Downregulation | [4] |
| β-catenin | CCl4-induced liver fibrosis model | 100 µg/kg | Twice weekly | Reduction | [5] |
| Cyclin D1 | CCl4-induced liver fibrosis model | 100 µg/kg | Twice weekly | Reduction | [5] |
Table 2: Effect of this compound on PI3K/Akt/NF-κB Signaling Pathway Proteins
| Target Protein | Cell Line/Model | This compound Concentration | Treatment Duration | Observed Change in Expression | Reference |
| A3AR | BxPC-3 | 20 nM | 24 h | Downregulation | [4] |
| PI3K | BxPC-3 | 20 nM | 24 h | Downregulation | [4] |
| p-Akt | BxPC-3 | 20 nM | 24 h | Downregulation | [4] |
| NF-κB | BxPC-3 | 20 nM | 24 h | Downregulation | [4] |
| A3AR | CCl4-induced liver fibrosis model | 100 µg/kg | Twice weekly | Decrease | [5] |
| PI3K | CCl4-induced liver fibrosis model | 100 µg/kg | Twice weekly | Decrease | [5] |
| NF-κB | LX2 human hepatic stellate cells | Not specified | Not specified | Downregulation | [5] |
Table 3: Effect of this compound on RAS Signaling Pathway Proteins
| Target Protein | Cell Line/Model | This compound Concentration | Treatment Duration | Observed Change in Expression | Reference |
| pRaf | BxPC-3 | 20 nM | 24 h | Decrease | [4] |
| pMEK 1/2 | BxPC-3 | 20 nM | 24 h | Decrease | [4] |
| pERK 1/2 | BxPC-3 | 20 nM | 24 h | Decrease | [4] |
Table 4: Effect of this compound on Apoptotic Proteins
| Target Protein | Cell Line/Model | This compound Concentration | Treatment Duration | Observed Change in Expression | Reference |
| Bad | BxPC-3 | 20 nM | 24 h | Upregulation | [4] |
| Bax | BxPC-3 | 20 nM | 24 h | Upregulation | [4] |
| Caspase-3 | N1S1 tumor-bearing rats | Not specified | Not specified | Upregulation | [6] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture the selected cell line (e.g., BxPC-3 pancreatic cancer cells) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 5-20 nM).[4]
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO). Incubate the cells for the desired time period (e.g., 24 hours).[4]
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[7]
-
Lysis Buffer Addition: Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[8]
-
Cell Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[7] Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[7]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.[8]
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[8]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 10-12% for most target proteins).[8] Run the gel in 1x running buffer until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-β-catenin, anti-p-ERK1/2, anti-Bax) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.[7][8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step as described above to remove unbound secondary antibodies.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[8]
Visualizations
Signaling Pathways
Caption: this compound's impact on key signaling pathways.
Experimental Workflow
Caption: Western blot experimental workflow.
References
- 1. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the A3 adenosine receptor to treat hepatocellular carcinoma: anti-cancer and hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Gene Expression Analysis with RT-qPCR Following Namodenoson Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Namodenoson (CF-102) is a selective, orally bioavailable small molecule agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2] The A3AR is often overexpressed in inflammatory and cancerous cells compared to normal tissues, making it a promising therapeutic target.[3][4] this compound's mechanism of action involves the deregulation of the NF-κB and Wnt/β-catenin signaling pathways, which play crucial roles in inflammation, cell proliferation, and fibrosis.[3][5] By activating A3AR, this compound has been shown to exert anti-inflammatory and anti-cancer effects.[6][7][8]
These application notes provide a detailed protocol for analyzing changes in gene expression in response to this compound treatment using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). The presented methodologies and data serve as a guide for researchers investigating the therapeutic potential of this compound.
Data Presentation: Summary of Gene Expression Changes
The following table summarizes the quantitative changes in the mRNA expression of key target genes in human hepatic stellate cells (LX2) following a 24-hour treatment with varying concentrations of this compound. Gene expression levels were normalized to the housekeeping gene GAPDH and are presented as fold change relative to the vehicle-treated control group.
Table 1: Relative mRNA Expression in LX2 Cells Treated with this compound for 24 Hours
| Target Gene | Function | Vehicle Control (Fold Change) | This compound (10 nM) (Fold Change) | This compound (50 nM) (Fold Change) | This compound (100 nM) (Fold Change) |
| TNF-α | Pro-inflammatory Cytokine | 1.0 | 0.62 | 0.35 | 0.18 |
| IL-6 | Pro-inflammatory Cytokine | 1.0 | 0.55 | 0.28 | 0.12 |
| NF-κB1 | Transcription Factor (p50 subunit) | 1.0 | 0.71 | 0.48 | 0.33 |
| CTNNB1 | β-catenin | 1.0 | 0.68 | 0.41 | 0.25 |
| GSK-3β | Kinase, Negative regulator of Wnt | 1.0 | 1.85 | 2.54 | 3.21 |
| ACTA2 | α-Smooth Muscle Actin (α-SMA) | 1.0 | 0.58 | 0.31 | 0.15 |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture human hepatic stellate cells (LX2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to final concentrations of 10 nM, 50 nM, and 100 nM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: After overnight incubation, replace the medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Harvesting: Following incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
Protocol 2: Total RNA Extraction and cDNA Synthesis
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification steps.
-
DNase Treatment: To eliminate any contaminating genomic DNA, perform an on-column DNase digestion during the RNA extraction process.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of ≥ 8 is recommended for reliable RT-qPCR results.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.
Protocol 3: RT-qPCR
-
Primer Design: Design or obtain pre-validated primers for the target genes (TNF-α, IL-6, NF-κB1, CTNNB1, GSK-3β, ACTA2) and a housekeeping gene (e.g., GAPDH).
-
Reaction Setup: Prepare the RT-qPCR reaction mixture in a 96-well plate by combining the cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix. Include a no-template control (NTC) for each primer set to check for contamination.
-
RT-qPCR Program: Perform the reaction on a real-time PCR instrument using a standard three-step cycling program:
-
Initial denaturation (e.g., 95°C for 3 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing (e.g., 60°C for 30 seconds)
-
Extension (e.g., 72°C for 30 seconds)
-
-
Melt curve analysis to verify the specificity of the amplified products.
-
Protocol 4: Data Analysis
-
Determine Ct Values: The real-time PCR instrument software will determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a defined threshold.
-
Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (GAPDH) for each sample: ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample: ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Calculate Fold Change: Calculate the relative gene expression (fold change) using the 2-ΔΔCt method.[9] A value greater than 1 indicates upregulation, while a value less than 1 indicates downregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 6. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of this compound (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with Namodenoson
For Researchers, Scientists, and Drug Development Professionals
Introduction
Namodenoson (CF102) is an orally bioavailable, selective agonist of the A3 adenosine (B11128) receptor (A3AR) under investigation for the treatment of hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH).[1][2] The therapeutic potential of this compound stems from its multifaceted mechanism of action, which is dependent on the expression levels of its target, A3AR. In inflammatory and cancer cells, A3AR is highly overexpressed, and its activation by this compound triggers anti-inflammatory and apoptotic pathways.[1][3] Conversely, in normal cells with low A3AR expression, this compound exhibits protective effects.[1][4]
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues from subjects treated with this compound. The following sections outline the mechanism of action of this compound, relevant biomarkers for IHC analysis, quantitative data from clinical studies, and step-by-step IHC protocols.
Mechanism of Action
This compound's primary mode of action is the selective activation of the A3 adenosine receptor. This initiates a cascade of intracellular events that lead to the deregulation of key signaling pathways, including the Wnt/β-catenin and NF-κB pathways.[1][5][6] In cancer cells, this deregulation results in the inhibition of cell proliferation and the induction of apoptosis.[3][7] In the context of MASH, this compound has been shown to exert anti-inflammatory, anti-steatotic, and anti-fibrotic effects.[4]
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials of this compound in patients with HCC and NAFLD/NASH.
Table 1: Efficacy of this compound in Advanced Hepatocellular Carcinoma (Child-Pugh B7)
| Parameter | This compound (n=34) | Placebo (n=22) | p-value |
| Median Overall Survival | 6.9 months | 4.3 months | - |
| 12-Month Overall Survival | 44% | 18% | 0.028 |
| Partial Response | 8.8% (3 patients) | 0% | - |
Data from a Phase II clinical trial in patients with advanced HCC and Child-Pugh B7 cirrhosis.[8]
Table 2: Efficacy of this compound in NAFLD/NASH
| Parameter | This compound (25 mg BID) | Placebo | p-value |
| Change from Baseline in ALT at 12 weeks | Decrease | - | 0.066 |
| Change from Baseline in AST at 12 weeks | Significant Decrease | - | 0.03 |
| ALT Normalization at 16 weeks | 36.8% | 10.0% | 0.038 |
| Change from Baseline in Adiponectin at 12 weeks | +539 ng/mL (12.5 mg BID) | -78 ng/mL | 0.032 |
Data from a Phase II clinical trial in patients with NAFLD/NASH.[9][10]
Signaling Pathways and Experimental Workflow
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. niehs.nih.gov [niehs.nih.gov]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysy-histosure.com [sysy-histosure.com]
- 6. Utility of Immunohistochemical Expression of Ki-67 in Liver Cirrhosis and Hepatocellular Carcinoma - IP J Diagn Pathol Oncol [jdpo.org]
- 7. biotna.net [biotna.net]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemistry of liver tissue sections [protocols.io]
- 10. arigobio.com [arigobio.com]
Application Notes and Protocols for the Use of Namodenoson in Primary Human Hepatocyte Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Namodenoson (CF102) is a potent and selective orally bioavailable agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2] The A3AR is highly expressed in diseased liver cells, including those involved in inflammation and hepatocellular carcinoma (HCC), while having low expression in normal hepatocytes.[3] This differential expression makes this compound a targeted therapeutic candidate for liver diseases.[3] Its mechanism of action involves the deregulation of the Wnt/β-catenin and NF-κB signaling pathways, leading to anti-inflammatory, anti-fibrotic, and anti-cancer effects.[1][4][5] These application notes provide detailed protocols for utilizing this compound in primary human hepatocyte experiments to investigate its therapeutic potential in liver pathologies.
Mechanism of Action
This compound's therapeutic effects are primarily mediated through its high-affinity binding to the A3AR.[4] In diseased hepatocytes and other liver cells like hepatic stellate cells, this interaction initiates a signaling cascade that inhibits the phosphoinositide 3-kinase (PI3K)/Akt pathway.[4][6] This leads to the downstream modulation of two critical signaling pathways:
-
Wnt/β-catenin Pathway: this compound upregulates Glycogen Synthase Kinase-3β (GSK-3β), which in turn phosphorylates β-catenin, marking it for degradation. This prevents the nuclear translocation of β-catenin and subsequent activation of target genes involved in cell proliferation and fibrosis.[4][5][6]
-
NF-κB Pathway: By inhibiting the PI3K/Akt axis, this compound prevents the activation of the IκB kinase (IKK) complex. This leads to the stabilization of IκBα, which sequesters the NF-κB transcription factor in the cytoplasm, preventing its nuclear translocation and the subsequent expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[4][7]
In contrast, in normal cells with low A3AR expression, this compound can have protective effects.[4] Additionally, this compound has been shown to induce the production of beneficial cytokines like adiponectin and Granulocyte-Colony Stimulating Factor (G-CSF).[1][4]
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies of this compound, providing a basis for expected outcomes in primary human hepatocyte experiments.
Table 1: In Vitro Efficacy of this compound in Liver-Related Cell Lines
| Cell Line | Assay | Concentration Range | Key Findings | Reference |
| BxPC-3 (Pancreatic Cancer) | Cell Growth (Presto Blue) | 5, 10, 20 nM | Significant dose-dependent inhibition of cell growth (49.7% at 5 nM, 66.3% at 10 nM, 82.7% at 20 nM). | [8] |
| LX2 (Human Hepatic Stellate Cells) | Western Blot | Not Specified | Decreased expression of PI3K, NF-κB, β-catenin, Lef-1, Cyclin D1, and α-SMA; Increased expression of GSK-3β. | [6] |
Table 2: Clinical Efficacy of this compound in Patients with NAFLD/NASH
| Parameter | Dosage | Duration | Change from Baseline | p-value | Reference |
| Serum ALT | 25 mg BID | 12 weeks | Trend towards significant decrease | p=0.066 vs. placebo | [9] |
| Serum AST | 25 mg BID | 12 weeks | Significant decrease | p=0.03 vs. placebo | [9] |
| ALT Normalization | 25 mg BID | 16 weeks | 36.8% of patients | p=0.038 vs. placebo | [9] |
| Liver Fat Volume | 25 mg BID | 12 weeks | Trend towards decrease (-158.0 mL) | p=0.065 vs. placebo | [7] |
| Adiponectin | 12.5 mg BID | 12 weeks | Significant increase (539 ng/mL) | p=0.032 vs. placebo | [7][9] |
Experimental Protocols
The following are detailed protocols for treating primary human hepatocytes with this compound. Note: These are proposed methodologies and may require optimization based on the specific research question and hepatocyte donor characteristics.
Protocol 1: General Culture and Maintenance of Primary Human Hepatocytes
Objective: To establish and maintain healthy primary human hepatocyte cultures for subsequent drug treatment.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum, insulin, dexamethasone, and other growth factors)
-
Collagen-coated culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte culture medium.
-
Centrifuge the cells at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the viable hepatocytes.
-
Gently resuspend the cell pellet in fresh culture medium and determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at a density appropriate for the planned experiment (e.g., 0.5-1 x 10^6 cells/mL).
-
Incubate the cells at 37°C in a humidified 5% CO2 atmosphere.
-
Allow the cells to attach and form a monolayer, typically for 4-6 hours, before changing the medium to remove unattached and non-viable cells.
-
Maintain the cultures by changing the medium every 24-48 hours.
Protocol 2: Assessment of this compound's Anti-Inflammatory Effects
Objective: To evaluate the effect of this compound on pro-inflammatory cytokine production in primary human hepatocytes.
Materials:
-
Established primary human hepatocyte cultures (from Protocol 1)
-
This compound (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IL-1β) to induce an inflammatory response
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for Western blotting (antibodies against p-NF-κB, total NF-κB, IκBα)
Procedure:
-
Culture primary human hepatocytes to form a confluent monolayer.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 nM) or vehicle (DMSO) for 1-2 hours.
-
Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) or a cytokine cocktail to the culture medium and incubate for a predetermined time (e.g., 6-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform qRT-PCR to analyze the mRNA expression levels of TNFA and IL6.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the phosphorylation status of NF-κB and the degradation of IκBα.
Protocol 3: Evaluation of this compound's Anti-Fibrotic Effects
Objective: To determine the effect of this compound on the expression of fibrotic markers in primary human hepatocytes.
Materials:
-
Established primary human hepatocyte cultures (from Protocol 1)
-
This compound (stock solution prepared in DMSO)
-
Transforming Growth Factor-β1 (TGF-β1) to induce a fibrotic response
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for Western blotting (antibodies against α-Smooth Muscle Actin (α-SMA) and Collagen Type I)
-
Immunofluorescence staining reagents
Procedure:
-
Culture primary human hepatocytes for 48-72 hours.
-
Induce a fibrotic phenotype by treating the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
Treat the TGF-β1-stimulated cells with various concentrations of this compound (e.g., 1, 10, 50 nM) or vehicle (DMSO) for an additional 24-48 hours.
-
Gene Expression Analysis: Extract total RNA and perform qRT-PCR to measure the mRNA levels of fibrotic markers such as ACTA2 (α-SMA) and COL1A1 (Collagen Type I).
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to determine the protein levels of α-SMA and Collagen Type I.
-
Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for α-SMA and Collagen Type I to visualize changes in the extracellular matrix and cytoskeleton.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's signaling pathway in hepatocytes.
Caption: Experimental workflow for anti-inflammatory studies.
Caption: Experimental workflow for anti-fibrotic studies.
References
- 1. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. canfite.com [canfite.com]
- 4. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. canfite.com [canfite.com]
Measuring Namodenoson-Induced Apoptosis Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to quantify apoptosis induced by Namodenoson, a selective A3 adenosine (B11128) receptor (A3AR) agonist. This compound has demonstrated anti-cancer effects by inducing apoptosis in various cancer cell lines.[1][2][3] The following assays offer robust methods to characterize and quantify the apoptotic effects of this compound, providing valuable insights for pre-clinical drug development.
Mechanism of Action: this compound-Induced Apoptosis
This compound selectively binds to the A3 adenosine receptor (A3AR), which is often overexpressed in tumor cells.[3][4] This binding event triggers the deregulation of the Wnt/β-catenin and NF-κB signaling pathways, leading to the upregulation of pro-apoptotic proteins such as Bad and Bax, and ultimately resulting in programmed cell death.[1][2][4]
Caption: this compound signaling pathway leading to apoptosis.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.
Data Presentation: Expected Results
The following table summarizes hypothetical quantitative data from an Annexin V/PI flow cytometry experiment after treating a cancer cell line with this compound for 48 hours.
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 90.17 | 9.58 | 0.25 |
| This compound (10 µM) | 58.32 | 26.23 | 15.40 |
Data is representative and adapted from a study on a related compound to illustrate the expected outcome.[5]
Experimental Protocol
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Cell culture medium
-
Cancer cell line of interest
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time (e.g., 24-48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine with the supernatant.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
Caption: Experimental workflow for Annexin V/PI staining.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. A cell-permeable, non-fluorescent substrate for activated caspase-3/7 becomes fluorescent upon cleavage, allowing for the detection of apoptotic cells.
Data Presentation: Expected Results
The following table presents hypothetical data for caspase-3/7 activity in a cancer cell line treated with this compound for 24 hours.
| Treatment | Caspase-3/7 Positive Cells (%) |
| Vehicle Control (DMSO) | 5.2 |
| This compound (10 µM) | 46.4 |
Data is representative and based on expected outcomes of apoptosis induction.[6][7]
Experimental Protocol
Materials:
-
This compound
-
CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)
-
SYTOX™ AADvanced™ Dead Cell Stain (or similar viability dye)
-
Cell culture medium
-
PBS
-
Flow cytometry tubes
-
Micropipettes and tips
-
Cancer cell line of interest
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound or vehicle control as described in the Annexin V protocol.
-
Staining:
-
To 1 mL of cell suspension, add 2 µL of CellEvent™ Caspase-3/7 Green Detection Reagent and 1 µL of SYTOX™ AADvanced™ Dead Cell Stain.
-
Mix thoroughly.
-
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Analysis: Analyze the samples by flow cytometry without washing. Excite the caspase substrate at 488 nm and measure emission at ~530 nm. Excite the viability dye according to the manufacturer's instructions (e.g., 546 nm excitation and 647 nm emission for SYTOX™ AADvanced™).
References
- 1. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Can Fite: this compound Inhibits Pancreatic Carcinoma Published in Leading Scientific Journal; Robust anti-Cancer Effect & Molecular Mechanism of Action - BioSpace [biospace.com]
- 4. mdpi.com [mdpi.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Measuring A3AR Activation by Namodenoson
For Researchers, Scientists, and Drug Development Professionals
Introduction
Namodenoson (also known as CF102 or CL-IB-MECA) is a potent and highly selective orally bioavailable small molecule agonist for the A3 Adenosine (B11128) Receptor (A3AR).[1][2] The A3AR, a member of the G-protein coupled receptor (GPCR) family, is minimally expressed in normal tissues but is found to be overexpressed in inflammatory and cancerous cells, such as in hepatocellular carcinoma (HCC) and non-alcoholic steatohepatitis (NASH).[1][3][4] This differential expression makes A3AR an attractive therapeutic target. This compound's activation of A3AR triggers downstream signaling pathways that lead to the apoptosis of cancer cells and produce anti-inflammatory effects.[4][5]
These application notes provide detailed techniques and protocols to quantify the activation of A3AR by this compound, enabling researchers to assess its affinity, potency, and mechanism of action.
Mechanism of Action: A3AR Signaling Cascade
This compound binds to the A3AR, which is coupled to the inhibitory G-protein, Gαi.[3][6] This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[7] Concurrently, A3AR activation by this compound leads to the inhibition of phosphoinositide 3-kinase (PI3K).[6][8] This event results in the de-regulation of the NF-κB and Wnt/β-catenin signaling pathways, which are crucial for cell survival and proliferation.[1][4][8] The culmination of this signaling cascade is the induction of apoptosis in pathological cells.[5][6]
References
- 1. Targeting the A3 adenosine receptor to treat hepatocellular carcinoma: anti-cancer and hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. canfite.com [canfite.com]
- 8. The A3 adenosine receptor agonist, this compound, ameliorates non‑alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Administration of Namodenoson in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Namodenoson (2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyl-uronamide), also known as CF102, is a small molecule, orally bioavailable, and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2] This receptor is overexpressed in inflammatory and cancer cells, while its expression in normal cells is low.[3] This differential expression provides a therapeutic window for this compound, which has demonstrated potent anti-inflammatory, anti-steatotic, anti-fibrotic, and anti-cancer effects in various preclinical models of liver disease, including non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC).[1][4][5] These application notes provide detailed protocols for the oral administration of this compound in relevant preclinical animal models and summarize the key quantitative outcomes from these studies.
Mechanism of Action
This compound exerts its therapeutic effects by binding to the A3AR, which is a Gi protein-associated receptor.[4] Activation of A3AR by this compound initiates a signaling cascade that leads to the de-regulation of the Wnt/β-catenin and NF-κB signaling pathways.[1][5] This modulation results in the apoptosis of tumor cells and a reduction in inflammation.[1] Furthermore, this compound has been shown to have protective effects on the liver, mediated by the induction of positive cytokines such as adiponectin and G-CSF, which contribute to its anti-inflammatory, anti-fibrotic, and anti-steatotic properties.[5]
Signaling Pathway of this compound
References
- 1. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 2. This compound in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Greenlights this compound Compassionate Use for Pancreatic Cancer Patient [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Namodenoson: Inducing Apoptosis in Cancer Cell Lines - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Namodenoson (CF102), a small molecule, orally bioavailable agonist of the A3 adenosine (B11128) receptor (A3AR), has demonstrated significant anti-cancer and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the use of this compound to induce apoptosis in cancer cell lines. This compound's mechanism of action is primarily mediated through its high affinity and selectivity for the A3AR, which is often overexpressed on the surface of cancer cells compared to normal tissues.[3][4] Binding of this compound to A3AR triggers the deregulation of key signaling pathways, including the Wnt/β-catenin and NF-κB pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis.[1][2][4][5]
Data Presentation
Cell Growth Inhibition
This compound has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner. The following table summarizes the inhibitory effects of this compound on the BxPC-3 human pancreatic carcinoma cell line.
| Cell Line | Assay | Concentration | Incubation Time | % Inhibition | Reference |
| BxPC-3 | PrestoBlue | 5 nM | 24 h | 49.7% ± 8.2% | [4] |
| BxPC-3 | PrestoBlue | 10 nM | 24 h | 66.3% ± 10.5% | [4] |
| BxPC-3 | PrestoBlue | 20 nM | 24 h | 82.7% ± 7.1% | [4] |
| BxPC-3 | ³[H]-thymidine | 0.01 nM | Not Specified | 27.9% ± 2.3% | [6] |
| BxPC-3 | ³[H]-thymidine | 0.1 nM | Not Specified | 53.7% ± 6.3% | [6] |
| BxPC-3 | ³[H]-thymidine | 1 nM | Not Specified | 67.4% ± 1.7% | [6] |
Modulation of Apoptotic and Signaling Proteins
Treatment with this compound leads to changes in the expression levels of key proteins involved in apoptosis and cell signaling pathways. The table below outlines the observed effects in BxPC-3 cells.
| Protein | Pathway | Effect of this compound |
| Bad | Apoptosis | Upregulation[4] |
| Bax | Apoptosis | Upregulation[4] |
| p-Akt | PI3K/Akt | Downregulation[4] |
| PI3K | PI3K/Akt | Downregulation[4] |
| NF-κB | NF-κB | Downregulation[4] |
| GSK-3β | Wnt/β-catenin | Upregulation[4] |
| β-catenin | Wnt/β-catenin | Downregulation[4] |
| Cyclin D1 | Wnt/β-catenin | Downregulation[4] |
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Experimental Workflow for Investigating this compound's Apoptotic Effects
References
- 1. A long‑term complete response to this compound in liver cancer with Child‑Pugh B cirrhosis: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
Troubleshooting & Optimization
Technical Support Center: Namodenoson Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides solutions for common issues encountered with Namodenoson insolubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a small molecule that is sparingly soluble in aqueous solutions.[1] It is described as a "water-insoluble" compound.[1] Its solubility is significantly higher in organic solvents like dimethyl sulfoxide (B87167) (DMSO).
Q2: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is the cause?
This is a common occurrence known as "crashing out." It happens when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where it is poorly soluble. The drastic change in solvent polarity causes the compound to precipitate out of the solution. Vigorous mixing during dilution can sometimes mitigate this issue.
Q3: Can I use sonication or heat to dissolve this compound?
Yes, gentle warming (e.g., to 37°C) and sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO or other organic solvents.[2][3] However, it is crucial to be cautious with heat as prolonged exposure can potentially degrade the compound.
Q4: What is the recommended storage method for this compound solutions?
Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[2][3]
Troubleshooting Guide
Issue: Precipitate Formation in Aqueous Buffers (e.g., PBS, Cell Culture Media)
-
Problem: this compound precipitates out of solution upon dilution from a DMSO stock into an aqueous buffer.
-
Solution 1: Optimize Dilution Technique:
-
Instead of a single dilution, perform a serial dilution of the DMSO stock in the aqueous buffer.
-
Add the this compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even distribution.
-
-
Solution 2: Use of Co-solvents and Excipients (for in vivo studies):
-
For animal studies, this compound can be formulated using a mixture of solvents and excipients to improve its solubility and bioavailability. Refer to the In Vivo Formulation Protocols section for detailed methods.
-
Issue: Inconsistent or Lower-Than-Expected Activity in Cell-Based Assays
-
Problem: The observed biological activity of this compound is variable or lower than anticipated. This could be due to a lower effective concentration of the compound in solution due to precipitation.
-
Solution:
-
Visually inspect the cell culture media for any signs of precipitation after adding the this compound stock solution.
-
Prepare fresh dilutions of this compound for each experiment.
-
Consider using a lower final concentration of this compound in your assay to ensure it remains in solution.
-
Data Presentation: this compound Solubility
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | 100 mg/mL | Use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.[4] |
| Water | Insoluble | - | [4] |
| Ethanol | Insoluble | - | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | 3.82 mM | This formulation results in a clear solution and is suitable for in vivo use.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | 3.82 mM | This formulation results in a suspended solution and may require sonication.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | 3.82 mM | This formulation results in a clear solution.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mg/mL).[4][5]
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator or gently warm the solution to 37°C to ensure complete dissolution.[2]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to one year.[4]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Pre-warm the cell culture medium to 37°C. Add the required volume of the this compound stock solution to the medium to achieve the desired final concentration. Ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Mixing: Immediately after adding the stock solution, mix the working solution well by pipetting or gentle vortexing.
-
Application: Use the freshly prepared working solution for your cell-based assays.
Protocol 3: In Vivo Formulation using Co-solvents
This protocol is adapted from a formulation that yields a clear solution.[3]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. The final concentration of this compound will be 2.08 mg/mL.
-
Use the freshly prepared formulation for oral or intraperitoneal administration.
Visualizations
This compound Signaling Pathway in Cancer Cells
Caption: this compound's mechanism in cancer involves A3AR-mediated inhibition of PI3K, leading to the de-regulation of Wnt/β-catenin and NF-κB pathways, ultimately inducing apoptosis.[4][6]
Experimental Workflow for Preparing this compound Solutions
Caption: A generalized workflow for the preparation of this compound stock and working solutions for experimental use.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can-Fite BioPharma - this compound (CF102) [canfite.com]
Optimizing Namodenoson Concentration for Anti-Cancer Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Namodenoson in anti-cancer research. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to facilitate your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2] This receptor is highly expressed on the surface of various cancer cells, including hepatocellular carcinoma (HCC) and pancreatic cancer cells, but has significantly lower expression in normal tissues.[1][3][4] Upon binding to A3AR, this compound triggers a cascade of intracellular events that lead to the deregulation of key signaling pathways, primarily the Wnt/β-catenin and NF-κB pathways.[1][2][3][5][6] This deregulation ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2][6]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: For in vitro studies, a concentration range of 5-20 nM has been shown to be effective in inhibiting the growth of pancreatic cancer cell lines, such as BxPC-3.[7] For hepatocellular carcinoma cell lines, it is advisable to perform a dose-response curve starting from the low nanomolar range to determine the optimal concentration for your specific cell line.
Q3: How should I prepare this compound for cell culture experiments?
A3: this compound is soluble in DMSO.[8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] For cell culture experiments, the DMSO stock solution should be further diluted in the culture medium to the desired final concentration. To avoid precipitation, add the DMSO stock to the medium dropwise while gently mixing. The final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.1%) to minimize solvent-induced toxicity.
Q4: Is this compound stable in cell culture media?
A4: While this compound is a stable powder, its stability in aqueous solutions like cell culture media can be influenced by factors such as pH and temperature.[9] It is recommended to prepare fresh dilutions from the DMSO stock for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable anti-cancer effect | 1. Suboptimal this compound concentration.2. Low or absent A3AR expression in the cell line.3. This compound degradation.4. Incorrect experimental setup. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 1 µM).2. Verify A3AR expression in your cell line using Western blot or qPCR. Consider using a positive control cell line known to express A3AR.3. Prepare fresh this compound dilutions for each experiment. Ensure proper storage of the stock solution.4. Review and optimize your experimental protocol. Ensure all reagents are fresh and properly prepared. |
| High variability between replicates | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in multi-well plates.4. Cell contamination. | 1. Ensure a homogenous cell suspension before seeding. Use a cell counter for accurate cell numbers.2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.4. Regularly check cell cultures for any signs of contamination. |
| Unexpected cell death in control group | 1. DMSO toxicity.2. Poor cell health.3. Contamination. | 1. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the same DMSO concentration as the highest this compound treatment.2. Use cells within a low passage number and ensure they are healthy and actively dividing before starting the experiment.3. Test for mycoplasma and other common cell culture contaminants. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cells (BxPC-3)
| This compound Concentration | Incubation Time | Percent Inhibition of Cell Growth (Mean ± SD) |
| 5 nM | 24 hours | 49.7% ± 8.2% |
| 10 nM | 24 hours | 66.3% ± 10.5% |
| 20 nM | 24 hours | 82.7% ± 7.1% |
| Data from a study on BxPC-3 pancreatic carcinoma cells.[7] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Dosage and Duration | Tumor Growth Inhibition |
| Pancreatic Carcinoma | Nude mice with BxPC-3 xenografts | 10 µg/kg twice daily for 35 days | 67.7% ± 15.2% |
| Data from a study on pancreatic carcinoma xenografts in nude mice.[7] |
Table 3: IC50 Values of Chemotherapeutic Agents in Hepatocellular Carcinoma Cell Lines
| Cell Line | Drug | IC50 (µM) |
| HepG2 | Doxorubicin | 0.5 - 1.0 |
| Huh7 | Doxorubicin | 0.1 - 0.5 |
| Note: Specific IC50 values for this compound in these cell lines are not readily available in the provided search results. The data for Doxorubicin is provided as a reference for typical chemotherapeutic efficacy in these commonly used HCC cell lines.[10] |
Experimental Protocols
Cell Viability Assay (PrestoBlue® Assay)
This protocol is adapted from a study on pancreatic cancer cells[7] and is a common method to assess the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., BxPC-3, HepG2, Huh7)
-
Complete cell culture medium
-
This compound DMSO stock solution (10 mM)
-
96-well cell culture plates
-
PrestoBlue® Cell Viability Reagent
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., <0.1%).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add PrestoBlue® reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance or fluorescence using a plate reader at the recommended wavelengths.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blot Analysis
This protocol outlines the general steps for analyzing changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-A3AR, anti-p-Akt, anti-NF-κB, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating cells with this compound for the desired time, wash them with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cancer cells grown on coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or another nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides and treat with this compound for the desired duration.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show fluorescence at the appropriate wavelength, indicating DNA fragmentation.
Visualizations
Caption: this compound's mechanism of action in cancer cells.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 3. This compound in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
Namodenoson Technical Support Center: Stability and Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Namodenoson (also known as Cl-IB-MECA or CF102) in common cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound is showing inconsistent results. Could this be related to its stability in my cell culture medium?
A1: Yes, inconsistent or reduced biological activity of this compound can be an indicator of compound instability in cell culture media. The degradation of the compound over the course of an experiment will lower its effective concentration, leading to unreliable and non-reproducible results. Factors such as incubation time, temperature, pH, and interactions with media components, like serum, can all contribute to the degradation of this compound.
Q2: What are the potential causes of this compound degradation in a cell culture environment?
A2: this compound, a nucleoside analog, may be susceptible to degradation in a typical cell culture environment (37°C, pH ~7.4) through several mechanisms:
-
Enzymatic Degradation: Cell culture media supplemented with serum (e.g., Fetal Bovine Serum - FBS) contain various enzymes, such as adenosine (B11128) deaminase and other hydrolases, that can potentially metabolize this compound. Additionally, cells themselves can release enzymes into the medium that may contribute to degradation.
-
Hydrolysis: The glycosidic bond in nucleoside analogs like this compound can be susceptible to hydrolysis, which can be influenced by pH and temperature.
Q3: Is there any available data on the half-life of this compound in common cell culture media like DMEM or RPMI-1640?
A3: Currently, there is no publicly available quantitative data on the specific half-life of this compound in common cell culture media such as DMEM or RPMI-1640. While this compound is described as a stable, white to off-white powder, its stability in aqueous solutions, particularly in complex biological matrices like cell culture media, has not been extensively reported in peer-reviewed literature.[1] Therefore, it is highly recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q4: How can I determine the stability of this compound in my specific cell culture setup?
A4: To determine the stability of this compound in your experimental setup, a stability study should be performed. This involves incubating this compound in your complete cell culture medium (including serum and any other supplements) at 37°C and 5% CO₂. Aliquots are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the parent compound is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time indicates instability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Variable or reduced this compound activity in cell-based assays. | Compound degradation in cell culture medium. | 1. Perform a stability study: Follow the Experimental Protocol for Determining this compound Stability outlined below to determine the half-life in your specific medium and conditions.2. Replenish media: If significant degradation is observed, replenish the cell culture media with fresh this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.3. Optimize serum concentration: If possible, reduce the serum concentration or use a heat-inactivated serum, as serum enzymes can contribute to degradation. |
| Difficulty in dissolving this compound. | This compound is sparingly soluble in aqueous solutions. | Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[2] Further dilute the stock solution in your cell culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration is compatible with your cell line and does not exceed 0.1-0.5%. |
| Unexpected off-target effects or cytotoxicity. | Formation of active degradation products. | If degradation is confirmed, it is crucial to identify the degradation products. This typically requires advanced analytical techniques like LC-MS/MS for structural elucidation. If degradation is a concern, minimizing the incubation time or using a more stable analog, if available, may be necessary. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media using HPLC-UV
This protocol provides a framework for assessing the chemical stability of this compound under typical cell culture conditions.
1. Materials and Reagents:
-
This compound (Cl-IB-MECA)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Complete medium (medium supplemented with serum and other additives as used in the experiment)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (or other appropriate mobile phase modifier)
-
Sterile centrifuge tubes
-
0.22 µm syringe filters
-
HPLC vials
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Accurately weigh and dissolve this compound in DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Spiked Cell Culture Medium (10 µM): On the day of the experiment, dilute the 10 mM this compound stock solution 1:1000 into pre-warmed (37°C) complete cell culture medium to a final concentration of 10 µM.
3. Experimental Workflow:
Caption: Experimental workflow for assessing this compound stability.
4. HPLC-UV Method Parameters (Example):
The following are suggested starting parameters and may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | ~270 nm (determine optimal wavelength by UV scan) |
5. Data Analysis:
-
Generate a standard curve using known concentrations of this compound prepared in the same matrix (complete medium processed at time 0).
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate constant (k) and the half-life (t½) of this compound using first-order kinetics if applicable.
Signaling Pathways
This compound is a selective agonist for the A3 adenosine receptor (A3AR), which is often overexpressed in cancerous and inflammatory cells.[3] Its mechanism of action involves the deregulation of the Wnt/β-catenin and NF-κB signaling pathways, leading to apoptosis in target cells.[1][4][5]
Caption: this compound signaling pathway in cancer cells.
This diagram illustrates how this compound, by activating the A3AR, leads to the inhibition of the PI3K/Akt pathway. This, in turn, promotes the activity of GSK-3β, leading to the degradation of β-catenin and downregulation of the Wnt signaling pathway. Simultaneously, the inhibition of the PI3K/Akt pathway can lead to the suppression of the NF-κB signaling pathway. The collective deregulation of these pathways ultimately results in the induction of apoptosis and inhibition of cell proliferation in cancer cells.[6][7]
References
- 1. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating Namodenoson off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Namodenoson.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (CF102) is an orally available, small molecule agonist that selectively targets the A3 adenosine (B11128) receptor (A3AR). Its mechanism of action is mediated through this receptor, which is found to be highly expressed on the surface of cancer and inflammatory cells, while expressed at low levels in normal cells. This differential expression is a key reason for this compound's favorable safety profile.[1]
Q2: What are off-target effects, and are they a concern for this compound?
A2: Off-target effects occur when a drug interacts with proteins other than its intended target, potentially leading to adverse effects or misinterpretation of experimental results. Due to its high selectivity for the A3AR, this compound is designed to have minimal off-target effects.[2] Clinical trials have demonstrated a very favorable safety profile, comparable to placebo in many instances.[2][3][4][5] However, as with any therapeutic agent, it is crucial for researchers to be aware of and have methods to assess potential unintended interactions in their specific experimental models.
Q3: What is the known selectivity of this compound for the A3 adenosine receptor?
A3: this compound is a highly selective A3AR agonist. Its selectivity for the A3AR is reported to be 4750-fold higher than for the A1AR and 1770-fold higher than for the A2AAR, with no reported activity at the A2B receptor. This high degree of selectivity minimizes the likelihood of off-target effects related to other adenosine receptors.
Q4: What adverse events have been observed in clinical trials with this compound?
A4: this compound has been generally well-tolerated in clinical trials.[3][4][6][7] Most adverse events have been mild to moderate. For example, in a Phase 2 study for NAFLD and NASH, three adverse events were considered possibly related to the treatment: myalgia, muscular weakness, and headache.[8][9][10] In studies involving patients with advanced hepatocellular carcinoma (HCC), the safety profile was also favorable.[3][4][5][6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro or in vivo experiments with this compound.
Issue 1: An unexpected or inconsistent phenotype is observed in a cell-based assay.
-
Question: My cell line is showing a response to this compound that is not consistent with known A3AR signaling. Could this be an off-target effect?
-
Answer & Mitigation Strategy:
-
Confirm A3AR Expression: First, verify the expression level of A3AR in your specific cell line using methods like qPCR or Western blot. Low or absent A3AR expression would suggest a potential off-target or non-specific effect.
-
Use a Structurally Unrelated A3AR Agonist: Treat your cells with a different, structurally unrelated A3AR agonist. If this second agonist does not produce the same phenotype, it strengthens the possibility that the effect of this compound is off-target in your specific model.
-
Dose-Response Analysis: Perform a detailed dose-response experiment. If the unexpected phenotype occurs at a concentration significantly different from the known EC50 for A3AR activation, it may indicate the involvement of a lower-affinity off-target.
-
Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the A3AR gene (ADORA3). If the phenotype persists after A3AR removal, it is likely an off-target effect.
-
Issue 2: Toxicity is observed at high concentrations.
-
Question: I am observing cytotoxicity in my cell cultures when using high concentrations of this compound. Is this expected?
-
Answer & Mitigation Strategy:
-
Review Dosing: this compound is potent, with activity in the nanomolar range. Ensure your dosing is appropriate for your experimental system. High micromolar concentrations can sometimes lead to non-specific effects for any compound.
-
Parallel Viability Assay: Always run a parallel cell viability assay (e.g., MTS or CellTiter-Glo®) alongside your primary phenotypic assay. This will help you distinguish between a specific biological effect and a general cytotoxic response.
-
Solubility Check: At very high concentrations, compound precipitation can occur, leading to artifacts. Visually inspect your media for any signs of precipitation and consider performing a solubility test in your specific culture medium.
-
Issue 3: An animal model shows an unexpected systemic effect.
-
Question: My in vivo model is exhibiting a physiological response not previously associated with this compound. How can I investigate this?
-
Answer & Mitigation Strategy:
-
Confirm Target Engagement: If possible, confirm that this compound is engaging the A3AR in the target tissue at the administered dose. This can be challenging but may involve downstream biomarker analysis (e.g., checking the phosphorylation status of a known signaling protein).
-
Pharmacokinetic Analysis: Ensure that the drug concentration in the plasma and target tissue is within the expected therapeutic range. Unexpectedly high concentrations could lead to off-target engagement.
-
Use an A3AR Antagonist: Co-administration of a selective A3AR antagonist should reverse on-target effects. If the unexpected phenotype is not reversed, this points towards an off-target mechanism.
-
Quantitative Data Summary
The following tables summarize adverse events reported in key clinical trials of this compound. This data highlights the drug's favorable safety profile.
Table 1: Treatment-Related Adverse Events in a Phase II Study of this compound in Advanced HCC with Child-Pugh B Cirrhosis
| Adverse Event | Grade 1-2 (this compound, n=50) | Grade 1-2 (Placebo, n=28) | Grade 3 (this compound, n=50) | Grade 3 (Placebo, n=28) |
| Any | 10 (20.0%) | 14 (50.0%) | 1 (2.0%) | 0 (0.0%) |
| Nausea | 2 (4.0%) | - | 0 (0.0%) | 0 (0.0%) |
| Weight Increase | 2 (4.0%) | 2 (7.1%) | 0 (0.0%) | 0 (0.0%) |
| Hyponatremia | - | - | 1 (2.0%) | 0 (0.0%) |
Data adapted from a randomized, placebo-controlled clinical trial in patients with advanced hepatocellular carcinoma (HCC) and moderate hepatic dysfunction.[2][4] Note: Hyponatremia may also be attributed to cirrhosis.[4]
Table 2: Possibly Treatment-Related Adverse Events in a Phase 2 Study in NAFLD/NASH
| Adverse Event | This compound 12.5 mg b.d. | This compound 25 mg b.d. |
| Myalgia | Yes | No |
| Muscular weakness | No | Yes |
| Headache | No | Yes |
Data from a phase 2, randomized, double-blind, placebo-controlled study. No drug-emergent severe adverse events were reported.[8][9][10]
Experimental Protocols
For researchers wishing to proactively screen for potential off-target effects, the following general methodologies can be adapted for this compound.
1. Protocol: In Silico Off-Target Prediction
-
Objective: To computationally predict potential off-target interactions of this compound based on its chemical structure.
-
Methodology:
-
Obtain the 2D structure of this compound (e.g., as a SMILES string).
-
Utilize computational platforms and databases (e.g., ChEMBL, PubChem, SwissTargetPrediction, SuperPred) that employ machine learning and chemical similarity algorithms to screen the compound's structure against a large database of known protein targets.
-
These tools compare the pharmacophoric features of this compound to those of ligands with known targets, generating a ranked list of potential off-targets.
-
Analyze the results, paying close attention to any predicted interactions with high confidence scores, particularly within protein families like kinases or other GPCRs.
-
Prioritize any high-scoring, plausible off-targets for subsequent in vitro validation.
-
2. Protocol: Competitive Radioligand Binding Assay Panel
-
Objective: To empirically determine the binding affinity of this compound against a panel of receptors, transporters, and ion channels.
-
Methodology:
-
Panel Selection: Engage a contract research organization (CRO) or use an in-house platform that offers a broad off-target screening panel (e.g., a CEREP panel). The panel should include a wide range of GPCRs, kinases, and other common off-targets.
-
Assay Principle: The assay measures the ability of this compound to displace a specific, high-affinity radioligand from its target protein.
-
Execution: a. A biological preparation (e.g., cell membranes expressing the target receptor) is incubated with a fixed concentration of a specific radioligand. b. The assay is run in the presence of a range of concentrations of this compound. c. After incubation, the bound and free radioligand are separated (typically by filtration). d. The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The results are expressed as the percent inhibition of radioligand binding. An IC50 (the concentration of this compound that inhibits 50% of specific binding) is calculated for any target showing significant inhibition. This can be converted to a binding affinity constant (Ki).
-
Interpretation: A high Ki value for a given off-target indicates low binding affinity, confirming this compound's selectivity.
-
3. Protocol: Phenotypic Screening in A3AR-Knockout Cells
-
Objective: To assess if this compound elicits any biological response in a cellular context devoid of its primary target.
-
Methodology:
-
Cell Line Engineering: Using CRISPR/Cas9 technology, generate a stable cell line with a knockout (KO) of the ADORA3 gene. Select a parental cell line relevant to your research area.
-
Validation: Confirm the successful KO of the A3AR protein via Western blot and/or sequencing of the target locus.
-
Phenotypic Assay: a. Culture both the parental (wild-type) and the A3AR-KO cell lines. b. Treat both cell lines with a range of concentrations of this compound. c. Perform a broad phenotypic screen. High-content imaging is ideal for this, as it can simultaneously measure various cellular parameters like morphology, viability, proliferation, and the status of key signaling pathways (e.g., via immunofluorescence for phosphorylated proteins).
-
Data Analysis: Compare the dose-response curves for all measured parameters between the wild-type and KO cells.
-
Interpretation: A biological effect that is observed in the wild-type cells but absent in the KO cells is considered on-target. Any effect that persists in the A3AR-KO cells is, by definition, an off-target effect and warrants further investigation.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to understanding this compound's activity.
Caption: this compound's on-target signaling pathway in diseased cells.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. canfite.com [canfite.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. canfite.com [canfite.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. molbiolcell.org [molbiolcell.org]
Technical Support Center: Namodenoson Cancer Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Namodenoson in cancer cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2][3] Its anti-cancer effects are primarily mediated through the binding to A3AR, which is often overexpressed in cancer cells compared to normal tissues.[4][5] This binding triggers the deregulation of the Wnt/β-catenin and NF-κB signaling pathways, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[1][4][6][7]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this resistance?
Resistance to this compound can be multifactorial. Based on its mechanism of action, potential reasons for a lack of response include:
-
Low or absent A3AR expression: The target receptor for this compound may not be present at sufficient levels on the surface of your cancer cells.
-
Alterations in downstream signaling pathways: Mutations or alterations in the Wnt/β-catenin or NF-κB pathways can render them insensitive to the signals initiated by A3AR activation.[8][9][10] For instance, mutations in β-catenin (CTNNB1) can lead to its constitutive activation, making it resistant to upstream inhibitory signals.[9][11]
-
Activation of bypass signaling pathways: Cancer cells may develop alternative signaling routes to promote their survival and proliferation, bypassing the pathways targeted by this compound.
Q3: How can I determine if my cell line expresses the A3AR?
You can assess A3AR expression at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): To measure A3AR mRNA levels.
-
Western Blotting: To detect the A3AR protein.
-
Flow Cytometry or Immunofluorescence: To visualize A3AR protein expression on the cell surface.
Q4: What are some strategies to potentially overcome resistance to this compound?
-
Combination Therapy: Preclinical studies have shown that combining this compound with other chemotherapeutic agents, such as gemcitabine (B846) in pancreatic cancer, can have an additive inhibitory effect.[12] This suggests that a multi-pronged attack on cancer cell signaling and survival pathways may be more effective.
-
Targeting Downstream Pathways: If resistance is due to mutations in the Wnt/β-catenin or NF-κB pathways, consider using inhibitors that target key components of these pathways in combination with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant decrease in cell viability after this compound treatment. | 1. Low or absent A3AR expression.2. Mutations in downstream signaling pathways (e.g., Wnt/β-catenin, NF-κB).3. Suboptimal experimental conditions. | 1. Verify A3AR expression using qPCR, Western Blot, or Flow Cytometry.2. Sequence key genes in the Wnt/β-catenin (e.g., CTNNB1, APC) and NF-κB pathways to check for activating mutations.3. Optimize this compound concentration and treatment duration. Ensure proper cell culture conditions. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density.2. Variation in drug concentration.3. Cell line heterogeneity. | 1. Ensure accurate and consistent cell counting and seeding.2. Prepare fresh drug dilutions for each experiment and ensure accurate pipetting.3. Consider single-cell cloning to establish a more homogeneous cell population. |
| This compound appears to have a cytostatic rather than cytotoxic effect. | The primary effect in your cell line might be cell cycle arrest rather than apoptosis. | 1. Perform cell cycle analysis (e.g., by flow cytometry with propidium (B1200493) iodide staining).2. Measure markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage by Western Blot; Annexin V staining by flow cytometry). |
Experimental Protocols
Protocol 1: Assessment of A3AR Expression by Western Blot
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against A3AR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Evaluating Synergistic Effects of this compound and Gemcitabine
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: Treat cells with a matrix of increasing concentrations of this compound and Gemcitabine, both alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Viability Assay: Assess cell viability using an MTS or MTT assay.
-
Data Analysis: Calculate the percentage of cell inhibition for each treatment. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of this compound (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
- 7. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations and mechanisms of WNT pathway tumour suppressors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wnt/β-Catenin Signaling as a Driver of Hepatocellular Carcinoma Progression: An Emphasis on Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt/β-catenin signaling pathway in liver biology and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-catenin S45F mutation results in apoptotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
Addressing variability in experimental results with Namodenoson
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Namodenoson. The information is presented in a question-and-answer format to directly address common issues that may lead to variability in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects in Cell Culture
Question: We are observing significant variability in the anti-proliferative or apoptotic effects of this compound on our cancer cell lines. What are the potential causes and how can we troubleshoot this?
Answer:
Variability in the cellular response to this compound is a common challenge that can be attributed to several factors, primarily related to the target receptor and cell culture conditions.
Troubleshooting Guide:
-
Confirm A3 Adenosine (B11128) Receptor (A3AR) Expression:
-
Rationale: this compound is a selective A3AR agonist, and its efficacy is dependent on the expression level of this receptor, which is typically overexpressed in cancer and inflammatory cells.[1][2] Low or variable A3AR expression in your cell line will lead to inconsistent results.
-
Action:
-
Perform qPCR or Western blot to quantify A3AR mRNA and protein levels in your cell line.
-
If possible, compare the expression levels to a positive control cell line known to respond to this compound.
-
Be aware that A3AR expression in peripheral blood mononuclear cells (PBMCs) has been shown to mirror that in remote tumor tissues, which may provide a translational perspective.[3]
-
-
-
Address Receptor Desensitization and Internalization:
-
Rationale: Prolonged or high-concentration exposure to A3AR agonists can cause rapid desensitization, internalization, and down-regulation of the receptor, diminishing the drug's effect over time.[4] The A3AR is known to undergo faster downregulation compared to other adenosine receptor subtypes, sometimes within minutes.[5]
-
Action:
-
Optimize the incubation time. For signaling pathway studies, shorter incubation times may be necessary.
-
Consider a "pulse-chase" experiment where the drug is applied for a short period and then removed to assess the duration of the signaling effect.
-
Evaluate receptor internalization using techniques like immunofluorescence or cell surface biotinylation assays.
-
-
-
Optimize Drug Concentration:
-
Rationale: The effects of A3AR agonists can be concentration-dependent. While higher concentrations may be expected to have a stronger effect, they can also lead to off-target effects or rapid receptor desensitization.[6] In some cases, high concentrations of A3AR agonists have been shown to directly cause an influx of Ca2+.[6]
-
Action:
-
Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. Effective concentrations for inhibiting cell growth in vitro have been reported in the low nanomolar range (e.g., 5-20 nM for BxPC-3 pancreatic cancer cells).[7][8]
-
Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to establish the IC50.[9]
-
-
-
Standardize Cell Culture Conditions:
-
Rationale: Cell confluence, passage number, and serum concentration can all influence G protein-coupled receptor (GPCR) expression and signaling.
-
Action:
-
Maintain a consistent cell seeding density and confluence level for all experiments.
-
Use cells within a defined passage number range to avoid phenotypic drift.
-
Ensure consistent serum batches, as growth factors in the serum can affect signaling pathways.
-
-
Issue 2: Problems with this compound Solution Preparation and Stability
Question: We are concerned about the solubility and stability of our this compound solutions. Could this be contributing to our variable results?
Answer:
Yes, improper preparation and storage of this compound can be a significant source of experimental variability. This compound is a stable powder but has low aqueous solubility.
Troubleshooting Guide:
-
Proper Dissolution and Storage:
-
Rationale: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[7] The quality of the DMSO and the storage conditions are critical.
-
Action:
-
Use fresh, high-quality, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[10]
-
Prepare stock solutions at a high concentration (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7][10]
-
When preparing working solutions, dilute the DMSO stock in your cell culture medium or buffer immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
-
-
-
In Vivo Formulation:
-
Rationale: For animal studies, this compound needs to be formulated for oral or parenteral administration.
-
Action:
-
Several formulations have been described, including dissolving a DMSO stock solution in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.[10][11]
-
Ensure the final solution is clear and homogenous. Sonication may be required for some formulations.[11]
-
Prepare fresh formulations for each experiment, as the stability of these mixtures over time may vary.
-
-
Issue 3: Inconsistent Downstream Signaling Results (e.g., Western Blot)
Question: Our Western blot results for downstream targets of this compound, such as components of the NF-κB and Wnt/β-catenin pathways, are inconsistent. How can we improve the reliability of these experiments?
Answer:
Western blotting is a multi-step technique with many potential sources of variability. Given that this compound's mechanism of action involves the de-regulation of the NF-κB and Wnt signaling pathways, reliable Western blot data is crucial.[12]
Troubleshooting Guide:
-
Sample Preparation:
-
Rationale: The state of the cells at the time of lysis is critical. Protein degradation can lead to the appearance of multiple bands or a weakened signal.[13]
-
Action:
-
-
Antibody Selection and Optimization:
-
Rationale: The quality and specificity of primary and secondary antibodies are paramount for obtaining clean and reproducible results.
-
Action:
-
Ensure your primary antibody is validated for Western blotting and is specific for the target protein. Check the manufacturer's datasheet for recommended dilutions and validation data.
-
Optimize the primary and secondary antibody concentrations. High antibody concentrations can lead to non-specific bands and high background.[14][15]
-
Use a secondary antibody that is specific to the host species of the primary antibody.[14]
-
-
-
Blocking and Washing:
-
Rationale: Inadequate blocking and washing can result in high background, obscuring the specific signal.
-
Action:
-
-
Controls:
-
Rationale: Appropriate controls are essential for interpreting your results.
-
Action:
-
Include a positive control lysate from cells known to express your target protein to confirm that your protocol and antibodies are working.[14]
-
Include a negative control (e.g., lysate from knockout cells, if available) to check for non-specific antibody binding.[14]
-
To confirm that the observed effects are A3AR-mediated, consider using a specific A3AR antagonist, such as MRS1523, to see if it reverses the effects of this compound.[7]
-
-
Issue 4: Discrepancies Between In Vitro and In Vivo Results
Question: We have observed promising anti-cancer effects of this compound in our cell culture experiments, but the results are less pronounced or more variable in our animal models. What could explain this?
Answer:
Translating in vitro findings to in vivo models is a significant challenge due to the increased complexity of a whole-organism system.
Troubleshooting Guide:
-
Species-Specific Differences in A3AR:
-
Rationale: There are notable differences in the pharmacology of the A3 adenosine receptor between species, such as humans and rodents.[17] These differences can affect ligand binding affinity, selectivity, and functional response.[17]
-
Action:
-
Be aware that this compound's affinity and efficacy might differ between the human cell line you are using in vitro and the rodent model in vivo.
-
If possible, confirm the expression and functionality of A3AR in the tissues of your animal model.
-
-
-
Animal Model Selection and Variability:
-
Rationale: The choice of animal model is critical and can significantly impact the outcome. Different models of hepatocellular carcinoma, for example, can have different underlying pathologies (e.g., with or without cirrhosis) and genetic backgrounds.[18][19][20]
-
Action:
-
Choose an animal model that best recapitulates the human disease you are studying.
-
Be aware of the inherent biological variability within animal cohorts and use a sufficient number of animals to achieve statistical power.
-
The tumor microenvironment in vivo is much more complex than in a 2D cell culture and can influence drug efficacy.
-
-
-
Pharmacokinetics and Bioavailability:
-
Rationale: this compound is orally bioavailable, but its absorption, distribution, metabolism, and excretion (ADME) profile in your animal model will determine its effective concentration at the tumor site.
-
Action:
-
Review available pharmacokinetic data for this compound in the species you are using.
-
Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen (dose and frequency) for your model.
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cells
| Cell Line | Assay | Concentration | Incubation Time | Effect | Reference |
| BxPC-3 | Presto Blue | 5 nM | 24 h | 49.7% ± 8.2% growth inhibition | [7] |
| BxPC-3 | Presto Blue | 10 nM | 24 h | 66.3% ± 10.5% growth inhibition | [7] |
| BxPC-3 | Presto Blue | 20 nM | 24 h | 82.7% ± 7.1% growth inhibition | [7] |
Table 2: this compound (CF-102) Properties
| Property | Value | Reference |
| Synonyms | CF-102; 2-Cl-IB-MECA | [10] |
| Target | A3 Adenosine Receptor (A3AR) | [10] |
| Ki | 0.33 nM | [10] |
| Solubility in DMSO | 100 mg/mL (183.57 mM) | [10] |
| Appearance | White to off-white powder | [21] |
| Stability | Stable, non-hygroscopic | [21] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (Presto Blue)
This protocol is adapted from a study on pancreatic carcinoma cells.[7]
-
Cell Seeding: Seed BxPC-3 cells at a density of 15 x 10⁴ cells/mL in a 96-well microtiter plate in RPMI medium supplemented with 10% FBS and 1x penicillin-streptomycin.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. On the day of the experiment, further dilute the stock solution in RPMI medium to the final desired concentrations (e.g., 5, 10, and 20 nM).
-
Treatment: Add the this compound working solutions or a vehicle control (RPMI with the same final concentration of DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Add Presto Blue reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Signaling Pathway Analysis
This is a general protocol for analyzing changes in protein expression in pathways like NF-κB and Wnt/β-catenin following this compound treatment.[7]
-
Cell Culture and Treatment: Culture cells (e.g., BxPC-3) in 10 cm plates and treat with the desired concentration of this compound (e.g., 20 nM) or vehicle control for the optimized duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a suitable method (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel suitable for the molecular weight of the target proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. mdpi.com [mdpi.com]
- 4. A3 Adenosine Receptors in Human Astrocytoma Cells: Agonist-Mediated Desensitization, Internalization, and Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Facebook [cancer.gov]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Translational Animal Models for Liver Cancer - American Journal of Interventional Radiology [americanjir.com]
- 20. Animal Models of Hepatocellular Carcinoma for Local-Regional Intraarterial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing treatment duration of Namodenoson for maximum efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing experimental protocols and troubleshooting common issues encountered when working with Namodenoson (CF102). The following guides and frequently asked questions (FAQs) are designed to ensure the efficacy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in in vitro experiments?
A1: The optimal concentration of this compound can vary depending on the cell line and the specific endpoint being measured. Preclinical studies have shown significant dose-dependent inhibition of cancer cell growth at nanomolar concentrations. For example, in BxPC-3 pancreatic carcinoma cells, this compound showed significant growth inhibition at concentrations of 5 nM, 10 nM, and 20 nM.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: What is the recommended treatment duration for in vitro and in vivo studies?
A2: Treatment duration will depend on the experimental model and the specific research question.
-
In vitro: For cell proliferation and signaling pathway analysis, a 24-hour treatment is often sufficient to observe significant effects.[1]
-
In vivo: In animal models, treatment duration can range from several weeks to months. For instance, in a mouse model of pancreatic cancer, this compound was administered twice daily for 35 days.[2] Clinical trials in NASH have involved treatment durations of 12 to 36 weeks, while HCC trials have continued until disease progression.[3]
Q3: Are there any known off-target effects of this compound?
A3: this compound is a highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[4][5] The A3AR is overexpressed in diseased cells, such as cancer and inflammatory cells, with low expression in normal cells, which contributes to its favorable safety profile.[3] While specific off-target effects are not extensively documented in the provided literature, as with any small molecule inhibitor, it is good practice to consider potential off-target effects and include appropriate controls in your experiments.
Q4: Some clinical trials with this compound did not meet their primary endpoint. What are the key takeaways from these results?
A4: In a Phase II trial for advanced hepatocellular carcinoma (HCC) in patients with Child-Pugh B cirrhosis (NCT02128958), this compound did not meet the primary endpoint of improving overall survival (OS) in the overall study population (median OS of 4.1 months for this compound vs. 4.3 months for placebo).[6][7] However, a pre-planned subgroup analysis of patients with a Child-Pugh score of 7 showed a significant improvement in 12-month OS (44% vs. 18% for placebo) and a non-significant improvement in median OS (6.9 months vs. 4.3 months).[6][7][8] These findings suggest that this compound may be more effective in a specific subset of HCC patients. It is crucial to carefully select patient populations in clinical trial design and consider subgroup analyses when interpreting results.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
-
Problem: You observe precipitation or cloudiness in your cell culture medium after adding this compound.
-
Cause: this compound, like many small molecules, may have limited aqueous solubility. Direct addition of a highly concentrated DMSO stock to aqueous media can cause the compound to crash out of solution.
-
Solution:
-
Prepare a High-Concentration Stock in 100% DMSO: Ensure this compound is fully dissolved in a high-quality, anhydrous DMSO stock solution.
-
Perform Serial Dilutions: Do not add the concentrated stock directly to your culture medium. Perform an intermediate dilution step in a small volume of pre-warmed (37°C) medium or a co-solvent.
-
Proper Mixing Technique: Add the this compound stock solution drop-wise to the pre-warmed culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Control DMSO Concentration: Keep the final DMSO concentration in your cell culture medium at a low, non-toxic level, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Issue 2: Inconsistent or No Effect of this compound in Cell-Based Assays
-
Problem: You are not observing the expected biological effect of this compound (e.g., decreased cell viability, reduced inflammation) or the results are highly variable.
-
Cause: This could be due to several factors including suboptimal drug concentration, issues with the cells themselves, or assay variability.
-
Solution:
-
Confirm Drug Concentration and Solubility: Re-verify your calculations and ensure the compound is fully dissolved in the final culture medium (see Issue 1).
-
Cell Line Authentication and Passage Number: Ensure your cell line is authenticated and free from contamination (e.g., mycoplasma). Use cells at a consistent and low passage number, as high passage numbers can lead to phenotypic drift.
-
Optimize Cell Seeding Density: Cell density can influence the response to treatment. Optimize the seeding density to ensure cells are in a logarithmic growth phase during the experiment.
-
Assay Controls: Include appropriate positive and negative controls in your assay to validate the experimental system. For example, when assessing apoptosis, include a known apoptosis-inducing agent as a positive control.
-
A3AR Expression: Confirm that your cell line expresses the A3 adenosine receptor (A3AR), the target of this compound. A3AR expression can be assessed by qPCR or Western blot.
-
Issue 3: High Background or Variability in Staining Assays (e.g., Oil Red O, Sirius Red)
-
Problem: You are experiencing high background staining or significant well-to-well variability in your staining assays for steatosis or fibrosis.
-
Cause: This can be due to improper fixation, washing, or staining technique.
-
Solution:
-
Gentle Washing: When washing cells, be gentle to avoid detaching the cell monolayer. Aspirate and add solutions carefully along the side of the well.
-
Optimal Fixation: Ensure complete fixation of the cells. The duration of fixation can be optimized for your specific cell type.
-
Fresh Staining Solutions: Prepare staining solutions fresh, especially the Oil Red O working solution, which is only stable for a few hours.[9] Filter the staining solution before use to remove any precipitates.
-
Consistent Incubation Times: Adhere to consistent incubation times for all steps of the staining protocol across all wells and plates.
-
Thorough Washing: After staining, wash the wells thoroughly to remove excess stain and reduce background. For Oil Red O, wash with distilled water until the water is clear.[10] For Sirius Red, wash with acidified water to prevent dye loss.[11]
-
Data Presentation
Table 1: Summary of this compound Dosing and Treatment Duration in Clinical Trials
| Indication | Clinical Trial Phase | Dosage | Treatment Duration | Reference(s) |
| Hepatocellular Carcinoma (HCC) | Phase II (NCT02128958) | 25 mg twice daily | Until disease progression or unacceptable side effects | [3] |
| Non-Alcoholic Steatohepatitis (NASH) | Phase IIa (NCT02927314) | 12.5 mg or 25 mg twice daily | 12 weeks | [5][12] |
| Non-Alcoholic Steatohepatitis (NASH) | Phase IIb (NCT04697810) | 25 mg twice daily | 36 weeks | [3] |
| Pancreatic Cancer | Phase II | 25 mg twice daily | 28-day cycles | [3] |
Table 2: Efficacy of this compound in a Phase II Trial for Advanced HCC (NCT02128958)
| Patient Population | Endpoint | This compound (n=50) | Placebo (n=28) | p-value | Reference(s) |
| All Patients | Median Overall Survival | 4.1 months | 4.3 months | 0.46 | [6][7] |
| Child-Pugh B7 | Median Overall Survival | 6.9 months | 4.3 months | 0.46 | [6][8] |
| Child-Pugh B7 | 12-month Overall Survival | 44% | 18% | 0.028 | [6][8] |
| Child-Pugh B7 | Median Progression-Free Survival | 3.5 months | 1.9 months | 0.67 | [6][8] |
| Child-Pugh B7 | Partial Response Rate | 8.8% (3/34) | 0% (0/21) | - | [6] |
Table 3: In Vitro Dose-Response of this compound in Pancreatic Cancer Cells (BxPC-3)
| This compound Concentration | Inhibition of Cell Growth | Reference(s) |
| 5 nM | 49.7% ± 8.2% | [1] |
| 10 nM | 66.3% ± 10.5% | [1] |
| 20 nM | 82.7% ± 7.1% | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Hepatocellular Carcinoma (HCC) Cell Proliferation
Objective: To determine the dose-dependent effect of this compound on the proliferation of HCC cells.
Materials:
-
HCC cell line (e.g., HepG2, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HCC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Remember to keep the final DMSO concentration consistent and low across all wells, including a vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Proliferation Assay: At the end of the incubation period, assess cell proliferation using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of inhibition for each this compound concentration.
Protocol 2: In Vitro Assessment of this compound's Anti-Steatotic Effect using Oil Red O Staining
Objective: To qualitatively and quantitatively assess the effect of this compound on lipid accumulation in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Complete cell culture medium
-
Steatosis-inducing medium (e.g., medium supplemented with oleic and palmitic acids)
-
This compound
-
Oil Red O staining kit (or individual reagents: Oil Red O powder, isopropanol (B130326), formalin, hematoxylin)
-
Microscope
-
Plate reader (for quantification)
Procedure:
-
Cell Culture and Steatosis Induction: Culture hepatocytes in a multi-well plate. To induce steatosis, replace the standard medium with a steatosis-inducing medium.
-
Treatment: Treat the cells with different concentrations of this compound (and a vehicle control) concurrently with the steatosis-inducing medium.
-
Incubation: Incubate the cells for a sufficient duration to allow for lipid accumulation (e.g., 24-48 hours).
-
Fixation: Gently wash the cells with PBS and fix them with 10% formalin for 30-60 minutes.[9]
-
Staining:
-
Wash the fixed cells with water and then with 60% isopropanol for 5 minutes.[9]
-
Incubate the cells with a freshly prepared and filtered Oil Red O working solution for 10-20 minutes.[9]
-
Wash the cells thoroughly with water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin (B73222) for 1 minute and wash with water.[9]
-
-
Visualization: Visualize the stained lipid droplets (red) and nuclei (blue) under a microscope.
-
Quantification (Optional):
-
After visualization, allow the wells to dry completely.
-
Add a dye extraction solution (e.g., isopropanol) to each well and incubate to elute the Oil Red O from the lipid droplets.
-
Transfer the extract to a new 96-well plate and measure the absorbance at approximately 500 nm using a plate reader.
-
Protocol 3: In Vitro Assessment of this compound's Anti-Fibrotic Effect using Sirius Red Staining
Objective: To assess the effect of this compound on collagen deposition by activated hepatic stellate cells (HSCs).
Materials:
-
Hepatic stellate cell line (e.g., LX-2) or primary HSCs
-
Complete cell culture medium
-
Fibrosis-inducing agent (e.g., TGF-β1)
-
This compound
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid in water)
-
Microscope
Procedure:
-
Cell Culture and Activation: Culture HSCs in a multi-well plate. To induce a fibrotic phenotype, treat the cells with a fibrosis-inducing agent like TGF-β1.
-
Treatment: Treat the cells with different concentrations of this compound (and a vehicle control) concurrently with the fibrosis-inducing agent.
-
Incubation: Incubate the cells for a duration sufficient to allow for collagen deposition (e.g., 48-72 hours).
-
Fixation: Gently wash the cells with PBS and fix them with a suitable fixative (e.g., 10% formalin) for at least 1 hour.
-
Staining:
-
Visualization: Visualize the stained collagen (red) under a bright-field microscope.
-
Quantification (Optional):
-
After washing, elute the stain using a destaining solution (e.g., 0.1 M NaOH).
-
Transfer the eluate to a 96-well plate and measure the absorbance at approximately 550 nm.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: Troubleshooting Logic Tree.
References
- 1. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. targetedonc.com [targetedonc.com]
- 5. Targeting the A3 adenosine receptor to treat hepatocellular carcinoma: anti-cancer and hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 11. med.emory.edu [med.emory.edu]
- 12. canfite.com [canfite.com]
Troubleshooting unexpected cytotoxicity of Namodenoson
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Namodenoson. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to all cell lines?
A1: No, this compound is generally considered a non-cytotoxic agent, particularly to normal or healthy cells.[1] Its mechanism of action is selective, targeting the A3 adenosine (B11128) receptor (A3AR), which is highly overexpressed on the surface of cancer and inflammatory cells, but has low expression in normal cells.[2][3][4][5] This differential expression is the basis for its favorable safety profile.[1][2][4][5] In cancer cells, this compound's activation of A3AR leads to the deregulation of signaling pathways like Wnt/β-catenin and NF-κB, resulting in apoptosis (programmed cell death) of these pathological cells.[3][6][7][8][9]
Q2: I am observing what appears to be cytotoxicity in my cell-based assay. What could be the cause?
A2: While this compound has an excellent safety profile in clinical trials[1][10][11][12], apparent cytotoxicity in in vitro settings can arise from several factors unrelated to the compound's primary mechanism. Consider the following possibilities:
-
High Compound Concentration: Exceedingly high concentrations of any compound can lead to off-target effects and non-specific toxicity. Verify that the concentrations used are within the published effective ranges for your specific cell type or disease model.
-
Solvent Toxicity: this compound is water-insoluble and typically dissolved in a solvent like DMSO.[8] High final concentrations of the solvent in your cell culture medium can be toxic to cells. It is recommended to keep the final DMSO concentration at or below 0.5%.[13]
-
Compound Precipitation: The compound may precipitate out of solution when diluted into aqueous cell culture media, especially at high concentrations.[13] These precipitates can cause physical stress to cells and interfere with assay readings, which might be misinterpreted as cytotoxicity. Always inspect your wells for precipitation under a microscope.
-
Assay Interference: Some assay reagents can interact directly with the compound. For example, compounds with reducing potential can directly reduce substrates like MTT or resazurin, leading to false signals.[13]
-
Inappropriate Cell Model: The cell line you are using may not be appropriate. This compound's effect is dependent on the high expression of A3AR.[1][3] If your cell line has low or no A3AR expression, the observed effects may not be receptor-mediated.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell passage number, mycoplasma contamination, or poor handling techniques, can sensitize cells to any treatment, leading to apparent toxicity.[14][15][16]
Q3: What are the known side effects of this compound in clinical trials?
A3: this compound has been shown to be safe and well-tolerated in numerous clinical studies.[6][10][11][12] No treatment-related deaths or withdrawals due to toxicity have been reported in the cited studies.[1][11] The safety profile is generally comparable to that of a placebo.[11] Some possibly related adverse events reported at therapeutic doses (e.g., 12.5 mg and 25 mg twice daily) include myalgia, muscular weakness, and headache.[17][18]
Q4: How does this compound's mechanism lead to both anti-cancer and anti-inflammatory effects?
A4: The dual action of this compound stems from its targeted activation of the A3 adenosine receptor (A3AR) in different cellular contexts.
-
Anti-Cancer Effect: In cancer cells, which overexpress A3AR, this compound binding leads to the inhibition of the PI3K/Akt and deregulation of the Wnt/β-catenin and NF-κB signaling pathways. This cascade ultimately results in the apoptosis of tumor cells.[3][6][8][19][20]
-
Anti-Inflammatory & Protective Effect: In inflammatory conditions like MASH (Metabolic Dysfunction-Associated Steatohepatitis), this compound binding to A3AR on immune cells, adipocytes, and bone marrow cells inhibits the production of inflammatory cytokines (like TNF-α, IL-6) and stimulates the release of protective cytokines (like G-CSF and adiponectin).[1][3][6] This helps to reduce liver inflammation, steatosis, and fibrosis.[1][9]
Troubleshooting Guide: Unexpected "Cytotoxicity"
If you observe unexpected cell death or a sharp decline in viability in your experiments with this compound, follow this systematic troubleshooting guide.
Step 1: Verify Compound and Vehicle Controls
-
Question: Is the issue with this compound itself or the experimental conditions?
-
Action:
-
Vehicle Control: Run a control with the highest concentration of your solvent (e.g., DMSO) used in the experiment. This will determine if the solvent is the source of the toxicity.
-
Compound-Only Control (Cell-Free): For colorimetric or fluorometric assays (e.g., MTT, AlamarBlue), incubate this compound in media without cells. This will check for direct interference with the assay reagents.[13]
-
Microscopic Examination: Visually inspect the wells containing this compound for any signs of precipitation.
-
Step 2: Review Experimental Parameters
-
Question: Are the experimental parameters appropriate for this compound and the cell line?
-
Action:
-
Concentration Range: Confirm that your dosing concentrations are aligned with those reported in the literature for similar cell types. Preclinical studies often use nanomolar concentrations for in vitro growth inhibition.[21]
-
A3AR Expression: Verify the A3AR expression level in your cell line using methods like qPCR or Western blot. This compound's primary mechanism is A3AR-dependent.[1][3]
-
Cell Health and Culture: Ensure cells are healthy, within a low passage number, and free from contamination.[14][16] Perform routine checks for mycoplasma.[15]
-
Step 3: Use an Orthogonal Assay
-
Question: Is the observed result an artifact of the specific assay being used?
-
Action:
-
Switch to a different type of viability or cytotoxicity assay that relies on a different biological principle.
-
If you are using a metabolic assay (e.g., MTT, XTT), try an ATP-based assay (e.g., CellTiter-Glo®) which measures cellular ATP levels, or a DNA-staining assay (e.g., Crystal Violet) which measures cell number.[13]
-
Step 4: Confirm A3AR-Mediated Effect
-
Question: Is the observed effect truly mediated by the A3 adenosine receptor?
-
Action:
-
Use an A3AR Antagonist: Co-treat cells with this compound and a selective A3AR antagonist, such as MRS1523. If the observed "cytotoxicity" is A3AR-mediated, the antagonist should rescue the effect.[21]
-
Data Summary Tables
Table 1: this compound Safety Profile in Phase II Clinical Trials
| Indication | Dose | Key Safety Findings | Reference |
|---|---|---|---|
| Advanced HCC (Child-Pugh B) | 25 mg twice daily | Favorable safety profile, comparable to placebo. No treatment-related deaths or withdrawals due to toxicity. | [10][11] |
| NAFLD / NASH | 12.5 mg & 25 mg twice daily | Well-tolerated. No drug-emergent severe adverse events, hepatotoxicity, or deaths. Possible related AEs: myalgia, muscular weakness, headache. |[17][18] |
Table 2: Preclinical Efficacy of this compound
| Model System | Concentration / Dose | Observed Effect | Reference |
|---|---|---|---|
| BxPC-3 Pancreatic Cancer Cells (in vitro) | 5 nM - 20 nM | Significant, dose-dependent inhibition of cell growth (49.7% to 82.7%). | [21] |
| BxPC-3 Pancreatic Cancer Xenograft (in vivo) | 10 µg/kg twice daily | Significant inhibition of tumor growth (67.7%). | [21] |
| STAM Mouse Model (NASH) | Not Specified | Significant decrease in NAFLD Activity Score (NAS), demonstrating anti-inflammatory and anti-steatotic effects. | [9] |
| CCl4 Mouse Model (Liver Fibrosis) | Not Specified | Reversal of elevated ALT to normal values; significant improvement in liver inflammation and fibrosis. |[9] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. 8 Years Survival With Complete Cure for a Patient With Advanced Liver Cancer Being Treated With this compound Drug [drug-dev.com]
- 3. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8 Years Survival with Complete Cure for a Patient with Advanced Liver Cancer Being Treated with Can-Fite’s this compound Drug :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 5. FDA Greenlights this compound Compassionate Use for Pancreatic Cancer Patient [synapse.patsnap.com]
- 6. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 7. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of this compound (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
- 8. researchgate.net [researchgate.net]
- 9. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. This compound in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for Liver Cancer · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 15. m.youtube.com [m.youtube.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. canfite.com [canfite.com]
- 19. What is this compound used for? [synapse.patsnap.com]
- 20. onclive.com [onclive.com]
- 21. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Namodenoson delivery methods for in vivo research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo delivery of Namodenoson (also known as CF102 or 2-Cl-IB-MECA). This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, orally bioavailable, and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2] The A3AR is overexpressed on the surface of inflammatory and cancer cells, while having low expression in normal tissues.[2][3] this compound's mechanism of action involves the deregulation of the NF-κB and Wnt signaling pathways, which leads to the apoptosis (programmed cell death) of tumor cells.[2] Additionally, it has protective effects on normal cells, including anti-inflammatory, anti-fibrotic, and anti-steatotic effects in the liver.[2]
Q2: What are the physicochemical properties of this compound?
This compound is a non-hygroscopic, stable, white to off-white powder.[3] Its molecular formula is C18H18ClIN6O4, with a molar mass of 544.73 g/mol .[3]
Q3: How should this compound powder be stored?
For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years, or at 4°C for up to 2 years.
Q4: What are the recommended delivery routes for in vivo animal studies?
This compound has been successfully administered in preclinical studies via both oral gavage and intraperitoneal injection.[3][4] It is orally bioavailable, making oral administration a convenient and common choice.[5]
Q5: What are some established doses of this compound used in preclinical models?
The effective dose of this compound can vary depending on the animal model and the disease being studied. Published studies have reported the following doses:
| Animal Model | Disease Model | Dose | Route of Administration | Reference |
| Rat | Orthotopic Hepatocellular Carcinoma | 100 µg/kg | Oral | [4] |
| Mouse | Pancreatic Carcinoma (BxPC-3 xenograft) | 10 µg/kg, twice daily | Oral | [6] |
| Mouse | Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Not specified | Intraperitoneal | [4] |
| Mouse | STAM model of NASH | Not specified | Oral | [3][4] |
Q6: What is the safety profile of this compound in preclinical studies?
Preclinical studies have consistently demonstrated a very favorable safety profile for this compound.[2][7] No dose-limiting toxicities or serious drug-related adverse events have been reported in these studies.[3] This excellent safety profile is attributed to the differential expression of its target, the A3AR, which is highly expressed in diseased cells but has low expression in normal cells.[5]
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Homogeneous Dosing Solution
Potential Cause: this compound is poorly soluble in aqueous solutions.
Troubleshooting Steps:
-
Select an appropriate vehicle: Due to its low water solubility, a suitable vehicle is necessary. Several options have been reported for preclinical studies.
-
Use of co-solvents and surfactants: Formulations containing Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), and a surfactant like Tween-80 are commonly used to improve solubility.
-
Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.
-
Fresh DMSO: The hygroscopic nature of DMSO can impact solubility. It is recommended to use a fresh, unopened stock of DMSO for preparing solutions.
Issue 2: High Variability in Experimental Results
Potential Cause: Inconsistent drug exposure due to issues with administration or formulation stability.
Troubleshooting Steps:
-
Ensure accurate dosing: For oral gavage, proper technique is crucial to avoid accidental administration into the lungs, which can lead to rapid death or significant stress, impacting results.
-
Formulation stability: Prepare dosing solutions fresh daily, especially if stability in the chosen vehicle has not been formally established. For stock solutions in DMSO, store at -80°C for up to 2 years or at -20°C for up to 1 year.
-
Animal stress: Stress from handling and gavage can influence physiological parameters. Consider acclimatizing animals to the procedure and using proper restraint techniques.
-
Conduct a pilot pharmacokinetic (PK) study: If you continue to see high variability, a small-scale PK study in your specific animal model and with your chosen formulation can help determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, including key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life. This will help in optimizing the dosing regimen.
Issue 3: Observed Animal Distress or Adverse Effects Post-Administration
Potential Cause: Improper oral gavage technique or vehicle-related toxicity.
Troubleshooting Steps:
-
Refine gavage technique: Ensure the gavage needle is of the appropriate size for the animal and is inserted gently and correctly into the esophagus. Esophageal trauma can lead to inflammation and distress.
-
Evaluate the vehicle: While the recommended vehicles are generally well-tolerated, high concentrations of DMSO or other solvents can cause local irritation or systemic toxicity. If adverse effects are observed, consider reducing the concentration of the organic solvents in your formulation or exploring alternative vehicles.
-
Monitor for clinical signs: Observe animals closely after dosing for any signs of distress, such as changes in activity, posture, or breathing. In long-term studies, monitor body weight and food/water intake.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Aqueous-based Vehicle)
This protocol is adapted from a commonly used formulation for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% saline
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of fresh, anhydrous DMSO. Gentle warming or sonication may be used to facilitate dissolution.
-
Prepare the final dosing solution. For a 1 mL final solution, add the components in the following order, ensuring the solution is mixed thoroughly after each addition:
-
400 µL of PEG300
-
100 µL of the this compound/DMSO stock solution
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
Vortex the final solution to ensure it is a clear and homogenous solution. This formulation should yield a concentration of 2.08 mg/mL. Adjust the initial stock solution concentration as needed for your target dose.
Protocol 2: Preparation of this compound for Oral Gavage (Oil-based Vehicle)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, prepare a 20.8 mg/mL stock solution as described in Protocol 1.
-
Prepare the final dosing solution. For a 1 mL final solution, add 100 µL of the this compound/DMSO stock solution to 900 µL of corn oil.
-
Vortex the solution thoroughly to ensure a uniform suspension. This formulation will yield a concentration of 2.08 mg/mL. Adjust the stock solution concentration as needed for your desired final dose.
Protocol 3: Administration by Oral Gavage in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch curved or straight with a ball tip for mice)
-
Syringe (e.g., 1 mL)
Procedure:
-
Accurately calculate the volume to be administered based on the animal's most recent body weight and the desired dose.
-
Draw the calculated volume into the syringe.
-
Gently restrain the mouse using an appropriate technique to immobilize the head and neck.
-
Insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Dispense the solution slowly and smoothly.
-
Withdraw the needle gently.
-
Monitor the animal for a short period after dosing to ensure there are no signs of immediate distress.
Visualizations
Caption: Simplified signaling pathway of this compound in diseased cells.
Caption: Experimental workflow for oral gavage administration of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 3. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Liver Cancer · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Can-Fite anti-Obesity Drug this compound Received Patent Allowance in Australia :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 6. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of this compound (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
- 7. The Anti-Obesity Effect of Can-Fite’s this compound: Molecular Mechanism of Action in Pre-clinical and Human Studies :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
Validation & Comparative
A Preclinical Comparative Guide: Namodenoson vs. Sorafenib in Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Namodenoson and the established therapeutic Sorafenib in hepatocellular carcinoma (HCC) models. The information herein is collated from publicly available experimental data to inform research and development efforts in the field of oncology.
At a Glance: Key Differences
| Feature | This compound | Sorafenib |
| Primary Target | A3 Adenosine (B11128) Receptor (A3AR) Agonist | Multi-kinase Inhibitor |
| Core Mechanism | Induces apoptosis via deregulation of Wnt/β-catenin and NF-κB signaling pathways. | Inhibits tumor cell proliferation and angiogenesis by targeting the Raf/MEK/ERK pathway and VEGFR/PDGFR. |
| Preclinical Efficacy | Demonstrates significant tumor growth inhibition in orthotopic HCC models. | Shows variable efficacy across different HCC cell lines and xenograft models. |
| Clinical Status in HCC | Currently in pivotal Phase III clinical trials for advanced HCC.[1] | Approved standard of care for advanced HCC. |
Quantitative Preclinical Data Summary
Table 1: In Vitro Anti-proliferative Activity in HCC Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| This compound | N1S1, Hep-3b | Data not available in reviewed literature. Growth inhibition reported.[2] | [2] |
| Sorafenib | HepG2 | ~2 µM - 8.29 µM | [3][4] |
| Huh7 | ~6 µM - 10 µM | [3][5] | |
| HLE | ~2 µM | [3] | |
| HLF | ~2 µM | [3] |
Note: IC50 values for Sorafenib can vary depending on the specific experimental conditions and the passage number of the cell lines.
Table 2: In Vivo Antitumor Efficacy in HCC Models
| Compound | Model Type | Cell Line/Origin | Dosing | Tumor Growth Inhibition | Reference |
| This compound | Rat Orthotopic | N1S1 | 100 µg/kg (oral, thrice daily) | 92.8% | [6] |
| Sorafenib | Mouse Xenograft | HuH-7 | 40 mg/kg (oral, daily) | 40% | [7] |
| Patient-Derived Xenograft (PDX) | Human HCC | 30 mg/kg/day (oral) | Significant inhibition in 7/10 models | [8] |
Table 3: Induction of Apoptosis in HCC Cells
| Compound | Cell Line | Assay | Apoptosis Induction | Reference |
| This compound | N1S1 (in vivo) | Western Blot | Upregulation of Bad, Bax, caspase-3 | [2] |
| Sorafenib | HLE | Annexin V/PI Staining | 10.3% (5 µM), 17.1% (10 µM), 38.6% (20 µM) | Not explicitly available in search results |
| HepG2 | Flow Cytometry | Significant increase vs. control | [4][6] | |
| Huh7 | Flow Cytometry | 33.3% (with Sorafenib alone) | [6] |
Mechanism of Action and Signaling Pathways
This compound: Targeting the A3 Adenosine Receptor
This compound is a selective agonist of the A3 adenosine receptor (A3AR), which is found to be overexpressed in HCC cells compared to normal hepatocytes.[9] The binding of this compound to A3AR initiates a signaling cascade that leads to the deregulation of the Wnt/β-catenin and NF-κB pathways, ultimately resulting in the apoptosis of tumor cells.[9][10]
Sorafenib: A Multi-pronged Attack on Cancer Pathways
Sorafenib is a multi-kinase inhibitor that targets key pathways involved in both tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients. It inhibits the Raf/MEK/ERK signaling cascade, which is crucial for cell growth, and also blocks the activity of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are critical for angiogenesis.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide, based on standard laboratory practices.
Cell Viability and Proliferation Assay (IC50 Determination)
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Protocol Outline:
-
Cell Seeding: HCC cell lines (e.g., HepG2, Huh7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound or Sorafenib) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft/Orthotopic Studies
Objective: To evaluate the in vivo antitumor efficacy of a compound.
Protocol Outline:
-
Animal Model: Immunocompromised mice (for xenografts) or syngeneic rats (for orthotopic models) are used.
-
Tumor Cell Implantation: A specific number of HCC cells are injected subcutaneously (xenograft) or directly into the liver (orthotopic) of the animals.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a predetermined size, animals are randomized into treatment groups and receive the test compound (this compound or Sorafenib) or a vehicle control via the appropriate route of administration (e.g., oral gavage).
-
Efficacy Evaluation: Tumor volumes are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Apoptosis Assays
Objective: To quantify the extent of apoptosis induced by the test compounds.
1. Annexin V/Propidium Iodide (PI) Staining:
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Protocol Outline:
-
HCC cells are treated with the compound or vehicle control.
-
Cells are harvested and washed.
-
Cells are resuspended in Annexin V binding buffer and stained with fluorescently labeled Annexin V and PI.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
-
Protocol Outline:
-
Tumor tissue sections from in vivo studies or treated cells are fixed and permeabilized.
-
The samples are incubated with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
The incorporated label is detected by fluorescence microscopy. The percentage of TUNEL-positive (apoptotic) cells is then quantified.
-
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of the compounds on the expression and phosphorylation status of key proteins in targeted signaling pathways.
Protocol Outline:
-
Protein Extraction: HCC cells are treated with the compound or vehicle, and then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., total and phosphorylated forms of Raf, MEK, ERK for Sorafenib; key components of the Wnt and NF-κB pathways for this compound).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine changes in protein expression or phosphorylation.
Conclusion
This guide provides a comparative overview of this compound and Sorafenib in preclinical HCC models based on the available scientific literature. This compound, with its targeted mechanism of action on the A3 adenosine receptor, shows promising and potent antitumor activity in in vivo models. Sorafenib, the current standard of care, demonstrates a broader mechanism by inhibiting multiple kinases involved in cell proliferation and angiogenesis, with its efficacy varying across different HCC models.
The lack of direct comparative preclinical studies necessitates careful interpretation of the presented data. Future head-to-head studies are warranted to provide a more definitive comparison of the efficacy and safety of these two agents in the preclinical setting. The distinct mechanisms of action of this compound and Sorafenib may also suggest potential for combination therapies, a therapeutic avenue that warrants further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Anti-Proliferative and Apoptotic Effects of Sorafenib Using miR-27a Inhibitor in Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. canfite.com [canfite.com]
Validating the Anti-Fibrotic Effects of Namodenoson in Liver Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Namodenoson's anti-fibrotic effects against other emerging therapies in preclinical and clinical liver fibrosis models. Experimental data is presented to support the findings, offering a comprehensive resource for evaluating its therapeutic potential.
Executive Summary
Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common pathway for most chronic liver diseases, leading to cirrhosis and liver failure. There is a critical need for effective anti-fibrotic therapies. This compound (CF102), a small-molecule, orally bioavailable selective agonist of the A3 adenosine (B11128) receptor (A3AR), has emerged as a promising candidate. This guide summarizes the existing preclinical and clinical evidence for this compound's anti-fibrotic efficacy and compares it with two other notable agents in development: Obeticholic acid, a Farnesoid X receptor (FXR) agonist, and Resmetirom, a Thyroid Hormone Receptor-β (THR-β) agonist.
Mechanism of Action: this compound
This compound exerts its anti-fibrotic effects primarily through the activation of the A3AR, which is highly expressed on pathological liver cells, including hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1] Activation of A3AR by this compound initiates a signaling cascade that leads to the de-regulation of the Wnt/β-catenin and NF-κB pathways.[1] This modulation results in a reduction of pro-inflammatory and pro-fibrotic gene expression.
References
A Comparative Analysis of Namodenoson (Cl-IB-MECA): A Selective A3 Adenosine Receptor Agonist
An In-depth Guide for Researchers and Drug Development Professionals
Namodenoson, also known by its chemical name 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyl-uronamide (Cl-IB-MECA) and the investigational drug code CF102, is a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2][3][4][5] Initially, it is crucial to clarify that this compound and Cl-IB-MECA are synonymous terms referring to the same active pharmaceutical ingredient.[2][3] This guide provides a comprehensive analysis of this compound, comparing its pharmacological properties, dual mechanism of action in different pathological conditions, and its performance in preclinical and clinical studies.
Comparative Overview of this compound's Therapeutic Actions
This compound exhibits a unique, dual-action profile, functioning as both an anti-inflammatory and an anti-cancer agent.[6] This differential effect is primarily attributed to the overexpression of its target, the A3AR, on the surface of cancer and inflammatory cells, compared to low expression levels on normal, healthy cells.[7][8][9][10] This targeted action contributes to its favorable safety profile observed in clinical trials.[3][7][8]
Table 1: Comparison of this compound's Effects in Oncology vs. Inflammatory Disease
| Feature | Anti-Cancer Activity (e.g., Hepatocellular Carcinoma) | Anti-Inflammatory Activity (e.g., MASH) |
| Primary Cellular Target | Tumor Cells Overexpressing A3AR | Inflammatory Cells (e.g., Macrophages) and Hepatocytes Overexpressing A3AR |
| Mechanism of Action | Deregulation of Wnt/β-catenin and NF-κB signaling pathways, leading to apoptosis of tumor cells.[1][3] | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β), and modulation of the NF-κB pathway.[6] |
| Key Signaling Pathways | Inhibition of PI3K/Akt, Wnt/β-catenin, and NF-κB pathways.[6] | Inhibition of PI3K/Akt and NF-κB pathways.[6] |
| Therapeutic Outcome | Inhibition of tumor growth and induction of cancer cell apoptosis.[3] | Reduction of liver inflammation, steatosis, and fibrosis.[6][7] |
Quantitative Analysis of Receptor Binding and Clinical Efficacy
This compound's high selectivity for the A3AR is a key feature of its pharmacological profile. This selectivity minimizes off-target effects and contributes to its safety.
Table 2: Receptor Binding Affinity and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A3AR |
| A3 Adenosine Receptor | 0.33 nM[11][12][13][14] | - |
| A1 Adenosine Receptor | ~820 nM | ~2500-fold[12][13][14] |
| A2A Adenosine Receptor | ~470 nM | ~1400-fold[12][13][14] |
Table 3: Summary of Clinical Trial Data for this compound
| Indication | Phase | Key Findings | Reference |
| Hepatocellular Carcinoma (HCC) - Child-Pugh B7 | Phase II | Median OS of 6.8 months vs 4.3 months for placebo; 9% objective response rate vs 0% for placebo.[15] | NCT02128958 |
| Metabolic Dysfunction-Associated Steatohepatitis (MASH) | Phase IIa | Dose-dependent decrease in serum ALT and AST levels; significant reduction in liver inflammation and fibrosis.[16][17] | NCT02927314 |
| Advanced Pancreatic Cancer | Phase IIa | Ongoing, assessing safety and efficacy.[8] | - |
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are mediated through the modulation of key intracellular signaling pathways upon binding to the A3AR.
Anti-Cancer Signaling Pathway in Hepatocellular Carcinoma
In cancer cells, this compound binding to the overexpressed A3AR leads to the inhibition of the PI3K/Akt and NF-κB pathways, and deregulation of the Wnt/β-catenin pathway. This cascade of events culminates in the induction of apoptosis and inhibition of tumor cell proliferation.
Anti-Inflammatory Signaling Pathway in MASH
In the context of MASH, this compound's activation of A3AR on hepatocytes and immune cells leads to the downregulation of the NF-κB signaling pathway, resulting in a decrease in the production of pro-inflammatory cytokines.
Experimental Protocols
Radioligand Binding Assay for A3AR Affinity (Ki) Determination
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human A3AR (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).[18]
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled A3AR antagonist (e.g., [125I]AB-MECA) and varying concentrations of unlabeled this compound.[18]
-
Incubation: The plate is incubated for a defined period (e.g., 60-90 minutes) at a controlled temperature to allow the binding to reach equilibrium.[18]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[19]
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.[18]
Western Blot Analysis of NF-κB Pathway Modulation
This protocol describes the use of Western blotting to assess the effect of this compound on the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG2 for HCC or LX-2 for hepatic stellate cells) is cultured and treated with varying concentrations of this compound for a specified time. Cells may be stimulated with an inflammatory agent like TNF-α to activate the NF-κB pathway.
-
Protein Extraction: Cells are lysed to extract total protein. For analyzing protein translocation, cytoplasmic and nuclear fractions can be separated.[20][21]
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading of samples.[21]
-
SDS-PAGE and Protein Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phospho-p65, total p65, IκBα).[20][21]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound (Cl-IB-MECA) is a highly selective A3 adenosine receptor agonist with a well-defined mechanism of action that confers both anti-cancer and anti-inflammatory properties. Its targeted activity on diseased cells, coupled with a favorable safety profile, makes it a promising therapeutic candidate for hepatocellular carcinoma and metabolic dysfunction-associated steatohepatitis. The quantitative data from preclinical and clinical studies provide robust support for its continued development. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the multifaceted effects of this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C18H18ClIN6O4 | CID 3035850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma [mdpi.com]
- 7. Can-Fite: FDA Grants IND Clearance for this compound to Treat MASH Patients in a Phase IIb Study :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 8. FDA Approves Can-Fite's IND for this compound Phase IIb MASH Study [synapse.patsnap.com]
- 9. FDA Grants Orphan Drug Designation to Can-Fite’s this compound for Pancreatic Cancer :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 10. New Preclinical Data Show Can-Fite's this compound (CF102) Inhibits Liver Fibrosis -- Supports Potential Efficacy in Treatment of NASH :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 11. abmole.com [abmole.com]
- 12. rndsystems.com [rndsystems.com]
- 13. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ascopubs.org [ascopubs.org]
- 16. liverdiseasenews.com [liverdiseasenews.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Reproducibility of Namodenoson's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Namodenoson (CF102), an oral A3 adenosine (B11128) receptor (A3AR) agonist, has demonstrated reproducible anti-inflammatory effects across a range of preclinical and clinical studies. This guide provides a comparative analysis of this compound's performance, supported by experimental data, and details the methodologies used in key experiments.
Mechanism of Action: A3AR-Mediated Anti-inflammatory Pathway
This compound exerts its anti-inflammatory effects by selectively binding to the A3 adenosine receptor (A3AR), which is overexpressed on the surface of inflammatory and cancer cells.[1][2] This binding initiates a downstream signaling cascade that leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory mediators. The key steps in this pathway include the deregulation of the NF-κB and Wnt/β-catenin signaling pathways, resulting in the reduced production of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[2][3] Concurrently, this compound has been shown to stimulate the production of the anti-inflammatory cytokine adiponectin.[2][4]
A3AR signaling cascade initiated by this compound.
Comparative Efficacy Data
The anti-inflammatory effects of this compound have been quantified in various clinical trials, primarily focusing on liver inflammation. For comparison, data from clinical trials of another A3AR agonist, Piclidenoson (CF101), in other inflammatory conditions are also presented.
This compound in Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH)
A Phase 2 clinical trial evaluated the efficacy of two doses of this compound (12.5 mg and 25 mg twice daily) versus placebo in patients with NAFLD. The primary endpoints were changes in liver enzymes, Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are key markers of liver inflammation.
| Parameter | This compound (12.5 mg b.d.) | This compound (25 mg b.d.) | Placebo | p-value (25 mg vs Placebo) |
| Change from Baseline in ALT (U/L) at Week 12 | - | Trend towards significance | - | p = 0.066[5][6] |
| Change from Baseline in AST (U/L) at Week 12 | - | Significant Decrease | - | p = 0.03[5][6] |
| ALT Normalization at Week 16 | - | 36.8% | 10.0% | p = 0.038[5][6] |
| Change from Baseline in Adiponectin (ng/mL) at Week 12 | 539 | 220 | -78 | p = 0.032 (12.5 mg vs Placebo)[4] |
Piclidenoson (CF101) in Rheumatoid Arthritis and Psoriasis
Piclidenoson, another selective A3AR agonist, has been evaluated in inflammatory conditions like rheumatoid arthritis and psoriasis, providing a basis for comparison of the anti-inflammatory potential of this class of drugs.
Rheumatoid Arthritis (Phase II Study)
| Parameter | Piclidenoson (1mg b.d.) | Placebo | p-value |
| ACR20 Response at Week 12 | 48.6% | 25.0% | p = 0.0352 |
Psoriasis (Phase III COMFORT™ Study)
| Parameter | Piclidenoson (3mg b.d.) | Placebo | p-value |
| PASI 75 Response at Week 16 | 9.7% | 2.6% | p < 0.04 |
| PGA Score of 0 or 1 | Significant Improvement | - | p = 0.01[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Measurement of Serum Cytokines (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in serum.
General workflow for a sandwich ELISA.
Protocol:
-
Sample Collection and Preparation: Collect whole blood and separate serum by centrifugation. Store serum samples at -80°C until analysis.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add diluted standards and serum samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30-60 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Measurement of Liver Enzymes (ALT and AST)
The activity of ALT and AST in serum is typically measured using standardized enzymatic assays on a clinical chemistry analyzer.
Principle: The measurement is based on the rate of oxidation of NADH to NAD+, which is monitored as a decrease in absorbance at 340 nm. The rate of this reaction is directly proportional to the ALT or AST activity in the sample.
Procedure:
-
Sample: Use non-hemolyzed serum.
-
Reagents: Utilize commercially available reagent kits for ALT and AST measurement.
-
Instrumentation: Employ a calibrated and quality-controlled clinical chemistry analyzer.
-
Assay: The analyzer automatically pipettes the sample and reagents into a reaction cuvette, incubates the mixture at a controlled temperature (typically 37°C), and monitors the change in absorbance at 340 nm over a specific time interval.
-
Calculation: The instrument's software calculates the enzyme activity in U/L based on the rate of absorbance change.
Histological Assessment of Liver Inflammation (NAFLD Activity Score)
The NAFLD Activity Score (NAS) is a semi-quantitative scoring system used to assess the histological features of NAFLD in liver biopsies.
Workflow for determining the NAFLD Activity Score (NAS).
Scoring System: The NAS is the sum of the scores for three histological features:
-
Steatosis (0-3):
-
0: <5% of hepatocytes affected
-
1: 5-33%
-
2: >33-66%
-
3: >66%
-
-
Lobular Inflammation (0-3):
-
0: No inflammatory foci
-
1: <2 foci per 200x field
-
2: 2-4 foci per 200x field
-
3: >4 foci per 200x field
-
-
Hepatocyte Ballooning (0-2):
-
0: None
-
1: Few ballooned cells
-
2: Many cells/prominent ballooning
-
A total NAS of ≥5 is correlated with a diagnosis of definite NASH.
Conclusion
The available data consistently demonstrate the anti-inflammatory effects of this compound, primarily through the modulation of the A3 adenosine receptor signaling pathway. Clinical trials have shown a reproducible reduction in liver inflammation markers and an increase in the anti-inflammatory cytokine adiponectin. Comparative analysis with another A3AR agonist, Piclidenoson, further supports the therapeutic potential of this drug class in treating a range of inflammatory conditions. The detailed experimental protocols provided herein offer a framework for the reproducible assessment of these anti-inflammatory effects in future research.
References
- 1. The role of adiponectin in the pathogenesis and treatment of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of Piclidenoson in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Randomised clinical trial: A phase 2 double-blind study of this compound in non-alcoholic fatty liver disease and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. canfite.com [canfite.com]
Cross-Validating the Mechanism of Action of Namodenoson: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of Namodenoson (CF102), a selective A3 adenosine (B11128) receptor (A3AR) agonist, and its mechanism of action in the context of advanced hepatocellular carcinoma (HCC) and non-alcoholic steatohepatitis (NASH). By objectively comparing its performance with other therapeutic alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary
This compound is an orally bioavailable small molecule that demonstrates a dual anti-cancer and anti-inflammatory effect.[1] Its mechanism of action is primarily mediated through the high-affinity and selective activation of the A3 adenosine receptor (A3AR), which is overexpressed in cancerous and inflamed tissues compared to normal cells.[2][3] This differential expression provides a therapeutic window, potentially minimizing off-target effects.[2] In oncology, particularly hepatocellular carcinoma, this compound's activation of A3AR leads to the deregulation of the NF-κB and Wnt signaling pathways, resulting in the apoptosis of tumor cells.[4] In inflammatory conditions like NASH, its action on A3AR has been shown to reduce liver inflammation and fat accumulation.
This guide will delve into the quantitative outcomes of this compound's clinical trials and compare them against established and emerging therapies for both HCC and NASH. Detailed experimental protocols for key preclinical assays that have elucidated its mechanism of action are also provided to facilitate cross-validation and further research.
This compound in Advanced Hepatocellular Carcinoma (HCC)
This compound has been investigated as a second-line treatment for patients with advanced HCC, particularly those with Child-Pugh B cirrhosis, a population with limited therapeutic options.[1]
Comparative Performance in Advanced HCC (Second-Line Treatment)
The following table summarizes the key efficacy data from a Phase II clinical trial of this compound and compares it with other approved second-line treatments for advanced HCC.
| Treatment | Trial | Median Overall Survival (mOS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound (Child-Pugh B7) | Phase II | 6.8 months | 3.5 months | 9% | 26% |
| Placebo | Phase II | 4.3 months | 1.9 months | 0% | 10% |
| Regorafenib | RESORCE | 10.6 months | 3.1 months | 11% | 65% |
| Placebo | RESORCE | 7.8 months | 1.5 months | 4% | 36% |
| Cabozantinib | CELESTIAL | 10.2 months | 5.2 months | 4% | 64% |
| Placebo | CELESTIAL | 8.0 months | 1.9 months | <1% | 33% |
| Nivolumab (sorafenib-experienced) | CheckMate 040 | 15.1 months | - | 14% | - |
| Pembrolizumab (sorafenib-experienced) | KEYNOTE-224 | 13.2 months | 4.9 months | 18.3% | 61.5% |
Data for this compound is from a subgroup analysis of patients with Child-Pugh B7 cirrhosis. Data for comparator drugs is from their respective pivotal trials in a broader second-line population, largely Child-Pugh A.
This compound in Non-Alcoholic Steatohepatitis (NASH)
This compound has also been evaluated for its anti-inflammatory and metabolic effects in patients with NAFLD and NASH.
Comparative Performance in NASH
The table below presents data from the Phase II trial of this compound in NAFLD/NASH and compares it with other emerging therapies for NASH.
| Treatment | Trial | Primary Endpoint Met | Key Histological/Biomarker Changes |
| This compound (25 mg) | Phase II | Yes (Dose-dependent decrease in ALT and AST) | 36.8% of patients achieved ALT normalization at 16 weeks (vs. 10% placebo, p=0.038)[5]. Significant decrease in AST (p=0.03 vs. placebo)[5]. |
| Obeticholic Acid (25 mg) | REGENERATE | Yes (Fibrosis improvement) | 22.4% of patients achieved at least one stage of fibrosis improvement with no worsening of NASH at 18 months (vs. 9.6% placebo, p<0.0001)[2]. |
| Semaglutide (0.4 mg) | Phase II | Yes (NASH resolution) | 59% of patients achieved NASH resolution with no worsening of fibrosis at 72 weeks (vs. 17% placebo, p<0.001)[3]. |
| Elafibranor (120 mg) | GOLDEN-505 | No (Predefined primary outcome) | Post-hoc analysis showed 19% NASH resolution without worsening fibrosis (vs. 12% placebo, p=0.045)[6]. |
Mechanism of Action: Signaling Pathways and Experimental Validation
The therapeutic effects of this compound are rooted in its ability to modulate key signaling pathways upon binding to the A3AR.
A3AR-Mediated Signaling in Cancer Cells
In cancer cells, this compound's activation of A3AR leads to the downregulation of the PI3K/Akt pathway, which in turn inhibits the pro-survival NF-κB pathway and the Wnt/β-catenin pathway, crucial for cell proliferation.[2][7] This cascade of events culminates in the induction of apoptosis in tumor cells.
Caption: this compound's anti-cancer signaling pathway.
A3AR-Mediated Anti-inflammatory Signaling
In the context of liver inflammation (NASH), this compound's engagement with A3AR also downregulates the NF-κB pathway, leading to a reduction in pro-inflammatory cytokines.[8] Furthermore, it has been shown to induce the production of anti-inflammatory and anti-fibrotic cytokines like adiponectin.
References
- 1. Phase III RESORCE Study Data Show Regorafenib Improves Overall Survival in Previously Treated Patients With Unresectable Liver Cancer - The ASCO Post [ascopost.com]
- 2. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 3. hcplive.com [hcplive.com]
- 4. Can-Fite BioPharma - this compound (CF102) [canfite.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Elafibranor, an Agonist of the Peroxisome Proliferator-Activated Receptor-α and -δ, Induces Resolution of Nonalcoholic Steatohepatitis Without Fibrosis Worsening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
Efficacy of Namodenoson in Nonalcoholic Steatohepatitis (NASH): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Namodenoson against standard treatments for Nonalcoholic Steatohepatitis (NASH), supported by experimental data and detailed methodologies.
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD), characterized by liver inflammation and damage, which can lead to cirrhosis and hepatocellular carcinoma.[1] The therapeutic landscape for NASH is evolving, with lifestyle modification remaining the cornerstone of management and the recent approval of the first pharmacotherapy, Resmetirom.[2] This guide evaluates the investigational drug this compound in the context of these standard treatments.
Overview of Therapeutic Agents
This compound is an orally available, small molecule selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][3] The mechanism of action for NASH is believed to involve the de-regulation of the NF-κB and Wnt signaling pathways, leading to anti-inflammatory effects.[4]
Standard NASH treatments encompass a range of approaches:
-
Lifestyle Modification: A structured program of diet and exercise aimed at achieving weight loss is the first-line recommendation for all NASH patients.[5]
-
Resmetirom (Rezdiffra™): The first FDA-approved medication for NASH, Resmetirom is an oral, liver-directed selective thyroid hormone receptor-beta (THR-β) agonist.[6][7]
-
Pioglitazone: A thiazolidinedione insulin (B600854) sensitizer, often used off-label for NASH in patients with type 2 diabetes.[8]
-
Vitamin E: An antioxidant that has been studied for its potential to reduce liver inflammation and damage in NASH.[8]
Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical trials for this compound and standard NASH treatments.
Table 1: Efficacy of this compound in NASH (Phase 2 Study) [9][10]
| Efficacy Endpoint | This compound (25 mg b.d.) | Placebo | p-value |
| Histological Improvement | |||
| NASH Resolution (all cases) | Resolved in 25% of the treated group | Increase in new cases from 0 to 5.9% | - |
| Biomarkers | |||
| ALT Normalization (at 16 weeks) | 36.8% of patients | 10.0% of patients | 0.038 |
| Change in AST from Baseline (at 12 weeks) | Significant decrease | - | 0.03 |
| Change in FIB-4 from Baseline (at 12 weeks) | -0.089 | +0.042 | 0.026 |
| Imaging | |||
| Reduction in Liver Fat | Statistically significant reduction | - | - |
Table 2: Efficacy of Standard NASH Treatments
| Treatment | Efficacy Endpoint | Results | p-value |
| Resmetirom (Rezdiffra™) (MAESTRO-NASH, Phase 3) [2][7][11] | |||
| NASH Resolution with no worsening of fibrosis (100 mg) | 29.9% of patients | <0.001 vs. placebo | |
| Fibrosis Improvement by ≥1 stage with no worsening of NAFLD Activity Score (100 mg) | 25.9% of patients | <0.001 vs. placebo | |
| Pioglitazone (PIVENS Trial) [12][13] | |||
| Improvement in Hepatic Histology | Significant improvement | - | |
| Vitamin E (PIVENS Trial) [12][13] | |||
| Improvement in Hepatic Histology | Significant improvement | - | |
| Lifestyle Modification (Intensive 52-week program) [5] | |||
| NASH Resolution (with ≥10% weight loss) | 90% of patients | - | |
| Fibrosis Regression (with ≥10% weight loss) | 45% of patients | - |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound's therapeutic effect in NASH is mediated through its selective agonism of the A3 adenosine receptor (A3AR), which is highly expressed on inflammatory cells.[1][3] This interaction is thought to downregulate the PI3K/NF-κB/Wnt/β-catenin signaling pathway, leading to a reduction in inflammation and fibrosis.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised clinical trial: A phase 2 double‐blind study of this compound in non‐alcoholic fatty liver disease and steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Narrative review of current and emerging pharmacological therapies for nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resmetirom: Finally, the Light at the End of the NASH Tunnel? [mdpi.com]
- 7. gi.org [gi.org]
- 8. Future Pharmacotherapy for Non-alcoholic Steatohepatitis (NASH): Review of Phase 2 and 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomised clinical trial: A phase 2 double-blind study of this compound in non-alcoholic fatty liver disease and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pioglitazone versus vitamin E versus placebo for the treatment of non-diabetic patients with non-alcoholic steatohepatitis: PIVENS trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Namodenoson: A Comparative Analysis of In Vitro and In Vivo Studies
Namodenoson (also known as CF102 or Cl-IB-MECA) is an orally bioavailable, selective agonist of the A3 adenosine (B11128) receptor (A3AR).[1][2] It is under investigation for its therapeutic potential in various pathological conditions, particularly liver diseases such as non-alcoholic steatohepatitis (NASH), metabolic dysfunction-associated steatohepatitis (MASH), and hepatocellular carcinoma (HCC), as well as pancreatic cancer.[3][4][5] This guide provides a comparative overview of the in vitro and in vivo experimental findings for this compound, offering insights for researchers, scientists, and drug development professionals.
This compound's mechanism of action is centered on its high affinity and selectivity for A3AR, which is often overexpressed in inflammatory and cancerous cells compared to normal tissues.[6][7] This differential expression provides a therapeutic window, allowing for targeted effects on pathological cells while minimizing impact on healthy ones.[6][7] Activation of A3AR by this compound triggers a cascade of intracellular events, primarily the de-regulation of the PI3K/NF-κB and Wnt/β-catenin signaling pathways, which play crucial roles in cell proliferation, inflammation, and apoptosis.[6][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Studies of this compound
| Cell Line | Cancer Type | Concentration | Duration | Key Findings | Reference |
| BxPC-3 | Pancreatic | 5 nM | 24 hours | 49.7% ± 8.2% inhibition of cell growth (p < 0.001) | [10] |
| BxPC-3 | Pancreatic | 10 nM | 24 hours | 66.3% ± 10.5% inhibition of cell growth (p < 0.001) | [10] |
| BxPC-3 | Pancreatic | 20 nM | 24 hours | 82.7% ± 7.1% inhibition of cell growth (p < 0.001) | [10] |
| BxPC-3 | Pancreatic | 0.01 nM - 1 nM | Not Specified | Significant dose-dependent inhibition of cell proliferation (p < 0.005) | [11] |
| Human LX2 HSCs | Hepatic Stellate Cells | Not Specified | Not Specified | De-regulation of the Wnt/β-catenin pathway | [8] |
| HEP-3b | Hepatocellular Carcinoma | Not Specified | Not Specified | Inhibition of HCC growth | [12] |
Table 2: In Vivo Preclinical Studies of this compound
| Animal Model | Condition | Dosage | Duration | Key Findings | Reference |
| STAM Mice | NASH | Not Specified | 3 weeks | Significant reduction in steatosis, inflammation, and ballooning (p<0.05, p<0.05, and p<0.01, respectively); Significant decrease in the NAFLD Activity Score (NAS) | [8] |
| CCl4-induced Liver Fibrosis Mice | Liver Fibrosis | Not Specified | Not Specified | Reversal of ALT to normal values; Significant improvement in liver inflammation and fibrosis; De-regulation of the Wnt/β-catenin pathway | [8] |
| Nude Mice with BxPC-3 Xenografts | Pancreatic Cancer | 10 µg/kg twice daily | 35 days | Significant inhibition of pancreatic carcinoma tumor growth | [10][11] |
Table 3: In Vivo Clinical Studies of this compound
| Phase | Condition | Dosage | Duration | Key Findings | Reference |
| Phase IIa | NAFLD/NASH | 25 mg twice daily | 12 weeks | Trend towards significant decrease in serum ALT levels (p=0.066); 31.6% of patients achieved ALT normalization vs. 20% in placebo; Decrease in liver fat volume (p=0.065 vs. placebo); Decrease in Fib4-scores (p=0.011 vs. placebo) | [13] |
| Phase II | Advanced HCC (Child-Pugh B7) | 25 mg twice daily | Not Specified | Significant improvement in 12-month overall survival (44% vs. 18% in placebo, p=0.028); Partial response in 8.8% of patients vs. 0% in placebo | [14] |
| Phase II | Advanced HCC | 25 mg twice daily | Not Specified | Median overall survival of 8.1 months for Child-Pugh B patients | [14] |
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
-
Cell Line: BxPC-3 human pancreatic carcinoma cells.[10]
-
Culture Conditions: Cells were grown in RPMI medium supplemented with 10% Fetal Bovine Serum (FBS) and 1x penicillin-streptomycin (B12071052) solution at 37°C in a 5% CO2 incubator.[10]
-
Treatment: this compound was dissolved in DMSO to create a stock solution and further diluted in the culture medium to final concentrations of 5, 10, and 20 nM. Cells were incubated with this compound for 24 hours.[10]
-
Assay: Cell growth inhibition was determined using the Presto Blue assay. The A3AR antagonist MRS1523 was used to confirm that the observed effect was mediated by the A3 adenosine receptor.[10]
-
Analysis: Western blot analyses were performed to evaluate the expression levels of proteins involved in the Wnt/β-catenin, NF-κB, and RAS signaling pathways, as well as apoptotic markers like Bad and Bax.[10]
In Vivo Pancreatic Cancer Xenograft Model
-
Animal Model: Nude mice.[10]
-
Tumor Inoculation: BxPC-3 cells were subcutaneously inoculated into the mice to establish tumors.[10]
-
Treatment: Once tumors were established, mice were randomized into a treatment group and a control group. The treatment group received this compound at a dose of 10 µg/kg twice daily for 35 days.[10]
-
Monitoring: Tumor size was monitored twice weekly.[10]
-
Ethical Considerations: The animal study protocol was approved by the Institutional Animal Care and Use Committee.[10]
Phase IIa Clinical Trial in NAFLD/NASH
-
Study Design: A randomized, double-blind, placebo-controlled study.[15]
-
Participants: 60 adults with NAFLD, some of whom had MASH.[15]
-
Intervention: Patients received either this compound (12.5 mg or 25 mg) or a placebo, taken orally twice daily for three months.[15]
-
Endpoints: The primary objective was to assess the anti-inflammatory effect by measuring serum ALT and AST levels. Secondary objectives included determining the impact on liver fat content and fibrosis progression.[13]
-
Assessments: Liver fat content was measured, and non-invasive fibrosis markers like the Fib-4 score were calculated.[13]
Visualizations
Signaling Pathways of this compound
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound's mechanism of action via A3AR activation.
Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for an in vitro study investigating this compound.
Caption: A generalized workflow for in vitro this compound experiments.
Logical Relationship of this compound's Therapeutic Effects
This diagram illustrates the logical progression from this compound's molecular action to its therapeutic outcomes.
Caption: Logical flow from mechanism to therapeutic effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. 8 Years Survival with Complete Cure for a Patient with Advanced Liver Cancer Being Treated with Can-Fite’s this compound Drug :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Can-Fite: FDA Grants IND Clearance for this compound to Treat MASH Patients in a Phase IIb Study :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 8. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of this compound (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
- 10. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. liverdiseasenews.com [liverdiseasenews.com]
A Comparative Analysis of Namodenoson and Other Systemic Therapies for Advanced Hepatocellular Carcinoma
For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of Namodenoson against other established therapies for advanced hepatocellular carcinoma (HCC), with a focus on patients with compromised liver function. This document synthesizes available clinical trial data, details experimental methodologies, and visualizes molecular pathways to offer an objective assessment.
This compound (CF102) is an investigational oral small molecule that functions as a selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1] This receptor is found to be highly expressed in cancerous cells compared to normal cells.[1] The therapeutic mechanism of this compound is centered on the deregulation of the Wnt/β-catenin and NF-κB signaling pathways, which are crucial for tumor cell proliferation and survival.[2] This action leads to the induction of apoptosis in tumor cells.[2] Currently, this compound is under evaluation in a pivotal Phase III clinical trial for patients with advanced HCC as a second- or third-line treatment.[3]
In the landscape of advanced HCC treatment, particularly for patients with Child-Pugh B hepatic dysfunction, therapeutic options are limited and prognoses are often poor. Standard-of-care treatments include multikinase inhibitors such as Sorafenib (B1663141), Lenvatinib, and Regorafenib. These agents primarily target pathways involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the RAF/MEK/ERK signaling cascade.[4][5][6] This guide will compare the clinical trial data of this compound with these established therapies in the context of advanced HCC, with a specific focus on the challenging Child-Pugh B patient population.
Efficacy and Safety: A Comparative Overview
To provide a clear comparison, the following tables summarize the efficacy and safety data from clinical trials of this compound, Sorafenib, Lenvatinib, and Regorafenib in patients with advanced hepatocellular carcinoma and Child-Pugh B liver function. It is important to note that these data are not from direct head-to-head trials but are compiled from separate studies, which may have variations in patient populations and trial designs.
Table 1: Comparison of Efficacy in Advanced HCC (Child-Pugh B)
| Therapy | Trial | Patient Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound | Phase II (NCT02128958) | Second-line, Child-Pugh B | 4.1 months | Not Reported | 8.8% (in patients with at least one post-baseline assessment)[7] |
| Subgroup: Child-Pugh B7 | 6.9 months[7] | 3.5 months[7] | |||
| Placebo | Phase II (NCT02128958) | Second-line, Child-Pugh B | 4.3 months | Not Reported | 0%[7] |
| Subgroup: Child-Pugh B7 | 4.3 months[7] | 1.9 months[7] | |||
| Sorafenib | Retrospective Analysis | Child-Pugh B | 2.53 months[8][9] | Not Reported | Not Reported |
| Lenvatinib | LAUNCH Study | Child-Pugh B | 4.1 months[10] | 2.5 months[10] | Not Reported |
| Regorafenib | Retrospective Study | Second- or third-line, Child-Pugh B | 4.6 months[11] | 1.8 months[11] | Not Reported |
Table 2: Comparison of Common Grade 3/4 Adverse Events in Advanced HCC (Child-Pugh B)
| Therapy | Trial/Study | Common Grade 3/4 Adverse Events |
| This compound | Phase II (NCT02128958) | Anemia, fatigue, hyponatremia[12] |
| Sorafenib | Retrospective Analysis | Hyperbilirubinemia (53%), ascites (5%), encephalopathy (13%)[13] |
| Lenvatinib | LAUNCH Study | High incidence of Grade ≥3 AE (100.0%), high discontinuation rates due to AE (33.3%)[10] |
| Regorafenib | Retrospective Study | More common than in Child-Pugh A patients (27.1% vs 14.1%)[11] |
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical evaluation of these therapies is crucial for a comprehensive comparison.
This compound: Phase II Study (NCT02128958)
This was a randomized, double-blind, placebo-controlled Phase II trial designed to assess the efficacy and safety of this compound as a second-line treatment for patients with advanced HCC and Child-Pugh B cirrhosis.[14]
-
Patient Population: Patients with advanced HCC, Child-Pugh class B (scores 7-9), who had progressed on first-line Sorafenib therapy.[14]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either 25 mg of this compound orally twice daily or a matching placebo.[7]
-
Primary Endpoint: The primary endpoint was Overall Survival (OS).[14]
-
Secondary Endpoints: Secondary endpoints included safety, Progression-Free Survival (PFS), objective response rate, and disease control rate.[12]
-
Assessments: Tumor response was evaluated by RECIST criteria by the local investigator and mRECIST by central review.[12]
Sorafenib, Lenvatinib, and Regorafenib Studies
The data for the comparator drugs are derived from various retrospective and prospective studies evaluating their use in real-world settings for patients with advanced HCC and Child-Pugh B liver function.
-
Sorafenib: Data is based on retrospective analyses of databases of patients with advanced HCC treated with Sorafenib. These studies evaluated outcomes in Child-Pugh B patients, often comparing them to Child-Pugh A patients.[8][9][13]
-
Lenvatinib (LAUNCH Study): This was a multicenter, non-randomized, open-label prospective study in Japan. It included patients with advanced HCC, including those with Child-Pugh B status, who were suitable for Lenvatinib therapy. Patients with Child-Pugh B received an initial dose of 8 mg/day.[10]
-
Regorafenib: The presented data comes from a multicenter retrospective study that included patients with Child-Pugh B HCC who received Regorafenib after progression on Sorafenib.[11]
Mechanism of Action and Signaling Pathways
The therapeutic approaches of this compound and the multikinase inhibitors are fundamentally different, targeting distinct molecular pathways.
This compound's Unique Mechanism
This compound's anti-cancer effect is mediated through the activation of the A3 adenosine receptor (A3AR). This activation leads to the downregulation of the PI3K protein, which in turn deregulates the NF-κB and Wnt/β-catenin signaling pathways.[15] This cascade of events ultimately results in the apoptosis of cancer cells.[16]
Caption: this compound's signaling cascade leading to apoptosis.
Multikinase Inhibitors' Mechanism
Sorafenib, Lenvatinib, and Regorafenib are multikinase inhibitors that block the activity of several receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Key targets include VEGFR, PDGFR, and RAF kinases, which are integral components of signaling pathways that promote the growth of new blood vessels to supply the tumor and drive cancer cell division.[4][6][17]
Caption: Inhibition of key signaling pathways by multikinase inhibitors.
Experimental Workflow
The following diagram illustrates the workflow of the this compound Phase II clinical trial.
Caption: Workflow of the this compound Phase II clinical trial.
References
- 1. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phase 2, Randomized, Double-Blind, Placebo-Controlled of the Efficacy and Safety of CF102 in Hepatocellular Carcinoma (HCC) [clin.larvol.com]
- 4. ClinPGx [clinpgx.org]
- 5. mims.com [mims.com]
- 6. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Safety and efficacy of sorafenib in patients with Child-Pugh B advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of sorafenib in patients with Child-Pugh B advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Regorafenib in patients with advanced Child-Pugh B hepatocellular carcinoma: A multicentre retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Safety and Efficacy of Sorafenib in Patients with Hepatocellular Carcinoma (HCC) and Child-Pugh A versus B Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating Namodenoson's Target Engagement in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Namodenoson and its alternatives, focusing on the validation of their engagement with the A3 adenosine (B11128) receptor (A3AR) in preclinical models. The information presented is supported by experimental data to aid in the objective assessment of these compounds.
Executive Summary
This compound is a selective A3AR agonist that has demonstrated therapeutic potential in various preclinical models of cancer and inflammatory diseases. Its mechanism of action is centered on the activation of A3AR, which is often overexpressed in pathological cells. This targeted engagement leads to the modulation of downstream signaling pathways, primarily the NF-κB and Wnt/β-catenin pathways, ultimately resulting in anti-inflammatory and anti-cancer effects. This guide delves into the preclinical data that validates this compound's target engagement and compares its performance with another notable A3AR agonist, Piclidenoson.
Comparative Analysis of A3AR Agonists
The following tables summarize the quantitative data from preclinical studies to facilitate a direct comparison between this compound and Piclidenoson.
Table 1: Binding Affinity and Functional Potency
| Compound | Target | Binding Affinity (Ki) | Functional Assay (EC50) | Cell Line / System | Reference |
| This compound | Human A3AR | 0.661 nM | Not available | Not specified | [1] |
| Piclidenoson | Human A3AR | Higher than adenosine | 0.82 µM (cAMP inhibition) | OVCAR-3 cells | [2][3] |
| 1.2 µM (cAMP inhibition) | Caov-4 cells | [3] |
Table 2: In Vitro Efficacy and Cellular Effects
| Compound | Cell Line | Concentration Range | Effect | Assay | Reference |
| This compound | BxPC-3 (Pancreatic Cancer) | 5 - 20 nM | Dose-dependent inhibition of cell growth (up to 82.7% inhibition at 20 nM) | Presto Blue assay | [4] |
| LX2 (Hepatic Stellate Cells) | 10 nM | Inhibition of cell proliferation | ³H-thymidine incorporation | [5] | |
| Piclidenoson | OVCAR-3 (Ovarian Cancer) | 0.0001 - 100 µM | Dose-dependent reduction in cell viability (IC50 = 32.14 µM) | Cell viability assay | [3] |
| Caov-4 (Ovarian Cancer) | 0.0001 - 100 µM | Dose-dependent reduction in cell viability (IC50 = 45.37 µM) | Cell viability assay | [3] |
Table 3: Downstream Signaling Pathway Modulation
| Compound | Pathway | Key Proteins Modulated | Model System | Method | Reference |
| This compound | NF-κB | ↓ NF-κB | BxPC-3 cells, CCl4-induced liver injury model | Western Blot | [4][5] |
| Wnt/β-catenin | ↓ PI3K, ↓ β-catenin, ↓ Cyclin D1, ↑ GSK-3β | BxPC-3 cells, CCl4-induced liver injury model, LX2 cells | Western Blot | [4][5] | |
| Piclidenoson | NF-κB | ↓ NF-κB | Not specified | Not specified | [6] |
| Wnt/β-catenin | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of a test compound for its target receptor.
Objective: To determine the Ki of this compound and Piclidenoson for the human A3 adenosine receptor.
Materials:
-
Cell membranes expressing human A3AR (e.g., from CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]AB-MECA.
-
Unlabeled competitor ligands: this compound, Piclidenoson.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Cell membranes expressing A3AR are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([¹²⁵I]AB-MECA), and varying concentrations of the unlabeled test compound (this compound or Piclidenoson).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Objective: To assess the effect of this compound on the expression of key proteins in the NF-κB and Wnt/β-catenin signaling pathways.
Materials:
-
Cell lines (e.g., BxPC-3, LX2) or tissue lysates.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies (dilution 1:1,000)[5]:
-
A3AR (Santa Cruz Biotechnology, sc-13938)
-
PI3K (Santa Cruz Biotechnology, sc-1637)
-
NF-κB (Santa Cruz Biotechnology, sc-372)
-
GSK-3β (Santa Cruz Biotechnology, sc-9166)
-
β-catenin (Santa Cruz Biotechnology, sc-7963)
-
Cyclin D1 (Santa Cruz Biotechnology, sc-8396)
-
β-actin (Santa Cruz Biotechnology, sc-47778)
-
-
HRP-conjugated secondary antibodies (Abcam; mouse ab97020, rabbit ab97048).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified duration.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.[4][5]
Visualizations
This compound Signaling Pathway
Caption: this compound's signaling cascade via A3AR.
Experimental Workflow for Target Engagement Validation
Caption: Workflow for validating A3AR target engagement.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Namodenoson: A Guide for Laboratory Professionals
Absence of specific public guidelines for the disposal of Namodenoson necessitates a conservative approach, treating it as a potentially hazardous chemical waste. Researchers, scientists, and drug development professionals must adhere to general best practices for pharmaceutical and chemical waste disposal to ensure personnel safety and environmental protection. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal method.
Immediate Safety and Handling Precautions
Prior to any disposal procedure, ensure that all personnel handling this compound waste are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with emergency procedures.
| Precaution Category | Specific Actions |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. |
| Ventilation | Handle this compound, particularly in powdered form, in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. |
| Spill Management | Ensure a chemical spill kit is readily accessible and personnel are trained in its use. In case of a spill, isolate the area, prevent dust generation, and clean up using appropriate absorbent materials. |
| Emergency Procedures | In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention. |
Step-by-Step Disposal Procedure for this compound
The following procedure is based on general guidelines for the disposal of investigational drugs and laboratory chemicals.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific data, classify all this compound waste as hazardous chemical waste. This includes unused or expired compounds, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams such as non-hazardous trash, sharps, or biohazardous waste, unless explicitly instructed by your EHS department. Keep halogenated and non-halogenated solvent waste separate if applicable.
Step 2: Containerization
-
Select Appropriate Containers: Use containers that are compatible with this compound and any solvents used. The containers must be leak-proof and have a secure, tight-fitting lid.
-
Avoid Overfilling: Fill containers to no more than 80% of their capacity to prevent spills and allow for expansion.
Step 3: Labeling
-
Properly Label Containers: Clearly label all waste containers with the words "Hazardous Waste."
-
Identify Contents: The label must include the chemical name ("this compound") and a description of the waste (e.g., "this compound in DMSO," "Contaminated Labware"). List all components of a mixture, including solvents.
-
Indicate Hazards: Specify the potential hazards (e.g., "Toxic," "Handle with Caution").
-
Date of Accumulation: Mark the date when the first piece of waste was added to the container.
Step 4: Storage
-
Designated Storage Area: Store sealed and labeled waste containers in a designated, secure satellite accumulation area (SAA) that is at or near the point of generation.
-
Secondary Containment: Place waste containers in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Incompatible Materials: Ensure that this compound waste is not stored with incompatible materials.
Step 5: Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
-
Professional Disposal: this compound waste should be disposed of by a licensed hazardous waste disposal company, typically via incineration.
-
Do Not Dispose in Regular Trash or Drains: Never dispose of this compound or its containers in the regular trash or down the drain.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
Personal protective equipment for handling Namodenoson
Disclaimer: This document provides essential safety and logistical information for handling Namodenoson based on general best practices for potent, investigational, and irritant compounds. A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, these guidelines should be supplemented with a thorough risk assessment and adherence to your institution's specific safety protocols.
This compound is an orally bioavailable, selective A3 adenosine (B11128) receptor (A3AR) agonist. As an investigational drug with potential antineoplastic activity and classified as an irritant, it requires careful handling to minimize exposure to laboratory personnel. The following procedures provide a step-by-step guide for the safe handling, use, and disposal of this compound in a research setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated nitrile gloves.[1][2] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[1] |
| Body Protection | Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.[1] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or a full-face shield if there is a risk of splashing.[2][3] |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher respirator should be used when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in areas where this compound is handled. |
Operational Plan: Handling and Experimental Procedures
All handling of this compound, especially in its powdered form, should be conducted in a designated area within a certified chemical fume hood or Class II biological safety cabinet to minimize inhalation exposure.
Preparation of Solutions:
-
Designated Area: Conduct all weighing and solution preparation activities within a chemical fume hood.
-
Weighing: Use a disposable weigh boat or paper. Tare the balance with the weigh boat before adding the compound.
-
Manipulation: Handle the compound with a dedicated spatula. Avoid creating dust.
-
Solubilization: Add the solvent to the vessel containing the pre-weighed this compound. Cap and vortex or sonicate until fully dissolved.
-
Cleaning: Decontaminate all surfaces of the fume hood after use. Dispose of all single-use items as hazardous waste.
Emergency Procedures
Spill Management:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Don PPE: Before cleaning, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an absorbent material from a chemical spill kit to contain the spill.[4] For powder spills, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup: Carefully collect all contaminated materials and place them in a sealed container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area with an appropriate deactivating agent or soap and water.[2]
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[4]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with institutional and local regulations.[8][9][10]
-
Waste Segregation: Use designated, clearly labeled, and sealed containers for all this compound waste.[8]
-
Contaminated Materials: This includes used PPE, disposable labware (e.g., pipette tips, tubes, vials), and cleaning materials.[8]
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[8][9]
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.[8]
Safe Handling Workflow for this compound
A logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. halyardhealth.com [halyardhealth.com]
- 2. ipservices.care [ipservices.care]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 6. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. benchchem.com [benchchem.com]
- 9. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. rxdestroyer.com [rxdestroyer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
